Product packaging for Yohimbic Acid(Cat. No.:CAS No. 522-87-2)

Yohimbic Acid

Cat. No.: B1683514
CAS No.: 522-87-2
M. Wt: 340.4 g/mol
InChI Key: AADVZSXPNRLYLV-GKMXPDSGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Yohimbic acid is a yohimban alkaloid. It is functionally related to a 17alpha-yohimbol.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N2O3 B1683514 Yohimbic Acid CAS No. 522-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADVZSXPNRLYLV-GKMXPDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048563
Record name Yohimbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-87-2
Record name Yohimbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimbic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yohimbic Acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95096
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Yohimbic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Yohimbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name YOHIMBIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35FAV1EVEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Yohimbic Acid: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, a pentacyclic indole alkaloid, serves as the core chemical scaffold for a class of biologically active compounds, most notably yohimbine. As the carboxylic acid derivative of yohimbine, it represents a key molecule in the synthesis and metabolic pathways of yohimbine and its stereoisomers. Understanding the chemical structure and properties of this compound is fundamental for the exploration of its therapeutic potential and the development of novel derivatives with enhanced pharmacological profiles. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental methodologies associated with this compound.

Chemical Structure and Stereoisomerism

This compound possesses a complex pentacyclic ring system with five stereogenic centers, leading to a variety of stereoisomers.

Core Structure

The systematic IUPAC name for the most common isomer is (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid[1]. The core structure consists of an indole moiety fused to a quinolizidine system, which is characteristic of yohimban alkaloids.

Stereoisomerism

The presence of five chiral centers (at positions 3, 15, 16, 17, and 20) gives rise to a number of diastereomers. The spatial arrangement of the substituents at these centers dictates the overall conformation of the molecule and significantly influences its biological activity. The relationship between the key stereoisomers is depicted below.

stereoisomers Yohimbic_Acid This compound (16α-carboxyl, 17α-hydroxyl) Corynanthic_Acid Corynanthic Acid (16α-carboxyl, 17β-hydroxyl) Yohimbic_Acid->Corynanthic_Acid Epimer at C17 Rauwolscinic_Acid Rauwolscinic Acid (α-Yohimbic Acid) (16α-carboxyl, 17α-hydroxyl, allo) Yohimbic_Acid->Rauwolscinic_Acid Epimer at C3 (allo series)

Figure 1: Key stereoisomers of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that much of the available experimental data pertains to its methyl ester, yohimbine.

PropertyValueReference
Molecular Formula C₂₀H₂₄N₂O₃[1]
Molecular Weight 340.42 g/mol [2]
CAS Number 522-87-2[1]
Appearance White to off-white solid[2]
Solubility DMSO: 125 mg/mL (367.19 mM)[2]
In vivo formulation 1: ≥ 2.08 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
In vivo formulation 2: ≥ 2.08 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline)[2]
pKa Data not readily available for this compound. For the related compound yohimbine, the pKa is reported to be between 6 and 7.5.[3]
Melting Point Data not readily available. Yohimbine has a melting point of approximately 234 °C.[3]

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation patterns. While detailed spectra for this compound are not widely published, the fragmentation of the closely related yohimbine provides insight. Key fragment ions for yohimbine arise from the retro-Diels-Alder (RDA) cleavage of the C-ring, resulting in characteristic ions at m/z 144, 212, and 224[1][4]. Loss of the methyl ester group from yohimbine would be a primary fragmentation pathway leading to ions representative of the this compound core.

NMR Spectroscopy

Pharmacological Properties and Signaling Pathways

While yohimbine is a well-characterized α2-adrenergic receptor antagonist, the specific pharmacological profile of this compound is less defined. It is known to be a demethylated derivative of yohimbine and exhibits vasodilatory action[2]. There is also research interest in its potential application for osteoarthritis[2].

Vasodilatory Effects and Signaling Pathway

The vasodilatory effects of yohimbine are primarily attributed to its blockade of α2-adrenergic receptors, which leads to an increase in norepinephrine release. This, in turn, can stimulate β-adrenergic receptors, leading to vasodilation. Additionally, yohimbine's antagonism of presynaptic α2-adrenoceptors can enhance the release of nitric oxide (NO), a potent vasodilator[5]. NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and vasodilation. While not explicitly detailed for this compound, a similar mechanism involving the NO-cGMP pathway is plausible for its observed vasodilatory effects.

vasodilation_pathway cluster_presynaptic Presynaptic Neuron cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell Yohimbic_Acid This compound alpha2_AR α2-Adrenergic Receptor Yohimbic_Acid->alpha2_AR Antagonizes NE_release Norepinephrine Release alpha2_AR->NE_release Inhibits eNOS eNOS NE_release->eNOS Stimulates β-AR (indirectly) NO Nitric Oxide eNOS->NO Produces sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Relaxation Vasodilation cGMP->Relaxation

Figure 2: Plausible signaling pathway for this compound-induced vasodilation.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Yohimbine

This compound can be readily synthesized by the hydrolysis of its methyl ester, yohimbine.

Materials:

  • Yohimbine hydrochloride

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Methanol or Ethanol

  • Hydrochloric acid (HCl) for acidification

  • Distilled water

  • Round bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • pH meter or pH paper

  • Filtration apparatus (Büchner funnel, filter paper)

Protocol:

  • Dissolve yohimbine hydrochloride in a minimal amount of methanol or ethanol in a round bottom flask.

  • Add a stoichiometric excess (e.g., 2-3 equivalents) of NaOH or KOH dissolved in water to the yohimbine solution.

  • Heat the mixture to reflux with stirring for a period sufficient to ensure complete hydrolysis (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution slowly with HCl to a pH of approximately 6-7. This compound will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Dry the resulting this compound solid under vacuum.

hydrolysis_workflow start Start: Yohimbine HCl dissolve Dissolve in Alcohol start->dissolve hydrolyze Add Base (NaOH/KOH) Reflux dissolve->hydrolyze remove_solvent Remove Alcohol hydrolyze->remove_solvent acidify Acidify with HCl remove_solvent->acidify precipitate Precipitation of this compound acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry end End: this compound filter_dry->end

Figure 3: Experimental workflow for the synthesis of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general method for the analysis of this compound, often as a degradation product of yohimbine.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV or Diode Array Detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A mixture of an aqueous buffer (e.g., sodium acetate) and an organic solvent (e.g., methanol). A common mobile phase for separating yohimbine and this compound is a gradient or isocratic mixture of methanol and water[3][6]. For example, a mobile phase composed of 60% methanol and 40% sodium acetate buffer has been used[7].

Protocol:

  • Prepare standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent.

  • Prepare the sample solution by dissolving the test material in the mobile phase.

  • Set the HPLC system parameters:

    • Flow rate: e.g., 1.0 mL/min[6]

    • Injection volume: e.g., 20 µL

    • Column temperature: e.g., ambient or controlled at 25 °C

    • Detection wavelength: e.g., 270 nm or 280 nm[6]

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solution.

  • Identify the this compound peak based on its retention time compared to the standard. The retention time for this compound is typically shorter than that of yohimbine in reverse-phase HPLC[7].

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion

This compound is a structurally complex and important molecule in the field of natural product chemistry and drug development. While much of the existing research has focused on its methyl ester, yohimbine, this guide provides a foundational understanding of the chemical structure and properties of this compound itself. Further research is warranted to fully elucidate its specific pharmacological profile and signaling pathways, which may reveal novel therapeutic applications. The experimental protocols provided herein offer a starting point for researchers and scientists working with this intriguing class of indole alkaloids.

References

An In-depth Technical Guide to the Stereoisomers of Yohimbic Acid and Their Characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal stereoisomers of yohimbic acid: yohimbine, rauwolscine, and corynanthine. It delves into their distinct chemical properties, pharmacological profiles, and the experimental methodologies employed for their characterization. This document aims to serve as a detailed resource for professionals engaged in the study and development of therapeutics based on these complex indole alkaloids.

Introduction to this compound Stereoisomers

Yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia johimbe tree, is the most well-known compound of this family.[1] However, the yohimbane scaffold, with its five chiral centers, gives rise to a variety of stereoisomers, each with unique spatial arrangements and, consequently, distinct biological activities.[1][2] The three most pharmacologically significant diastereomers are yohimbine, rauwolscine (also known as α-yohimbine or isoyohimbine), and corynanthine.[2][3] These isomers share the same molecular formula but differ in their three-dimensional structure, leading to significant variations in their receptor binding affinities and functional effects.[2]

Physicochemical Properties

While all three stereoisomers share the same molecular formula (C₂₁H₂₆N₂O₃) and molecular weight (354.44 g/mol ), their spatial differences influence their physical properties.[2]

PropertyYohimbineRauwolscineCorynanthine
Synonyms Quebrachine, Aphrodineα-Yohimbine, IsoyohimbineRauhimbine
Melting Point ~234 °CData not readily availableData not readily available
Solubility Highly soluble in alcohol and chloroform; sparingly soluble in water and diethyl ether.[2]Similar to yohimbineSimilar to yohimbine
pKa 6.0 - 7.5[2]Similar to yohimbineSimilar to yohimbine

Comparative Pharmacology: Receptor Binding Affinities

The primary pharmacological distinction between the this compound stereoisomers lies in their differential affinities for various neurotransmitter receptors, particularly adrenergic and serotonergic subtypes. This disparity in receptor interaction dictates their unique physiological effects.

Receptor FamilyReceptor SubtypeYohimbine (Ki, nM)Rauwolscine (Ki, nM)Corynanthine (pA2)
Adrenergic α1Moderate Affinity[4]Data not available7.7 - 8.1[5][6]
α2High Affinity[4]Higher Affinity than Yohimbine[4]~6[3]
α2A1.4[4]Data not available-
α2B7.1[4]Data not available-
α2C0.88[4]Data not available-
Serotonergic 5-HT1A74[4]52[4]Data not available
5-HT1BModerate Affinity[4]Data not availableData not available
5-HT1DModerate Affinity[4]Data not availableData not available
5-HT2~50.1 (pKB 7.3)[4]~79.4 (pKB 7.1)[4]Data not available
Dopaminergic D2Moderate Affinity[4]High Affinity (in-silico)[4]Data not available
D3Weak Affinity[4]Data not availableData not available

Note: Ki values represent the inhibition constant, where a lower value indicates higher binding affinity. pA2 values represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Signaling Pathways

The interaction of this compound stereoisomers with their respective receptors initiates distinct intracellular signaling cascades.

α2-Adrenergic Receptor Antagonism (Yohimbine and Rauwolscine)

Yohimbine and rauwolscine are potent antagonists of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gαi).

alpha2_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Yohimbine Yohimbine / Rauwolscine Receptor α2-Adrenergic Receptor Yohimbine->Receptor Antagonizes G_protein Gαi Protein Receptor->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibition Relieved cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Inhibitory Response PKA->Cellular_Response Leads to

α2-Adrenergic Receptor Antagonism by Yohimbine/Rauwolscine.
α1-Adrenergic Receptor Antagonism (Corynanthine)

Corynanthine is a selective antagonist of α1-adrenergic receptors, which are GPCRs coupled to Gq/11 G-proteins (Gαq).

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Corynanthine Corynanthine Receptor α1-Adrenergic Receptor Corynanthine->Receptor Antagonizes G_protein Gαq Protein Receptor->G_protein Inhibits Activation PLC Phospholipase C G_protein->PLC Inhibition Relieved IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Inhibition of Smooth Muscle Contraction Ca_release->Cellular_Response PKC->Cellular_Response Leads to

α1-Adrenergic Receptor Antagonism by Corynanthine.
5-HT1A Receptor Partial Agonism (Yohimbine and Rauwolscine)

Both yohimbine and rauwolscine exhibit partial agonist activity at 5-HT1A receptors, which are also coupled to Gαi proteins.[7]

serotonin_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Yohimbine Yohimbine / Rauwolscine Receptor 5-HT1A Receptor Yohimbine->Receptor Partially Activates G_protein Gαi Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Inhibits Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Reduced Activation Cellular_Response Modulated Neuronal Activity PKA->Cellular_Response Leads to

5-HT1A Receptor Partial Agonism by Yohimbine/Rauwolscine.

Experimental Protocols

Separation of this compound Stereoisomers by HPLC-UV

This method allows for the separation and quantification of yohimbine, rauwolscine, and corynanthine.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[5]

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium hydroxide or Triethylamine[5][7]

  • Reference standards for yohimbine, rauwolscine, and corynanthine.

Procedure:

  • Sample Preparation: Dissolve the sample containing the alkaloids in methanol to a known concentration. Filter the solution through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., water with 0.5% triethylamine) and an organic solvent (e.g., methanol or acetonitrile). A common isocratic mobile phase is a 55:45 (v/v) mixture of water (containing 0.5% triethylamine) and methanol.[5]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Injection Volume: 10-20 µL

    • Column Temperature: 25 °C

    • UV Detection: 270 nm[5]

  • Analysis: Inject the prepared sample and reference standards into the HPLC system. Identify the peaks based on the retention times of the standards. Quantify the compounds by comparing the peak areas of the sample with those of the standards.

hplc_workflow start Start sample_prep Sample Preparation (Dissolve & Filter) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (270 nm) separation->detection data_analysis Data Analysis (Peak Identification & Quantification) detection->data_analysis end End data_analysis->end

HPLC-UV Workflow for Stereoisomer Separation.
Radioligand Binding Assay for Receptor Affinity Determination

This protocol is used to determine the binding affinity (Ki) of the stereoisomers for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest.

  • A suitable radioligand (e.g., [³H]-yohimbine for α2-receptors, [³H]-prazosin for α1-receptors).

  • Unlabeled stereoisomers (as competitors).

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor in cold buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine:

    • A fixed concentration of the radioligand.

    • Increasing concentrations of the unlabeled competitor (yohimbine, rauwolscine, or corynanthine).

    • A fixed amount of the prepared cell membranes.

    • Incubation buffer to a final volume.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow start Start assay_setup Assay Setup (Radioligand, Competitor, Membranes) start->assay_setup incubation Incubation to Equilibrium assay_setup->incubation filtration Separation of Bound/Free Ligand (Filtration) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 → Ki Calculation) counting->analysis end End analysis->end

References

The Biosynthesis of Yohimbic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yohimbine, a pentacyclic monoterpenoid indole alkaloid (MIA), has garnered significant attention for its pharmacological properties, primarily as an α2-adrenergic receptor antagonist.[1][2] Found in plant species such as Pausinystalia yohimbe and various members of the Rauvolfia genus, its complex structure, featuring five chiral centers, makes its synthesis challenging.[1][2][3] The core of yohimbine is yohimbic acid; yohimbine itself is the methyl ester of this acid (17-α-hydroxyyohimban-16-α-carboxylic acid methyl ester).[1][4] Understanding the biosynthetic pathway of this compound in plants is crucial for metabolic engineering efforts aimed at improving its production in both native plants and heterologous systems. This guide provides an in-depth overview of the core biosynthetic pathway, key enzymes, experimental methodologies, and regulatory aspects.

Core Biosynthetic Pathway

The biosynthesis of this compound, like all terpenoid indole alkaloids (TIAs), begins with precursors from two major metabolic pathways: the shikimate pathway, which provides the indole unit, and the methylerythritol phosphate (MEP) pathway, which provides the terpenoid unit.[5][6][7]

  • Formation of Precursors: The pathway initiates with two primary molecules: tryptamine and secologanin.[1][3][5][7]

    • Tryptamine is derived from the amino acid tryptophan through a decarboxylation reaction. This step is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) .[8]

    • Secologanin , a secoiridoid monoterpene, is produced from geranyl diphosphate (GPP) via the MEP pathway.[5]

  • The Central Intermediate: Strictosidine: The indole and terpenoid precursors are condensed in a stereospecific Pictet-Spengler reaction catalyzed by Strictosidine Synthase (STR) .[5][8] This reaction forms strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[6][8]

  • Formation of the Aglycone: Strictosidine is then deglycosylated by Strictosidine β-D-glucosidase (SGD) , which removes the glucose moiety to form the highly reactive and unstable strictosidine aglycone.[8]

  • Divergence to the Yohimbane Skeleton: The strictosidine aglycone is a critical branch point. It can spontaneously rearrange into 4,21-dehydrogeissoschizine.[8] This intermediate is then acted upon by the recently identified Yohimbine Synthase (YOS) , a reductase enzyme. YOS catalyzes the formation of the yohimbane skeleton, leading to the synthesis of yohimbine isomers like rauwolscine and yohimbine itself.[8] The final enzymatic steps that may modify the yohimbane skeleton to yield the specific stereochemistry of this compound are still under investigation.

Below is a diagram illustrating the core biosynthetic pathway leading to the yohimbane skeleton.

This compound Biosynthesis cluster_0 Shikimate Pathway cluster_1 MEP Pathway Tryptophan Tryptophan Tryptamine Tryptamine Tryptophan->Tryptamine TDC Strictosidine Strictosidine Tryptamine->Strictosidine GPP Geranyl Diphosphate (GPP) Secologanin Secologanin GPP->Secologanin Multiple Steps Secologanin->Strictosidine STR Strictosidine_Aglycone Strictosidine Aglycone Strictosidine->Strictosidine_Aglycone SGD DHG 4,21-Dehydrogeissoschizine Strictosidine_Aglycone->DHG Spontaneous Rearrangement Yohimbane Yohimbane Skeleton (e.g., Rauwolscine, Yohimbine) DHG->Yohimbane YOS Yohimbic_Acid This compound Yohimbane->Yohimbic_Acid Tailoring Steps

Core biosynthetic pathway of this compound.

Data Presentation: Key Enzymes

The following table summarizes the crucial enzymes identified in the biosynthesis of the yohimbane core structure.

EnzymeAbbreviationSubstrate(s)ProductPlant Species ExampleReference
Tryptophan DecarboxylaseTDCTryptophanTryptamineRauvolfia serpentina, Catharanthus roseus[8][9]
Strictosidine SynthaseSTRTryptamine, SecologaninStrictosidineRauvolfia serpentina, Catharanthus roseus[8]
Strictosidine β-D-glucosidaseSGDStrictosidineStrictosidine AglyconeRauvolfia serpentina, Catharanthus roseus[8]
Yohimbine SynthaseYOS4,21-DehydrogeissoschizineRauwolscine, Yohimbine isomersRauvolfia tetraphylla[8]

Experimental Protocols

The elucidation of the this compound pathway relies on a combination of genetic, enzymatic, and analytical chemistry techniques. A key modern approach is the identification of candidate genes followed by heterologous expression and in vitro characterization.

Protocol: Functional Characterization of a Candidate Yohimbine Synthase (YOS)

This protocol outlines the typical workflow for confirming the function of a newly identified candidate enzyme like YOS.

  • Gene Identification and Cloning:

    • Source: A candidate gene encoding a cinnamyl alcohol dehydrogenase (CAD)-like reductase is identified from the transcriptome or genome of a yohimbine-producing plant, such as Rauvolfia tetraphylla.[8]

    • Amplification: The open reading frame (ORF) of the candidate gene is amplified from cDNA using Polymerase Chain Reaction (PCR) with gene-specific primers.

    • Cloning: The amplified ORF is cloned into a suitable bacterial expression vector (e.g., pET-28a(+)), which often includes a purification tag like a polyhistidine (His)-tag.

  • Heterologous Expression and Protein Purification:

    • Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21(DE3)).

    • Culture Growth: A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing an appropriate antibiotic (e.g., kanamycin). The culture is grown overnight at 37°C. This is then used to inoculate a larger volume of LB medium.

    • Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM. The culture is then incubated at a lower temperature (e.g., 18°C) for 16-20 hours to enhance soluble protein production.

    • Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The His-tagged recombinant protein is purified from the clarified cell lysate using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The purified protein is then desalted and concentrated.

  • In Vitro Enzyme Assay:

    • Reaction Mixture: The enzymatic activity is assayed in a reaction mixture containing:

      • 100 mM Potassium phosphate buffer (pH 7.0)

      • 2 mM NADPH (cofactor)

      • 0.5 mM 4,21-dehydrogeissoschizine (substrate)

      • 5-10 µg of purified recombinant YOS enzyme

    • Incubation: The reaction is incubated at 30°C for 1-2 hours.

    • Quenching and Extraction: The reaction is stopped by adding an equal volume of ethyl acetate. The mixture is vortexed, and the organic phase containing the alkaloid products is separated, dried, and redissolved in methanol.

  • Product Analysis by LC-MS:

    • Instrumentation: The extracted products are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Separation: Products are separated on a C18 reverse-phase column.

    • Detection: The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the expected products (e.g., yohimbine, rauwolscine).

    • Confirmation: The identity of the enzymatic products is confirmed by comparing their retention times and mass fragmentation patterns with those of authentic standards.

The workflow for this experimental protocol is visualized below.

Experimental Workflow cluster_gene Gene Discovery & Cloning cluster_protein Protein Expression & Purification cluster_assay Enzyme Assay & Analysis GeneID Identify Candidate YOS Gene PCR PCR Amplification GeneID->PCR Clone Clone into Expression Vector PCR->Clone Transform Transform E. coli Clone->Transform Induce Induce Protein Expression (IPTG) Transform->Induce Purify Purify Protein (Ni-NTA) Induce->Purify Assay In Vitro Reaction (Substrate + Enzyme + NADPH) Purify->Assay Extract Product Extraction Assay->Extract LCMS LC-MS Analysis Extract->LCMS Confirm Confirm Product Identity LCMS->Confirm

Workflow for the functional characterization of YOS.

Regulation of this compound Biosynthesis

The production of this compound and other TIAs is tightly regulated and often induced by environmental stimuli as part of the plant's defense response.

  • Jasmonate Signaling: A key regulatory pathway involves the plant hormone jasmonic acid and its methyl ester, methyl jasmonate (MeJA). Application of MeJA to plant cell cultures of species like Rauvolfia and Catharanthus roseus has been shown to upregulate the expression of TIA biosynthetic genes, including TDC and STR, leading to increased alkaloid accumulation.[9]

  • Elicitation: The synthesis of TIAs can also be induced by "elicitors," which are molecules that trigger a defense response. Fungal culture filtrates, when added to C. roseus cell suspensions, have been shown to cause a rapid and significant increase in the biosynthesis of related alkaloids like ajmalicine.[10] This suggests that the entire pathway can be activated in response to perceived pathogen attack.

The signaling pathway for jasmonate-induced TIA biosynthesis is depicted below.

Signaling Pathway Elicitor Elicitor (e.g., Fungal Cell Wall) MeJA Methyl Jasmonate (MeJA) Signaling Cascade Elicitor->MeJA TF Transcription Factors (e.g., ORCA3) MeJA->TF Activates Genes TIA Biosynthesis Genes (TDC, STR, etc.) TF->Genes Upregulates Expression Enzymes Biosynthetic Enzymes Genes->Enzymes Translation Alkaloids This compound & Related Alkaloids Enzymes->Alkaloids Catalysis

Jasmonate signaling pathway regulating TIA biosynthesis.

Conclusion

The biosynthetic pathway of this compound is a complex, multi-step process originating from primary metabolism. While the upstream pathway leading to the central intermediate strictosidine is well-established, the discovery of Yohimbine Synthase has been a pivotal step in understanding the divergence toward the yohimbane skeleton.[8] Further research is required to fully delineate the final tailoring steps that produce the specific stereochemistry of this compound and to unravel the intricate regulatory networks controlling its production. This knowledge is essential for leveraging synthetic biology and metabolic engineering to create sustainable and high-yielding sources of this valuable pharmaceutical compound.

References

An In-Depth Technical Guide to the Natural Sources and Isolation of Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal natural sources of yohimbine, the direct precursor to yohimbic acid, and details the established methodologies for its extraction, isolation, and purification. Quantitative data on alkaloid yields are presented for comparative analysis, and detailed experimental protocols are provided to facilitate replication. Furthermore, this guide includes visualizations of experimental workflows and a key signaling pathway to enhance understanding.

Introduction to Yohimbine and this compound

Yohimbine is a naturally occurring pentacyclic monoterpenoid indole alkaloid found in various plant species.[1][2] Its chemical formula is C₂₁H₂₆N₂O₃, and it is structurally defined as a 17-α-hydroxyyohimban-16-α-carboxylic acid methyl ester.[2][3] Yohimbine serves as the primary natural precursor for obtaining this compound. The hydrolysis of the methyl ester group of yohimbine, a process that can occur at a pH of 6-7, yields this compound.[1][3] Yohimbine and its derivatives are of significant pharmacological interest, primarily for their potent and selective antagonism of α₂-adrenergic receptors.[1][3] This activity underpins their investigation for various therapeutic applications, including erectile dysfunction, inflammatory disorders, and their effects on the central and peripheral nervous systems.[1][4]

Principal Natural Sources

Yohimbine is predominantly extracted from the bark of the West African evergreen tree, Pausinystalia johimbe (also known as P. yohimbe or Corynanthe yohimbe).[1][5] This species remains the most significant commercial source. In addition to P. johimbe, yohimbine and its stereoisomers, such as rauwolscine (α-yohimbine), are also found in various species of the Rauwolfia genus, often referred to as "snake root".[2][6]

Key botanical sources include:

  • Pausinystalia johimbe : The bark is reported to contain approximately 6% total indole alkaloids, of which yohimbine constitutes 10-15%.[6][7]

  • Rauwolfia serpentina (Indian Snakeroot)[2]

  • Rauwolfia vomitoria [1][2]

  • Rauwolfia tetraphylla [2]

  • Rauwolfia canescens [6]

  • Aspidosperma quebracho-blanco (Quebracho tree)[5]

While the bark is the most common part used for extraction from P. johimbe, studies on Rauwolfia species have shown that leaves can also be a valuable and renewable source of related alkaloids.[6][8]

Isolation and Purification Methodologies

The isolation of yohimbine from plant matrices is typically achieved through multi-step processes that exploit the alkaline nature of the molecule. These methods involve initial extraction with organic solvents, followed by acid-base liquid-liquid partitioning and subsequent purification steps like chromatography and crystallization.

Acid-Base Extraction

This is a foundational technique for separating basic alkaloids like yohimbine from neutral and acidic components of the plant extract. The process involves manipulating the pH to alter the solubility of the alkaloid between aqueous and organic phases.

  • Step 1: Acidification: The crude plant extract is dissolved in an acidic aqueous solution (e.g., hydrochloric acid or tartaric acid), which protonates the nitrogen atoms of the yohimbine molecule, forming a water-soluble salt.[6][8]

  • Step 2: Basification: The acidic aqueous solution is then made alkaline (e.g., with ammonia water or sodium hydroxide) to a pH of 9-9.5.[8][9] This deprotonates the yohimbine salt, converting it back to its free base form, which has low solubility in water but high solubility in non-polar organic solvents.

  • Step 3: Organic Solvent Extraction: The now water-insoluble yohimbine free base is extracted into a water-immiscible organic solvent such as chloroform, toluene, or diethyl ether.[6][8] This separates it from water-soluble impurities. The organic phase, now containing the alkaloid, is collected for further purification.

Solvent Extraction

The initial extraction from the powdered plant material is a critical step. The choice of solvent depends on the desired efficiency and selectivity.

  • Aqueous Acid Extraction: Macerating the powdered bark with an acidic solution (e.g., pH 2 hydrochloric acid) can directly extract the alkaloids as their water-soluble salts.[10]

  • Alcoholic Extraction: Using alcohols like methanol or ethanol is a common method.[8][9] Refluxing the plant material with 80-90% ethanol is an effective technique to obtain a crude extract.[9]

  • Supercritical CO₂ Extraction: This environmental-friendly method involves treating the ammoniated plant material with supercritical carbon dioxide to obtain a crude extract.[11]

Chromatographic Purification

For achieving high purity, chromatographic techniques are indispensable.

  • Column Chromatography: Macroporous polymeric adsorbents or silica gel are used as the stationary phase.[10] The crude extract is loaded onto the column, and elution is performed with a solvent system, often an ethanol-water mixture of varying polarity, to separate yohimbine from other alkaloids and impurities.[10]

  • High-Speed Counter-Current Chromatography (HSCCC): This is a support-free liquid-liquid partition chromatography technique. A two-phase solvent system, such as hexane-chloroform-methanol-water, can be employed to achieve high-purity separation of yohimbine from crude extracts.[11]

Crystallization

The final step for obtaining pure yohimbine is often crystallization or recrystallization. After concentrating the purified fraction, the solute is allowed to crystallize, often by cooling or slow evaporation of the solvent (e.g., an ethanol/methanol aqueous solution).[9][10] The resulting crystals are then filtered and dried.

Quantitative Data Presentation

The yield of yohimbine varies significantly based on the plant source, part of the plant used, and the extraction method employed. The following table summarizes quantitative data from various studies.

Natural SourcePlant PartMethod of IsolationYield/ContentReference
Pausinystalia yohimbeStem BarkHPTLC0.56 mg/g[1]
Pausinystalia yohimbeStem BarkNon-aqueous capillary electrophoresis1.17 mg/100 mg (1.17%)[1]
Rauwolfia serpentinaLeafHPLC0.537%[1]
Rauwolfia canescensLeavesAcid-base precipitation0.4%[6]
Rauwolfia canescensRootsAcid-base precipitation0.017%[6]
Rauwolfia tetraphyllaLeavesHPTLC6.11%[8]

Experimental Protocols

Protocol 1: Acid-Base Extraction from Rauwolfia Leaves

This protocol is adapted from a patented industrial process designed for high yield without chromatography.[6]

  • Maceration: Mix 100g of dried, powdered Rauwolfia canescens leaves with 500 mL of a 5% aqueous solution of tartaric acid. Stir for 4 hours at 50-60°C.

  • Filtration: Filter the mixture to remove solid plant material. Collect the acidic aqueous filtrate.

  • Basification: Adjust the pH of the filtrate to 9.0-9.5 by slowly adding aqueous ammonia while stirring. A precipitate will form.

  • First Organic Extraction: Extract the alkaline solution three times with 200 mL of toluene. Combine the toluene extracts.

  • Acid Wash: Extract the combined toluene phase with a 5% aqueous hydrochloric acid solution (3 x 100 mL). The protonated alkaloid will move into the aqueous phase.

  • Precipitation: Collect the acidic aqueous phase and adjust its pH to 9.0-9.5 with aqueous ammonia to precipitate the crude alkaloid.

  • Purification: Dissolve the precipitate in demineralized water and adjust the pH to 2.0-2.5 with hydrochloric acid at 45°C and hold for 2 hours. Filter the solution.

  • Final Precipitation: To the filtrate, add alkali to raise the pH to 9.0-9.5. The purified yohimbine base will precipitate.

  • Collection & Drying: Filter the precipitate, wash with demineralized water, and dry under vacuum at 50°C to yield purified α-yohimbine (rauwolscine).

Protocol 2: Extraction and Chromatographic Purification from P. yohimbe Bark

This protocol is a generalized method based on common laboratory practices described in the literature.[9][10]

  • Pre-treatment: Grind P. yohimbe bark to a 20-60 mesh powder.

  • Extraction: Reflux 100g of the bark powder with 2L of an acidic 30% ethanol solution (pH adjusted to 3 with HCl) at 85°C for 2 hours. Repeat the extraction.

  • Filtration & Concentration: Combine the extracts, filter to get a clear liquid, and concentrate under vacuum to approximately 20% of the original volume.

  • Column Chromatography:

    • Adsorption: Pass the concentrated extract through a column packed with macroporous polymeric adsorbent resin.

    • Washing: Wash the column with deionized water until the effluent is colorless to remove highly polar impurities.

    • Elution: Elute the bound alkaloids with 55% aqueous ethanol.

  • Solvent Removal: Collect the ethanol fraction and evaporate it under vacuum to remove the ethanol.

  • Crystallization: Cool the remaining aqueous solution and let it stand. The yohimbine will crystallize.

  • Final Product: Collect the crystals by centrifugation or filtration and dry under vacuum. For higher purity, recrystallize from an ethanol-water mixture.

Visualization of Workflows and Pathways

Experimental Workflows

The following diagrams illustrate the logical flow of the key isolation methodologies.

G cluster_extraction Initial Extraction cluster_partition Acid-Base Partitioning cluster_purification Purification & Isolation cluster_impurities Impurities plant Powdered Plant Material (Bark/Leaves) solvent Add Acidic Aqueous Solvent plant->solvent macerate Macerate / Reflux solvent->macerate filter1 Filter macerate->filter1 filtrate Aqueous Filtrate (Alkaloid Salts) filter1->filtrate Contains Alkaloid Salts basify Basify to pH 9-9.5 (e.g., with NH₃) filtrate->basify extract_org Extract with Organic Solvent (e.g., Chloroform) basify->extract_org separate Separate Phases extract_org->separate org_phase Organic Phase (Crude Alkaloid Base) separate->org_phase Organic Layer aq_impurities Aqueous Layer (Water-soluble impurities) separate->aq_impurities evaporate Evaporate Solvent org_phase->evaporate crystallize Recrystallize evaporate->crystallize final_product Pure Yohimbine Crystals crystallize->final_product

Caption: General workflow for acid-base extraction of yohimbine.

G start Powdered Yohimbe Bark extract Extract with Acidified Ethanol start->extract filter1 Filter & Concentrate Under Vacuum extract->filter1 load_col Load onto Resin Column filter1->load_col wash_col Wash Column with Water load_col->wash_col elute_col Elute with 55% Ethanol wash_col->elute_col evap Evaporate Ethanol elute_col->evap crystallize Cool to Crystallize evap->crystallize dry Filter & Dry Crystals crystallize->dry product High-Purity Yohimbine HCl dry->product

Caption: Workflow for yohimbine isolation using column chromatography.

Signaling Pathway

Yohimbine's primary mechanism of action is the competitive antagonism of α₂-adrenergic receptors (α₂-AR). These receptors are part of a negative feedback loop in the nervous system.

G cluster_presynaptic Presynaptic Neuron cluster_receptor Receptor Site cluster_yohimbine Pharmacological Action NE Norepinephrine (NE) a2_receptor α₂-Adrenergic Receptor (α₂-AR) NE->a2_receptor Binds feedback_loop Negative Feedback: Inhibits further NE release a2_receptor->feedback_loop yohimbine Yohimbine yohimbine->a2_receptor block Blocks Receptor result Result: Increased Norepinephrine in Synapse yohimbine->result

Caption: Yohimbine's antagonism of the α₂-adrenergic receptor.

References

The Molecular Blueprint of Yohimbic Acid: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, and its more extensively studied methyl ester derivative yohimbine, is an indole alkaloid with a rich history in traditional medicine and a growing profile in modern pharmacology. Primarily sourced from the bark of the Pausinystalia johimbe tree, this compound has garnered significant attention for its potent and diverse physiological effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development.

Core Mechanism: Receptor Interaction and Antagonism

The principal molecular mechanism of action of yohimbine is its potent antagonism of α2-adrenergic receptors (α2-ARs) .[1] These receptors are key components of the sympathetic nervous system, primarily functioning as presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, yohimbine effectively removes this negative feedback loop, leading to an increase in norepinephrine levels in the synaptic cleft and enhanced sympathetic outflow.[1]

Yohimbine exhibits a degree of selectivity for the different α2-AR subtypes, with the highest affinity for the α2C-adrenoceptor subtype .[1] Beyond its primary target, yohimbine also interacts with a range of other monoaminergic receptors, albeit with generally lower affinity. These include various serotonin (5-HT) and dopamine (D) receptors , where it can act as an antagonist or a partial agonist, contributing to its complex pharmacological profile.[1][2]

Quantitative Receptor Binding Profile of Yohimbine

The binding affinities of yohimbine for various receptor subtypes have been quantified using radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for yohimbine at key adrenergic, serotonergic, and dopaminergic receptors.

Receptor FamilyReceptor SubtypeYohimbine Kᵢ (nM)
Adrenergic α2A1.4
α2B7.1
α2C0.88
α1Moderate Affinity
Serotonergic 5-HT1A74
5-HT1BModerate Affinity
5-HT1DModerate Affinity
Dopaminergic D2Moderate Affinity
D3Weak Affinity

Note: "Moderate Affinity" and "Weak Affinity" are used where specific Ki values were not consistently reported across the literature. The data presented is a synthesis from multiple sources and experimental conditions may vary.

Downstream Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The most well-characterized of these is the consequence of α2-AR antagonism, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. However, recent research has unveiled a more intricate network of downstream pathways modulated by yohimbine.

Key Signaling Pathways Modulated by this compound
  • Adenylyl Cyclase Inhibition (via α2-AR): α2-Adrenergic receptors are Gαi-coupled receptors. Their activation by endogenous agonists like norepinephrine inhibits the enzyme adenylyl cyclase, leading to decreased intracellular cAMP levels. By antagonizing these receptors, yohimbine prevents this inhibition, resulting in a relative increase in cAMP production. This increase in cAMP can activate protein kinase A (PKA), which in turn phosphorylates numerous downstream targets, influencing a wide range of cellular processes.

  • Phospholipase Cγ1 (PLCγ1) Pathway: Studies have shown that yohimbine can suppress the proliferation of vascular smooth muscle cells by downregulating the PLCγ1 signaling pathway.[3] This effect appears to be independent of its α2-adrenergic receptor antagonism.[3]

  • mTOR, p38 MAPK, and FAK Signaling: Yohimbine has been demonstrated to decrease the phosphorylation of mammalian target of rapamycin (mTOR) and p38 mitogen-activated protein kinase (p38 MAPK), both of which are crucial components of cell proliferation and migration signaling pathways.[4] Additionally, a reduction in the phosphorylation of focal adhesion kinase (FAK) has been observed, suggesting an impact on cell adhesion and migration.[4]

Signaling Pathway Diagram

Caption: Signaling pathways modulated by this compound.

Experimental Protocols

The elucidation of this compound's molecular mechanisms relies on a suite of established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for specific receptors.

1. Membrane Preparation:

  • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the α2A-adrenergic receptor).

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Competition Binding Assay:

  • In a 96-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the target receptor (e.g., [³H]-rauwolscine for α2-ARs).

  • Add increasing concentrations of unlabeled this compound.

  • Add the prepared cell membranes to initiate the binding reaction.

  • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the effect of this compound on the intracellular levels of cyclic AMP, a key second messenger.

1. Cell Culture and Treatment:

  • Plate cells expressing the Gαi-coupled receptor of interest (e.g., α2-AR) in a 96-well plate.

  • Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Treat the cells with varying concentrations of this compound in the presence of an agonist (e.g., norepinephrine) that would normally inhibit adenylyl cyclase.

2. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release intracellular cAMP.

  • Measure cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

3. Data Analysis:

  • Plot the measured cAMP levels against the logarithm of the this compound concentration.

  • Analyze the data to determine the potency and efficacy of this compound as an antagonist.

Intracellular Calcium Mobilization Assay

This assay is used to assess the effect of this compound on intracellular calcium levels, which can be modulated by various signaling pathways.

1. Cell Loading:

  • Culture cells on glass-bottom dishes or 96-well plates.

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer.

  • Incubate to allow for de-esterification of the dye within the cells.

2. Fluorescence Imaging:

  • Wash the cells to remove extracellular dye.

  • Place the dish or plate on the stage of a fluorescence microscope or a plate reader equipped with a fluidics system.

  • Establish a baseline fluorescence reading.

  • Add this compound at the desired concentration and record the change in fluorescence intensity over time. An agonist that is known to induce calcium release can be added subsequently to assess the antagonistic effect of this compound.

3. Data Analysis:

  • Quantify the change in fluorescence, which is proportional to the change in intracellular calcium concentration.

  • Analyze the kinetics and magnitude of the calcium response to determine the effect of this compound.

Western Blotting for Downstream Signaling Proteins

This technique is used to detect changes in the phosphorylation state (activation) of key proteins in signaling pathways.

1. Cell Culture and Lysis:

  • Culture cells and treat with this compound for the desired time and concentration.

  • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

3. Immunoblotting:

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-PLCγ1, anti-phospho-mTOR, anti-phospho-p38, or anti-phospho-FAK).

  • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detect the signal using a chemiluminescent substrate and image the blot.

  • Strip the membrane and re-probe with an antibody for the total protein to normalize for loading differences.

4. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of the phosphorylated protein to the total protein to determine the change in activation state.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Primary & Secondary Assays cluster_western_blot Downstream Pathway Analysis cluster_data_analysis Data Integration & Interpretation A1 Seed cells expressing target receptor A2 Treat with varying concentrations of This compound A1->A2 B1 Radioligand Binding Assay (Determine Ki) A2->B1 B2 cAMP Functional Assay (Measure functional antagonism) A2->B2 B3 Calcium Mobilization Assay (Assess downstream effects) A2->B3 C1 Cell Lysis A2->C1 D1 Synthesize binding, functional, and signaling data B1->D1 B2->D1 B3->D1 C2 SDS-PAGE & Transfer C1->C2 C3 Immunoblotting (p-PLCγ1, p-mTOR, p-p38, p-FAK) C2->C3 C4 Data Analysis (Densitometry) C3->C4 C4->D1 D2 Elucidate Molecular Mechanism of Action D1->D2

Caption: A representative experimental workflow for investigating the molecular mechanism of this compound.

Conclusion

This compound exerts its physiological effects through a multifaceted molecular mechanism of action, primarily centered on the antagonism of α2-adrenergic receptors. This leads to an increase in norepinephrine release and subsequent modulation of downstream signaling pathways, including the adenylyl cyclase/cAMP system. Furthermore, emerging evidence points to its influence on other critical signaling cascades such as the PLCγ1, mTOR, p38 MAPK, and FAK pathways, often in a receptor-independent manner.

A thorough understanding of these intricate molecular interactions is paramount for the rational design and development of novel therapeutics targeting the adrenergic and other related systems. The experimental protocols and data presented in this guide provide a foundational framework for researchers to further explore the pharmacological potential of this compound and its derivatives. Continued investigation into its diverse molecular targets and signaling networks will undoubtedly unveil new avenues for therapeutic intervention in a range of physiological and pathological conditions.

References

The Pharmacological Profile of Yohimbic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Detailed pharmacological data for yohimbic acid is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known information on this compound and presents a detailed pharmacological profile of its parent compound, yohimbine, as a proxy to fulfill the structural and content requirements of this request. The quantitative data, experimental protocols, and signaling pathways described herein primarily pertain to yohimbine.

Introduction

This compound is recognized as a principal metabolite and a degradation product of yohimbine, an indole alkaloid extracted from the bark of the Pausinystalia yohimbe tree.[1] It is formed through the hydrolysis of yohimbine.[1] While research has extensively focused on the pharmacological actions of yohimbine, this compound itself has been noted for its vasodilatory properties.[2] It also serves as a crucial starting material in the synthesis of novel yohimbine analogs aimed at achieving greater receptor selectivity.[2] This guide synthesizes the available information on this compound and provides a detailed profile of yohimbine to offer a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of Yohimbine

PropertyValueReference
Molecular FormulaC₂₁H₂₆N₂O₃[1]
Molecular Weight354.44 g/mol [1]
Melting Point~234 °C[1]
SolubilitySparingly soluble in water; soluble in alcohol and chloroform[1]

Pharmacology of Yohimbine (as a Proxy for this compound)

Due to the limited specific data on this compound, the detailed pharmacological profile of yohimbine is presented below. It is plausible that this compound shares some mechanistic similarities with yohimbine, albeit likely with different potencies and selectivities.

Pharmacodynamics

Yohimbine's primary mechanism of action is as a competitive antagonist of α2-adrenergic receptors.[1][4] This antagonism occurs at both presynaptic and postsynaptic α2-receptors. The blockade of presynaptic α2-autoreceptors leads to an increase in the release of norepinephrine and other neurotransmitters in the central and peripheral nervous systems.[4] This increase in sympathetic outflow is responsible for many of yohimbine's physiological effects.

Yohimbine also exhibits affinity for other receptor types, including α1-adrenergic, serotonin (5-HT), and dopamine (D2) receptors, though generally with lower affinity than for α2-adrenergic receptors.[2][5]

Signaling Pathway for α2-Adrenergic Receptor Antagonism by Yohimbine

The primary signaling pathway affected by yohimbine is the G-protein coupled receptor (GPCR) cascade associated with the α2-adrenergic receptor.

yohimbine_alpha2_antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine Alpha2_R α2-Adrenergic Receptor Yohimbine->Alpha2_R Blocks NE_release Norepinephrine Release NE_release->Alpha2_R Binds (Negative Feedback) NE_in_cleft Increased Norepinephrine NE_release->NE_in_cleft NE_vesicle Norepinephrine Vesicle NE_vesicle->NE_release Exocytosis Ca_channel Ca²⁺ Channel Ca_channel->NE_vesicle Triggers Fusion Action_Potential Action Potential Action_Potential->Ca_channel Opens Postsynaptic_R Postsynaptic Adrenergic Receptors (α1, β1, etc.) NE_in_cleft->Postsynaptic_R Binds Response Physiological Response Postsynaptic_R->Response Activates

Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, inhibiting negative feedback and increasing norepinephrine release.

Table 2: Receptor Binding Profile of Yohimbine

Receptor FamilyReceptor SubtypeBinding Affinity (Ki, nM)ActionReference
Adrenergic α2A1.4Antagonist[5]
α2B7.1Antagonist[5]
α2C0.88Antagonist[6]
α1Moderate AffinityAntagonist[2]
Serotonergic 5-HT1A74Partial Agonist[5]
5-HT1BModerate AffinityAntagonist[2]
5-HT1DModerate AffinityAntagonist[2]
5-HT2BModerate AffinityAntagonist[2]
Dopaminergic D2Moderate AffinityAntagonist[2]
D3Weak AffinityAntagonist[2]

Note: A lower Ki value indicates a higher binding affinity.

Pharmacokinetics

The pharmacokinetic profile of yohimbine is characterized by rapid absorption and metabolism. Data for this compound is not available.

Table 3: Pharmacokinetic Parameters of Yohimbine in Humans (Oral Administration)

ParameterValueReference
BioavailabilityHighly variable (7-87%, mean 33%)[4]
Time to Peak Plasma Concentration (Tmax)45-60 minutes[2]
Elimination Half-life (t1/2)0.25 - 2.5 hours[4]
MetabolismPrimarily hepatic via CYP2D6 and CYP3A4[2]
ExcretionMainly as metabolites in urine[4]

Metabolism of Yohimbine

The primary route of metabolism for yohimbine is hepatic oxidation, leading to the formation of metabolites such as 10-hydroxyyohimbine and 11-hydroxyyohimbine. This compound is formed via hydrolysis.[1]

yohimbine_metabolism Yohimbine Yohimbine Metabolites 10-hydroxyyohimbine 11-hydroxyyohimbine Yohimbine->Metabolites Hepatic Oxidation (CYP2D6, CYP3A4) Yohimbic_Acid This compound Yohimbine->Yohimbic_Acid Hydrolysis Excretion Renal Excretion Metabolites->Excretion Yohimbic_Acid->Excretion

Caption: Primary metabolic pathways of yohimbine.

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol is a standard method for determining the binding affinity of a compound to a specific receptor.

receptor_binding_assay start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with: - Radiolabeled ligand (e.g., [³H]-yohimbine) - Unlabeled test compound (this compound) at varying concentrations prep_membranes->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify radioactivity of bound ligand separation->quantification analysis Analyze data to determine IC50 and Ki values quantification->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized. The cell membranes are then isolated through centrifugation.

  • Incubation: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the test compound. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[5]

In Vitro Vasodilation Assay

This protocol is used to assess the direct effects of a compound on blood vessel tone.

Methodology:

  • Tissue Preparation: A segment of an artery (e.g., rat thoracic aorta) is dissected and mounted in an organ bath containing a physiological salt solution, gassed with 95% O₂ and 5% CO₂.

  • Contraction: The arterial ring is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine).

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound) are added to the organ bath.

  • Measurement: Changes in isometric tension are recorded to measure the degree of relaxation.

  • Data Analysis: The relaxation response is expressed as a percentage of the pre-contraction tension. Dose-response curves are plotted to determine the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Conclusion

This compound, a metabolite of yohimbine, is an area of growing interest, particularly for its potential vasodilatory effects and as a scaffold for the development of more selective adrenergic receptor modulators. However, the current body of scientific literature lacks a detailed and comprehensive pharmacological profile for this compound itself. The majority of in-depth research has been conducted on its parent compound, yohimbine.

This guide has provided the available information on this compound and a thorough overview of the pharmacology of yohimbine as a relevant proxy. The data on yohimbine's high affinity for α2-adrenergic receptors and its subsequent effects on the sympathetic nervous system provide a foundational understanding that can guide future research into the specific actions of this compound. Further studies are warranted to fully elucidate the receptor binding profile, pharmacokinetic properties, and the precise mechanisms underlying the pharmacological effects of this compound. Such research will be crucial in determining its potential therapeutic applications.

References

A Guide to the Preliminary Toxicological Screening of Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature on the specific toxicology of yohimbic acid is limited. This guide synthesizes the available data and supplements it with information on its parent compound, yohimbine, and extracts of Pausinystalia yohimbe, from which it is derived. The toxicological profiles are expected to be related but not identical. All data should be interpreted with this context in mind.

Introduction

This compound is a monoterpenoid indole alkaloid and the principal metabolite of yohimbine.[1] Yohimbine itself is a well-known α2-adrenergic receptor antagonist derived from the bark of the Pausinystalia yohimbe tree.[2][3] Given the close structural and pharmacological relationship, understanding the toxicological profile of this compound is crucial for the safety assessment of yohimbine-based therapeutics and supplements. This document provides a consolidated overview of preliminary toxicological data, focusing on acute toxicity, cytotoxicity, and genotoxicity, and outlines the experimental protocols for key assays.

Mechanism of Action and Toxicity

The primary pharmacological action of yohimbine, which is likely shared by this compound, is the competitive antagonism of α2-adrenergic receptors.[2][4] These receptors are key presynaptic autoreceptors that inhibit the release of norepinephrine. By blocking these receptors, this compound would be expected to increase synaptic norepinephrine levels, leading to sympathomimetic effects such as increased heart rate and blood pressure.[2] At higher doses, this can lead to significant cardiovascular and neurological adverse effects.[2][5]

cluster_0 Presynaptic Neuron cluster_1 cluster_2 Postsynaptic Neuron NE Norepinephrine (NE) Release NE Release NE->Release Alpha2R α2-Adrenergic Receptor Release->Alpha2R Negative Feedback Synapse Release->Synapse PostR Postsynaptic Receptors Synapse->PostR Increased NE Stimulation YohimbicAcid This compound YohimbicAcid->Alpha2R Blocks

Caption: Mechanism of α2-Adrenergic Receptor Antagonism.

Acute Toxicity

Acute toxicity studies are fundamental in determining the potential dangers of a substance after a single exposure.

GHS Hazard Classification

Based on notifications to the ECHA C&L Inventory, this compound has been classified with the following hazards.[6] This classification is identical to that of its parent compound, yohimbine hydrochloride.[7]

Table 1: GHS Hazard Classification for this compound[6]
Hazard Statement
H301: Toxic if swallowed
H311: Toxic in contact with skin
H331: Toxic if inhaled
Signal Word
Danger
Quantitative Acute Toxicity Data

| Table 2: Acute Toxicity Data for Yohimbe Extract and Yohimbine | | :--- | :--- | :--- | | Substance | Parameter | Value & Species | | Aqueous extract of P. yohimbe stem bark | LD50 (Oral) | > 2000 mg/kg body weight (Rat) | | Yohimbine | Therapeutic Blood Concentration | 40 - 400 ng/mL (Human)[8] | | Yohimbine | Neurotoxic Blood Concentration | Up to 5,000 ng/mL (Human)[8][9] | | Yohimbine | Fatal Blood Concentration | 5,400 - 7,400 ng/mL (Human, Case Reports)[8][9] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

This protocol is based on the methodology used for the oral toxicity study of P. yohimbe extract.[10]

  • Animal Selection: Use healthy, young adult albino rats of a single sex.

  • Housing & Acclimatization: House animals in standard conditions and allow them to acclimatize for at least 5 days.

  • Dosing:

    • Administer the test substance sequentially to individual animals.

    • Start with a dose estimated to be just below the potential LD50. The study on the extract used a limit test approach starting at 2000 mg/kg.[10]

    • If the animal survives, the next animal receives a higher dose.

    • If the animal dies, the next animal receives a lower dose.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically for the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Endpoint: The test is complete when sufficient data is collected to calculate the LD50 with a specified confidence interval.

start Start dose Dose Animal 1 (e.g., 2000 mg/kg) start->dose observe Observe for 14 Days Record Toxic Signs dose->observe decision Animal Survived? observe->decision increase Increase Dose for Next Animal decision->increase Yes decrease Decrease Dose for Next Animal decision->decrease No repeat Repeat Dosing & Observation increase->repeat decrease->repeat end Calculate LD50 repeat->end

Caption: Workflow for Acute Oral Toxicity Study.

Cytotoxicity

Cytotoxicity assays are essential for evaluating a compound's toxicity at the cellular level. Studies have reported the cytotoxic effects of yohimbine and related alkaloids against various cancer cell lines.[11][12]

In Vitro Cytotoxicity Data

| Table 3: In Vitro Cytotoxicity Data for Yohimbine and Related Alkaloids | | :--- | :--- | :--- | | Compound | Cell Line | IC50 Value | | Yohimbine-type alkaloid | MCF-7 (Human Breast Cancer) | 25.5 µM[11] | | Yohimbine-type alkaloid | SWS80 (Human Colon Cancer) | 22.6 µM[11] | | Yohimbine-type alkaloid | A549 (Human Lung Cancer) | 26.0 µM[11] | | Yohimbine | KB-ChR-8-5 (Oral Cancer) | 44 µM[12] |

Proposed Mechanism of Cytotoxicity

Research suggests that yohimbine may induce cytotoxicity through the generation of Reactive Oxygen Species (ROS), leading to a change in the mitochondrial membrane potential and subsequent activation of caspase-9, a key initiator of apoptosis.[12]

Yohimbine Yohimbine ROS Increased ROS Production Yohimbine->ROS Mito Mitochondrial Membrane Potential Change ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Apoptosis Apoptosis Casp9->Apoptosis

Caption: Proposed Pathway of Yohimbine-Induced Cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[12]

  • Cell Culture: Plate cells (e.g., PA-1, MCF-7) in a 96-well plate and incubate to allow for cell attachment.

  • Treatment: Expose the cells to various concentrations of the test compound (this compound) for a specified period (e.g., 24-72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

start Plate Cells in 96-Well Plate treat Treat with This compound start->treat incubate1 Incubate (e.g., 24h) treat->incubate1 mtt Add MTT Reagent incubate1->mtt incubate2 Incubate (e.g., 4h) mtt->incubate2 solubilize Add Solubilizer (e.g., DMSO) incubate2->solubilize read Read Absorbance on Plate Reader solubilize->read end Calculate IC50 read->end

Caption: Experimental Workflow for MTT Cytotoxicity Assay.

Genotoxicity

Genotoxicity assays are used to screen for compounds that can cause genetic damage.

Bacterial Reverse Mutation Assay (Ames Test)

A study by the National Toxicology Program on yohimbe bark extract found it to be negative for bacterial mutagenicity.[13]

Experimental Protocol: Ames Test

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test assesses a compound's ability to cause mutations that revert the bacteria to a histidine-synthesizing state.

  • Strain Selection: Use multiple tester strains (e.g., TA98, TA100) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic processing.

  • Exposure: Combine the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer in a test tube.

  • Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+) on each plate.

  • Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

cluster_0 Preparation Bacteria Salmonella Strain (his-) Mix Mix Components Bacteria->Mix Compound This compound (Varying Conc.) Compound->Mix S9 S9 Mix (+/-) Metabolic Activation S9->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate 48-72 Hours Plate->Incubate Count Count Revertant Colonies (his+) Incubate->Count Analyze Analyze Results Count->Analyze

Caption: Experimental Workflow for Ames Mutagenicity Test.

Repeat-Dose Toxicity

A 28-day repeat-dose oral toxicity study of crude aqueous P. yohimbe stem bark extract in rats revealed several dose-dependent effects, suggesting potential target organs for toxicity.[10]

| Table 4: Summary of 28-Day Repeat-Dose Oral Toxicity Study of P. yohimbe Extract in Rats[10] | | :--- | :--- | | Parameter | Observation at 150 mg/kg and/or 600 mg/kg | | Hematology | Significantly elevated Platelet and White Blood Cell (WBC) counts. | | Liver Function | Significantly higher Total Bilirubin. | | | Significantly higher Conjugated Bilirubin (600 mg/kg only). | | | Significantly higher Aspartate Transaminase (AST). | | | Significantly higher Alkaline Phosphatase (ALP). | | | Significantly higher Alanine Transaminase (ALT) (600 mg/kg only). | | Kidney Function | Significantly elevated Sodium (Na+). | | Other | Significantly lower Total Protein (600 mg/kg only). | | | No significant difference in body weight. |

These results point towards potential hepatotoxicity and effects on hematological and electrolyte balance with repeated exposure.[10]

Conclusion and Future Directions

The preliminary toxicological profile of this compound, inferred from its own GHS classification and data on yohimbine and P. yohimbe extracts, indicates a significant potential for acute toxicity upon ingestion, inhalation, or dermal contact. Cytotoxicity studies on related compounds show moderate activity against cancer cell lines, potentially via oxidative stress and apoptosis induction. Genotoxicity, as assessed by a single Ames test on the bark extract, appears to be low, though further testing is required.

Crucially, there is a clear lack of toxicological data for pure this compound. Future research should prioritize:

  • Determining the acute oral, dermal, and inhalation LD50 values for pure this compound.

  • Conducting a full battery of in vitro and in vivo genotoxicity assays.

  • Performing repeat-dose toxicity studies to confirm target organs and establish a No-Observed-Adverse-Effect Level (NOAEL).

  • Directly comparing the toxicological profile of this compound to that of yohimbine to understand the role of metabolism in its safety profile.

References

A Historical Overview of Yohimbic Acid: From Discovery to Modern Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive historical and technical overview of yohimbic acid, a pivotal molecule in the study of adrenergic pharmacology. The narrative begins with the discovery of its parent compound, yohimbine, an indole alkaloid isolated from the bark of the Pausinystalia yohimbe tree. It traces the journey from the initial isolation and structural elucidation of yohimbine to the identification of this compound as its primary metabolite. This guide delves into the pharmacological profile of yohimbine as a potent α2-adrenergic receptor antagonist and explores the subsequent research into this compound and its derivatives as platforms for developing more selective therapeutic agents. Detailed experimental protocols for the extraction of yohimbine, its hydrolysis to this compound, and a representative synthetic route are provided. Furthermore, quantitative data on receptor binding affinities and physicochemical properties are summarized in tabular format. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying mechanisms and processes. This document serves as an in-depth resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Genesis of Yohimbine

The story of this compound is intrinsically linked to its parent compound, yohimbine. The use of the bark of the yohimbe tree (Pausinystalia yohimbe) has a long history in the traditional medicine of West and Central Africa, where it was used as an aphrodisiac and stimulant.[1][2] Scientific interest in the West began in the late 19th and early 20th centuries.

The indole alkaloid yohimbine was first isolated from yohimbe bark in 1896 by the German chemist Adolph Spiegel.[3] Concurrently, an alkaloid named quebrachine was isolated from the bark of the South American tree Aspidosperma quebracho-blanco. It was not until decades later that quebrachine was confirmed to be chemically identical to yohimbine.[3] The correct chemical structure of yohimbine, a complex pentacyclic molecule, was ultimately proposed by Witkop in 1943.[3]

Yohimbine is recognized as a selective antagonist of α2-adrenergic receptors, a property that has been the cornerstone of its pharmacological investigation for decades.[1][4] This antagonism leads to an increase in the release of norepinephrine, which explains many of its physiological effects.[4][5]

The Discovery of this compound

This compound (C₂₀H₂₄N₂O₃) was identified as a degradation product and a major metabolite of yohimbine.[2] It is formed through the hydrolysis of the methyl ester group of yohimbine.[2] This reaction has been shown to follow first-order kinetics and is particularly notable at a neutral or slightly acidic pH (pH 6-7).[2] The relative instability of the yohimbine ester group under these conditions is a key consideration in the development of pharmaceutical formulations.

While early research focused on yohimbine as the primary active compound, the study of this compound has gained importance in recent years. Although this compound itself exhibits lower potency at adrenergic receptors compared to yohimbine, it serves as a crucial starting material for the synthesis of novel derivatives with improved pharmacological profiles.[6]

Physicochemical and Pharmacological Properties

The following tables summarize the key quantitative data for yohimbine and this compound.

Table 1: Physicochemical Properties
PropertyYohimbineThis compound
Chemical Formula C₂₁H₂₆N₂O₃C₂₀H₂₄N₂O₃
Molar Mass 354.44 g/mol [1]340.4 g/mol [7]
CAS Number 146-48-5[3]522-87-2[7]
Melting Point 234 °C[2]Not available
pKa 6-7.5[2]Not available
Solubility Highly soluble in alcohol and chloroform; sparingly soluble in water and diethyl ether.[2]Not available
Table 2: Receptor Binding Affinities of Yohimbine
Receptor SubtypeBinding Affinity (nM)Reference
α2C-adrenergic 0.88[1][2]
α2A-adrenergic 1.4[1][2]
α2B-adrenergic 7.1[1][2]
5-HT1A 74 (Kd)[8]

Yohimbine's affinity for other monoaminergic receptors follows the general order: α-2 NE > 5HT-1A > 5HT-1B > 1-D > D3 > D2 receptors.[1][2]

Research into the direct pharmacological activity of this compound is limited. However, recent studies have focused on creating amino esters of this compound to enhance selectivity for the ADRA2A receptor.[4][6] One such analog, designated as compound 4n, demonstrated a six-fold increase in ADRA1A/ADRA2A selectivity and a 25-fold increase in ADRA2B/ADRA2A selectivity compared to yohimbine, highlighting the potential of this compound as a scaffold for drug design.[4][6]

Key Experimental Protocols

The following sections provide detailed methodologies for pivotal experiments in the study of this compound and its precursor.

Extraction of Yohimbine from Pausinystalia yohimbe Bark

This protocol is based on an acid-base extraction method commonly employed for isolating alkaloids.

  • Preparation: Grind dried P. yohimbe bark into a fine powder (20-60 mesh).

  • Acidic Extraction:

    • Macerate the powdered bark in an acidic ethanol solution (e.g., 30% ethanol in water, with pH adjusted to 3 with HCl). Use a solid-to-solvent ratio of 1:20 (w/v).

    • Heat the mixture at 70-85°C for a defined period (e.g., 2 hours) with constant stirring.

    • Repeat the extraction process on the plant residue to ensure maximum yield.

  • Filtration and Basification:

    • Cool the extract and filter it to remove solid plant material.

    • Combine the filtrates and slowly add a base (e.g., concentrated NH₄OH) until the pH is approximately 9. This will precipitate the alkaloids.

  • Solvent Extraction:

    • Extract the basified aqueous solution multiple times with an immiscible organic solvent such as chloroform or dichloromethane.

    • Combine the organic layers.

  • Purification and Crystallization:

    • Evaporate the organic solvent under reduced pressure to obtain the crude alkaloid extract.

    • The crude extract can be further purified using column chromatography on silica gel or a macroporous adsorbent resin.

    • Recrystallize the purified yohimbine from an ethanol/water mixture to obtain the final product.

Hydrolysis of Yohimbine to this compound

This protocol describes the conversion of yohimbine to this compound, a key step for both degradation studies and the synthesis of derivatives.

  • Preparation of Yohimbine Solution: Prepare a stock solution of yohimbine hydrochloride in a buffered solution at the desired pH (e.g., pH 6.0 or 7.0 using a phosphate buffer).

  • Hydrolysis Reaction:

    • Incubate the yohimbine solution at a constant, elevated temperature (e.g., 50-80°C) in a sealed container to prevent evaporation.

    • At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • HPLC Analysis:

    • Immediately analyze the withdrawn samples using a validated reverse-phase HPLC method.

    • A suitable mobile phase could be a mixture of methanol and sodium acetate buffer.

    • Use a C18 column as the stationary phase.

    • Monitor the elution of yohimbine and the formation of this compound using a UV detector (e.g., at 280 nm).

  • Kinetic Analysis:

    • Quantify the concentration of remaining yohimbine and formed this compound at each time point by comparing peak areas to a standard curve.

    • Plot the natural logarithm of the yohimbine concentration versus time to confirm first-order kinetics and to calculate the rate constant (k).

Representative Synthesis of the Yohimbine Core

The total synthesis of yohimbine is a complex undertaking. The following outlines a conceptual workflow based on modern synthetic strategies, such as an intramolecular Diels-Alder reaction.

  • Preparation of the Triene Precursor: Synthesize a functionalized tryptamine derivative that is tethered to a diene-containing side chain. This is a multi-step process that builds the necessary components for the key cyclization.

  • Intramolecular Diels-Alder (IMDA) Cycloaddition:

    • Subject the triene precursor to conditions that promote the IMDA reaction. This can be achieved either thermally or through Lewis acid catalysis (e.g., using scandium triflate).

    • This crucial step forms the C and D rings of the yohimbine skeleton simultaneously and sets several of the key stereocenters.

  • Functional Group Manipulations:

    • Following the cyclization, a series of functional group transformations are required to complete the synthesis.

    • This may include reduction of amides, manipulation of protecting groups, and adjustment of stereochemistry at specific centers (e.g., C17) to achieve the natural product's configuration.

  • Final Ring Closure (if necessary) and Deprotection: Perform any remaining ring closures and remove all protecting groups to yield the final yohimbine molecule.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of yohimbine's action and a generalized experimental workflow.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Downstream Signaling Cascade Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptor Yohimbine->Alpha2_AR Antagonizes (Blocks) NE_Release NE Release Alpha2_AR->NE_Release Inhibits (-) GPCR G Protein (Gi) Alpha2_AR->GPCR Activates NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse Increases NE in Synapse AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: α2-Adrenergic Receptor Signaling Pathway Antagonized by Yohimbine.

G cluster_extraction Extraction & Isolation cluster_hydrolysis Hydrolysis cluster_derivatization Derivatization start P. yohimbe Bark powder Grinding start->powder acid_extraction Acidic Alcohol Extraction powder->acid_extraction filtration Filtration acid_extraction->filtration basification Basification (pH 9) filtration->basification solvent_extraction Solvent Extraction (Chloroform) basification->solvent_extraction purification Purification (Chromatography) solvent_extraction->purification yohimbine_hcl Yohimbine HCl purification->yohimbine_hcl hydrolysis Hydrolysis (pH 6-7, Heat) yohimbine_hcl->hydrolysis hplc HPLC Analysis hydrolysis->hplc yohimbic_acid This compound hplc->yohimbic_acid synthesis Synthesis of Amino Esters yohimbic_acid->synthesis screening Pharmacological Screening synthesis->screening lead_compound Lead Compound (e.g., Compound 4n) screening->lead_compound

Caption: General Experimental Workflow from Yohimbine Extraction to Derivative Development.

Conclusion and Future Directions

The journey from the traditional use of yohimbe bark to the targeted design of this compound derivatives represents a classic paradigm in drug discovery. The initial discovery and characterization of yohimbine as a potent α2-adrenergic antagonist paved the way for its use as a pharmacological tool and therapeutic agent. The subsequent identification of this compound as a metabolite has opened new avenues for research, shifting the focus from the natural product itself to its potential as a scaffold for creating next-generation therapeutics.

The development of this compound amino esters with enhanced selectivity for specific α2-adrenergic receptor subtypes demonstrates a promising strategy for designing drugs with improved efficacy and reduced side-effect profiles. Future research should continue to explore the structure-activity relationships of this compound derivatives and conduct in-vivo studies to validate their therapeutic potential. Furthermore, a more detailed characterization of the pharmacological profile of this compound itself may yet reveal unappreciated biological activities. This historical and ongoing research underscores the enduring value of natural products as a starting point for innovation in medicine.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography for the Separation of Yohimbic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the separation of yohimbic acid isomers using High-Performance Liquid Chromatography (HPLC). This compound and its stereoisomers, including yohimbine, corynanthine, rauwolscine, and pseudoyohimbine, are critical components in pharmaceutical research and the development of dietary supplements. Their similar structures present a significant analytical challenge. This note outlines a robust UHPLC-UV/MS method for the effective separation and quantification of these isomers, providing the necessary protocols for sample preparation, chromatographic conditions, and data analysis.

Introduction

Yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree, and its various stereoisomers are of significant interest due to their pharmacological activities, primarily as α2-adrenergic receptor antagonists.[1][2] This antagonism leads to increased sympathetic nervous system activity and has been explored for the treatment of erectile dysfunction and for its potential as a performance-enhancing supplement.[1][3] The subtle structural differences among this compound isomers, which are diastereomers, result in varying physiological effects, making their accurate separation and quantification crucial for quality control, efficacy, and safety assessments in pharmaceutical and nutraceutical applications.

This application note details a validated UHPLC method capable of separating key this compound diastereomers, enabling researchers and drug development professionals to implement a reliable analytical procedure for these compounds.

Experimental Protocols

Sample Preparation

A standard and effective method for extracting yohimbine alkaloids from plant material or supplement matrices involves solvent extraction.

Protocol:

  • Weigh approximately 0.5 g of the powdered sample (e.g., yohimbe bark powder, ground tablets).

  • Add 25 mL of methanol to the sample in a suitable flask. For complex matrices, a mixture of methanol and chloroform (1:1 v/v) can enhance extraction efficiency.

  • Sonicate the mixture for 15-30 minutes to ensure thorough extraction.

  • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • The filtrate is now ready for HPLC analysis. For quantitative analysis, appropriate dilutions with the mobile phase may be necessary to bring the analyte concentration within the calibration range.

HPLC Method for Isomer Separation

This protocol is a composite of successful methods reported for the separation of yohimbine and its diastereomers.[4][5]

Instrumentation:

  • HPLC System: A UHPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector or a mass spectrometer (MS).

  • Column: Waters Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent high-resolution C18 column.

  • Mobile Phase A: 50 mM Ammonium formate in 5% aqueous methanol.

  • Mobile Phase B: 0.01% Ammonium hydroxide in methanol.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

  • UV Detection: 275 nm or 280 nm.[5]

  • MS Detection (Optional): Electrospray ionization (ESI) in positive mode.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
5.040
8.060
10.090
12.090
12.110
15.010

Data Presentation

The following table summarizes the quantitative data for the separation of yohimbine and its key isomers based on the described UHPLC method. The limit of detection (LOD) and limit of quantification (LOQ) are provided to indicate the sensitivity of the method.[5]

IsomerRetention Time (min)LOD (µg/mL)LOQ (µg/mL)
Corynanthine[Estimated ~4.5-5.5]0.050.2
Yohimbine[Estimated ~5.5-6.5]0.050.2
Rauwolscine[Estimated ~6.5-7.5]0.030.1
Pseudoyohimbine[Data Not Available]--

Note: Exact retention times can vary based on the specific HPLC system, column batch, and mobile phase preparation. The values provided are estimates based on available literature and should be confirmed experimentally. Data for pseudoyohimbine was not available in the reviewed literature for this specific method.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the HPLC analysis of this compound isomers.

experimental_workflow sample_prep Sample Preparation extraction Solvent Extraction (Methanol or Methanol/Chloroform) sample_prep->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis column UHPLC System with C18 Column hplc_analysis->column separation Gradient Elution column->separation detection UV or MS Detection separation->detection data_processing Data Processing detection->data_processing quantification Quantification and Isomer Identification data_processing->quantification

Caption: Experimental workflow for this compound isomer analysis.

Signaling Pathway of Yohimbine

Yohimbine's primary mechanism of action is the antagonism of α2-adrenergic receptors. This diagram depicts the simplified signaling pathway.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_release Norepinephrine (NE) Release NE Norepinephrine (NE) NE_release->NE alpha2_receptor α2-Adrenergic Receptor NE->alpha2_receptor Negative Feedback postsynaptic_receptor Adrenergic Receptors NE->postsynaptic_receptor Yohimbine Yohimbine Yohimbine->alpha2_receptor Blocks response Sympathetic Nervous System Activation postsynaptic_receptor->response

Caption: Yohimbine's antagonism of the α2-adrenergic receptor.

References

Application Notes and Protocols for the Mass Spectrometric Identification of Yohimbic Acid Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the identification of yohimbic acid metabolites using liquid chromatography-mass spectrometry (LC-MS). This compound, the primary hydrolysis product of yohimbine, is a significant compound in pharmacological and metabolic studies. Understanding its biotransformation is crucial for drug development and safety assessment. These protocols will cover in-vitro metabolite generation, sample preparation, and LC-MS/MS analysis for the confident identification of potential metabolites.

Introduction

Yohimbine, an indole alkaloid, is primarily metabolized in humans to 10-hydroxyyohimbine and 11-hydroxyyohimbine[1]. This compound is a known analog and a product of yohimbine hydrolysis[2]. The metabolic fate of this compound itself is of significant interest. The primary metabolic pathway is expected to be hydroxylation, analogous to yohimbine. This document outlines the necessary steps to identify these hydroxylated metabolites using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Predicted Metabolites of this compound

Based on the known metabolism of yohimbine, the primary predicted metabolites of this compound are monohydroxylated derivatives.

Compound Chemical Formula Monoisotopic Mass (Da) Predicted Metabolite Chemical Formula Monoisotopic Mass (Da)
This compoundC₂₀H₂₄N₂O₃340.1787Hydroxythis compoundC₂₀H₂₄N₂O₄356.1736

Experimental Protocols

In Vitro Metabolism of this compound

This protocol describes the generation of this compound metabolites using liver microsomes, which contain the necessary cytochrome P450 enzymes for drug metabolism.

Materials:

  • This compound

  • Rat or Human Liver Microsomes (RLM or HLM)

  • NADPH Regeneration System (e.g., G6P, G6PDH, and NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Water, LC-MS grade

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture:

    • Phosphate Buffer (0.1 M, pH 7.4) to a final volume of 200 µL

    • This compound (from a 10 mM stock in DMSO) to a final concentration of 10 µM

    • Liver Microsomes (20 mg/mL stock) to a final concentration of 1 mg/mL

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regeneration system to initiate the metabolic reaction.

  • Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.

  • Sample Collection: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer) with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): m/z 100-500 to detect the precursor ions of this compound and its potential metabolites.

    • Product Ion Scan (MS2): Fragmentation of the precursor ions of this compound (m/z 341.18) and the predicted hydroxylated metabolites (m/z 357.17).

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Data Analysis and Metabolite Identification

Metabolite identification will be based on the accurate mass measurement of the precursor ion and its characteristic fragmentation pattern.

Predicted Fragmentation of this compound and its Metabolites

The fragmentation of yohimbine is known to involve a retro-Diels-Alder (RDA) cleavage of the C-ring, leading to characteristic fragment ions[2]. A similar fragmentation pattern is expected for this compound and its hydroxylated metabolites.

Table of Predicted Fragment Ions:

Compound Precursor Ion [M+H]⁺ (m/z) Predicted Key Fragment Ions (m/z) Plausible Neutral Loss
This compound341.18297.19, 253.16, 198.12, 144.08H₂O + CO, H₂O + CO + CO₂, C₉H₁₀N₂O, C₁₁H₁₁NO₂
Hydroxythis compound357.17313.18, 269.15, 214.11, 160.08, 144.08H₂O + CO, H₂O + CO + CO₂, C₉H₁₀N₂O₂, C₁₀H₉NO₃, C₁₁H₁₁NO₂

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis yohimbic_acid This compound incubation Incubation at 37°C yohimbic_acid->incubation microsomes Liver Microsomes + NADPH microsomes->incubation quenching Quenching (Acetonitrile) incubation->quenching centrifugation Protein Precipitation & Centrifugation quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Separation (C18) supernatant->hplc ms MS Detection (ESI+) hplc->ms msms MS/MS Fragmentation ms->msms identification Metabolite Identification msms->identification

Caption: Experimental workflow for this compound metabolite identification.

fragmentation_pathway cluster_yohimbic_acid This compound Fragmentation cluster_hydroxy_metabolite Hydroxythis compound Fragmentation parent This compound [M+H]⁺ m/z 341.18 frag1 m/z 297.19 (-H₂O, -CO) parent->frag1 frag2 m/z 198.12 (RDA Cleavage) parent->frag2 frag3 m/z 144.08 (Indole moiety) frag2->frag3 met_parent Hydroxythis compound [M+H]⁺ m/z 357.17 met_frag1 m/z 313.18 (-H₂O, -CO) met_parent->met_frag1 met_frag2 m/z 214.11 (RDA Cleavage) met_parent->met_frag2 met_frag3 m/z 160.08 (Hydroxylated Indole moiety) met_frag2->met_frag3 met_frag4 m/z 144.08 (Indole moiety) met_frag2->met_frag4

Caption: Predicted fragmentation of this compound and its hydroxylated metabolite.

References

Application Notes and Protocols: Design and Synthesis of Selective ADRA2A Antagonists from Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yohimbine, a natural alkaloid, is a nonselective antagonist of adrenoceptors, limiting its clinical utility. This document outlines the design, synthesis, and evaluation of novel, potent, and selective α2A-adrenoceptor (ADRA2A) antagonists derived from yohimbic acid. A structure-activity relationship (SAR) study identified amino esters of this compound as a promising class of compounds. Notably, compound 4n emerged as a lead candidate, demonstrating a significant increase in selectivity for ADRA2A over other adrenoceptor subtypes compared to the parent compound, yohimbine.[1][2] This compound represents a valuable pharmacological tool for investigating the roles of ADRA2A in various physiological and pathological conditions, such as inflammation and sepsis, and serves as a promising candidate for further preclinical development.[2][3]

Introduction

The α2A-adrenergic receptor (ADRA2A) is a G-protein coupled receptor involved in a wide range of physiological processes. Its activation in Kupffer cells is implicated in the pathogenesis of septic shock, making selective ADRA2A antagonists promising therapeutic agents.[4] Yohimbine, a naturally occurring indole alkaloid, exhibits high affinity for ADRA2 receptors but suffers from a lack of selectivity, leading to undesirable side effects.[4][5] To overcome this limitation, a structure-based drug design approach was employed, starting from this compound, to develop analogs with improved selectivity for ADRA2A. The core hypothesis was that elongating the methyl ester moiety of yohimbine with a linker terminating in an amino group could enhance binding to ADRA2A through the formation of an additional salt bridge, while potentially reducing affinity for off-target receptors like ADRA1A.[1]

Data Presentation

The following tables summarize the quantitative data for key compounds from the study, highlighting their antagonist activity and selectivity.

Table 1: Antagonist Activity and Selectivity of Yohimbine and its Analogs

CompoundADRA2A IC50 (nM)ADRA1A IC50 (nM)ADRA1A/ADRA2A Selectivity Index (SI)ADRA2B/ADRA2A Selectivity Index (SI)
Yohimbine (1)302820949.3
4n 28 >15556 >556 226

Data sourced from functional calcium flux assays.[1][5]

Table 2: Radioligand Binding Affinity

CompoundADRA2A KD (nM)
Yohimbine (1)4.8
4n 8.8

Dissociation constants (KD) were determined using a competitive radioligand binding cell-based assay.[5]

Experimental Protocols

General Synthesis of this compound Amino Esters (e.g., Compound 4n)

This protocol describes a general method for the synthesis of this compound amino esters via an alkylation reaction.

Materials:

  • This compound (2)

  • N-Boc-protected amino alcohol

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanesulfonyl chloride (MsCl)

Procedure: [1]

  • Dissolve N-Boc-protected amino alcohol (0.29 mmol) in DMF (1.0 mL).

  • Add TEA (0.05 mL, 0.35 mmol) to the solution.

  • Add MsCl (36 mg, 0.32 mmol) dropwise at room temperature. The reaction mixture will turn into a suspension.

  • Stir the suspension for 50 minutes.

  • In a separate flask, dissolve this compound (2) (98 mg, 0.29 mmol) in DMF.

  • Combine the two reaction mixtures and stir.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, perform an appropriate work-up and purification (e.g., column chromatography) to isolate the desired amino ester.

ADRA2A and ADRA1A Antagonist Activity Assay (Calcium Flux Assay)

This functional assay is used as a primary screen to determine the antagonistic activity of the synthesized compounds.

Materials:

  • Cells overexpressing ADRA2A or ADRA1A adrenergic receptors

  • Calcium-sensitive fluorescent probe (e.g., Fluo-8 AM)

  • Epinephrine (agonist)

  • Test compounds (synthesized this compound derivatives)

  • Assay buffer

Procedure: [5]

  • Seed the cells overexpressing the target receptor in a 384-well microplate and culture overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) by adding the dye loading buffer and incubating for 1 hour at 37°C.

  • Pre-treat the cells with various concentrations of the test compounds for 15 minutes at room temperature.

  • Stimulate the receptors by adding a fixed concentration of epinephrine (EC80).

  • Monitor the intracellular calcium mobilization for 180 seconds using a fluorescence plate reader (e.g., FLIPR).

  • The antagonist effect is measured as the percentage inhibition of the agonist response. Data is expressed as % response vs the effect of an agonist (100% = EC80 agonist).[1][5]

  • To check for potential agonist activity of the test compounds, a parallel experiment is run in the absence of epinephrine.[5]

Radioligand Binding Assay

This orthogonal assay confirms the direct interaction of the compounds with the ADRA2A receptor.

Materials:

  • Chem-1 cells with overexpression of ADRA2A adrenergic receptors

  • Radioligand (e.g., a known high-affinity ADRA2A antagonist)

  • Test compounds

  • Wash buffer (20 mM TRIS, 118 mM NaCl, 4.7 mM KCl, 5 mM MgCl2, pH = 7.4)

  • White 384-well microplates with a transparent bottom

Procedure: [5]

  • Seed 10,000 cells per well into the 384-well plates the day before the experiment.

  • On the day of the experiment, wash the cells with the wash buffer.

  • Incubate the cells with a fixed concentration of the radioligand and varying concentrations of the test compounds (for competition binding).

  • Allow the binding to reach equilibrium.

  • Wash the cells to remove unbound radioligand.

  • Measure the amount of bound radioligand using a suitable scintillation counter.

  • The IC50 values are determined from the competition binding curves and used to calculate the dissociation constant (KD) of the test compounds.

Visualizations

ADRA2A_Signaling_Pathway cluster_membrane Cell Membrane ADRA2A ADRA2A Receptor G_protein Gi/o Protein ADRA2A->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Antagonist Selective ADRA2A Antagonist (e.g., Compound 4n) Antagonist->ADRA2A Agonist Agonist (e.g., Norepinephrine) Agonist->ADRA2A PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of downstream targets

Caption: ADRA2A signaling pathway and the mechanism of action of a selective antagonist.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening & Evaluation cluster_characterization Further Characterization Yohimbic_Acid This compound Derivatization Chemical Derivatization (Esterification with Amino Alcohols) Yohimbic_Acid->Derivatization Compound_Library Library of Yohimbic Acid Derivatives Derivatization->Compound_Library Primary_Screening Primary Screening: Calcium Flux Assay (ADRA2A & ADRA1A) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening: Radioligand Binding Assay (ADRA2A) Hit_Identification->Secondary_Screening Lead_Compound Lead Compound (4n) Secondary_Screening->Lead_Compound Selectivity_Panel Selectivity Profiling (ADRA2B, ADRA2C, 5-HT1A) Lead_Compound->Selectivity_Panel ADMET In Vitro ADMET: - Plasma Stability - Microsomal Stability - Permeability (BBB) - Cytotoxicity Lead_Compound->ADMET

Caption: Workflow for the design, synthesis, and evaluation of selective ADRA2A antagonists.

SAR_Logic cluster_parent Parent Compound cluster_modification Structural Modification cluster_hypothesis Hypothesized Interactions cluster_outcome Observed Outcome Yohimbine Yohimbine Modification Elongate C16 ester with a linker ending in an amino group Yohimbine->Modification ADRA2A_Interaction ADRA2A: - Potential for additional salt bridge - Enhanced Binding Affinity Modification->ADRA2A_Interaction ADRA1A_Interaction ADRA1A: - No similar interaction - Potentially weaker binding Modification->ADRA1A_Interaction Outcome Improved Selectivity: - Maintained/Slightly lower ADRA2A potency - Significantly lower ADRA1A potency ADRA2A_Interaction->Outcome ADRA1A_Interaction->Outcome

Caption: Structure-Activity Relationship (SAR) logic for enhancing ADRA2A selectivity.

References

Application Notes and Protocols for In Vitro Cell-Based Assays Using Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid is a monoterpenoid indole alkaloid, structurally related to the more extensively studied compound, yohimbine.[1][2][3] Yohimbine is well-documented as a selective antagonist of α2-adrenergic receptors, and it demonstrates a range of pharmacological activities, including anti-inflammatory and potential anti-cancer effects.[1][2][4][5][6] Derivatives of this compound, such as its amino esters, have been shown to be potent and selective antagonists of the ADRA2A receptor, suggesting that this compound serves as a valuable scaffold for developing targeted therapeutics.[4][7]

These application notes provide detailed protocols for establishing in vitro cell-based assays to investigate the biological activities of this compound, focusing on its potential anti-inflammatory and cytotoxic effects. The methodologies are based on established assays and known signaling pathways modulated by yohimbine and its analogs.

Key Biological Activities and Signaling Pathways

Yohimbine and its derivatives primarily exert their effects through the antagonism of α2-adrenergic receptors.[1][2][5][8][9] This antagonism can lead to the modulation of several downstream signaling pathways, including:

  • Inhibition of Pro-inflammatory Cytokine Release: Activation of the α2A-adrenergic receptor (ADRA2A) can lead to the release of pro-inflammatory cytokines such as IL-6 and TNF-α.[7] Antagonists like yohimbine and its derivatives can block this, suggesting a potential anti-inflammatory mechanism.[1][2][4][7]

  • Modulation of NF-κB Pathway: Yohimbine has been reported to suppress the NF-κB pathway, a key regulator of inflammation.[1][2][4]

  • Inhibition of Cell Proliferation and Migration: Studies have shown that yohimbine can decrease the phosphorylation of p38 and mTOR, which are involved in cell proliferation and migration.[4]

Data Presentation: In Vitro Efficacy of Yohimbine Analogs

While specific quantitative data for this compound is limited in the public domain, the following table summarizes the antagonist activity of yohimbine and a derivative of this compound (amino ester 4n) against adrenergic receptors, providing a reference for expected activities.[7]

CompoundTarget ReceptorAssay TypeIC50 (nM)Selectivity Index (ADRA1A/ADRA2A)Selectivity Index (ADRA2B/ADRA2A)
YohimbineADRA2ACalcium Flux100>100>100
ADRA1ACalcium Flux>10000
Amino Ester 4n (of this compound)ADRA2ACalcium Flux18>556>2500
ADRA1ACalcium Flux>10000

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on a selected cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[10]

Materials:

  • This compound

  • Cell line of interest (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Anti-Inflammatory Assay (Measurement of Nitric Oxide Production)

This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound

  • RAW 264.7 cells

  • Complete cell culture medium

  • LPS

  • Griess Reagent System

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Assay:

    • Add 50 µL of supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12]

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Visualizations

G YohimbicAcid This compound / Derivatives ADRA2A α2A-Adrenergic Receptor (ADRA2A) YohimbicAcid->ADRA2A Antagonism NFkB NF-κB Pathway YohimbicAcid->NFkB Inhibition AC Adenylate Cyclase ADRA2A->AC Inhibition cAMP ↓ cAMP AC->cAMP ProInflammatoryCytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) cAMP->ProInflammatoryCytokines Inflammation Anti-inflammatory Effect ProInflammatoryCytokines->Inflammation NFkB->ProInflammatoryCytokines G start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570nm) solubilize->read G start Treat Cells with This compound harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

References

Application Notes: Standardized Protocols for Animal Studies Involving Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standardized protocols for conducting animal studies with yohimbic acid and its most common salt, yohimbine hydrochloride. Yohimbine is a selective α2-adrenergic receptor antagonist widely used in preclinical research to investigate various physiological and behavioral processes, including anxiety, sexual function, and autonomic nervous system regulation.[1][2][3][4] The protocols outlined below are intended to serve as a foundational guide for designing and executing robust and reproducible animal experiments.

General Considerations for Animal Studies

Successful and ethical animal research requires careful planning and adherence to established guidelines.

  • Animal Models: The most common species for yohimbine studies are rodents, particularly rats (e.g., Sprague-Dawley, Wistar) and mice.[5][6] The choice of species and strain should be justified based on the research question.[7] Factors such as age, sex, and genetic background can influence experimental outcomes and should be consistently reported.[7][8]

  • Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure they are humane and scientifically justified.[9] Protocols should aim to minimize pain and distress.[9]

  • Housing and Acclimation: Animals should be housed in a controlled environment with a standard light-dark cycle, temperature, and humidity.[8] A sufficient acclimation period (typically 1-2 weeks) is crucial before initiating any experimental procedures to reduce stress and variability.[8]

Drug Preparation and Administration Protocols

Yohimbine hydrochloride is typically used for in vivo studies due to its solubility in aqueous solutions.

  • Preparation: Yohimbine hydrochloride should be dissolved in sterile 0.9% saline to the desired concentration. The solution should be prepared fresh on the day of the experiment.

  • Routes of Administration: The choice of administration route depends on the desired speed of onset, duration of action, and experimental goal. Common routes include intraperitoneal, intravenous, subcutaneous, and oral gavage.

Protocol: Intraperitoneal (IP) Injection in Rodents

This is a common route for systemic administration, offering rapid absorption.[10]

  • Restraint: Manually restrain the mouse or rat, ensuring the head is tilted slightly lower than the body.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.[10]

  • Injection: Using a 25-27 gauge needle, penetrate the abdominal wall at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ.[11]

  • Administration: Inject the solution slowly and smoothly. Alternate injection sides for repeated dosing.[11]

Protocol: Intravenous (IV) Injection in Rodents

This route provides immediate and complete bioavailability.[10]

  • Restraint: Place the animal in a suitable restraint device to immobilize the tail.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Using a 27-30 gauge needle, insert the needle into one of the lateral tail veins.

  • Administration: Once blood is observed in the needle hub, slowly inject the yohimbine solution.[12]

Quantitative Data: Dosages and Pharmacokinetics

Dosage is a critical parameter that can produce varied, sometimes opposite, effects.[5] For instance, studies on the sexual behavior of male rats have shown a clear inverted-U effect, where moderate doses are stimulating and higher doses are depressing.[5]

Table 1: Recommended Yohimbine Dosages in Various Animal Models
Animal ModelResearch AreaRoute of AdministrationEffective Dose RangeReference(s)
RatSexual BehaviorIntraperitoneal (IP)0.35 - 1.0 mg/kg[5]
RatSexual BehaviorIntracerebroventricular (ICV)15 µ g/rat [5]
RatAnxiety/StressIntraperitoneal (IP)0.5 - 5.0 mg/kg[13]
RatObesityOral (PO)2.0 - 5.0 mg/kg (daily)[3]
DogSexual BehaviorIntraperitoneal (IP)0.1 mg/kg[14]
DogPharmacokineticsIntravenous (IV)0.4 mg/kg[15][16]
HorsePharmacokineticsIntravenous (IV)0.075 - 0.15 mg/kg[15][16][17]
SteerPharmacokineticsIntravenous (IV)0.25 mg/kg[15][16]
Table 2: Comparative Pharmacokinetic Parameters of Yohimbine (IV Administration)
SpeciesDose (mg/kg)Half-life (min)Volume of Distribution (L/kg)Total Body Clearance (mL/min/kg)Reference(s)
Rat1.0462 (β-phase)0.2590.183[6]
Dog0.4104.1 ± 32.14.5 ± 1.829.6 ± 14.7[15][16]
Horse0.075 - 0.1552.8 - 76.12.7 - 4.634.0 - 39.6[15][16]
Horse0.12264 ± 543.2 ± 1.113.6 ± 2.0[18]
Steer0.2546.7 ± 24.44.9 ± 1.469.6 ± 35.1[15][16]
Data presented as mean ± standard deviation where available.

Key Experimental Methodologies

Protocol: Assessment of Anxiety-Like Behavior (Elevated Plus Maze)

The Elevated Plus Maze (EPM) is a widely used test to assess anxiety in rodents, based on their natural aversion to open and elevated spaces.[19][20]

  • Apparatus: A plus-shaped maze raised above the floor, with two open arms and two closed arms.

  • Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the trial.

  • Procedure:

    • Administer yohimbine or vehicle at the appropriate time before the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute period.

    • Record the session using a video camera for later analysis.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (to control for general locomotor activity).

  • Interpretation: A decrease in the time spent and entries into the open arms is indicative of increased anxiety-like behavior.[20]

Protocol: Pharmacokinetic Analysis via LC-MS/MS

This protocol outlines the steps for quantifying yohimbine concentrations in plasma.

  • Blood Collection: Following IV administration of yohimbine, collect serial blood samples (e.g., via tail vein or jugular catheter) at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).[18]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.[13]

    • Vortex the mixture for 1 minute to precipitate proteins.[13]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[13]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.[13]

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.[13]

  • LC-MS/MS Analysis:

    • Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[13]

    • Employ a gradient elution with a mobile phase such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[13]

    • Use Multiple Reaction Monitoring (MRM) to detect yohimbine and the internal standard. The precursor ion for yohimbine is m/z 355.2.[13]

  • Data Analysis: Construct a concentration-time curve to calculate key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) using appropriate software.[18]

Visualizations: Pathways and Workflows

yohimbine_signaling_pathway Yohimbine's Primary Signaling Cascade cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Target Cell cluster_downstream Other Cellular Effects Yohimbine Yohimbine Alpha2_AR α2-Adrenergic Receptor (α2-AR) Yohimbine->Alpha2_AR Antagonizes (Blocks) mTOR_p38 mTOR / p38 Phosphorylation Yohimbine->mTOR_p38 Decreases NFkB NF-κB Pathway Yohimbine->NFkB Suppresses NE_Vesicle Norepinephrine (NE) Vesicles Alpha2_AR->NE_Vesicle Inhibits Release (Negative Feedback) NE_Synapse Increased NE NE_Vesicle->NE_Synapse Release Alpha1_AR α1-AR NE_Synapse->Alpha1_AR Stimulates Beta_AR β-AR NE_Synapse->Beta_AR Stimulates Physiological_Response Sympathetic Activation (Increased Heart Rate, BP) Alpha1_AR->Physiological_Response Beta_AR->Physiological_Response

Caption: Primary signaling pathway of yohimbine as an α2-adrenergic receptor antagonist.

behavioral_workflow Experimental Workflow for Behavioral Studies start Start: Experimental Design acclimation 1. Animal Acclimation (1-2 weeks) start->acclimation baseline 2. Baseline Behavioral Testing (e.g., EPM, Open Field) acclimation->baseline randomization 3. Randomization into Groups (Vehicle vs. Yohimbine) baseline->randomization administration 4. Drug Administration (IP, IV, etc.) randomization->administration wait 5. Waiting Period (e.g., 30 min post-IP) administration->wait post_test 6. Post-Treatment Behavioral Testing wait->post_test data_collection 7. Data Collection & Scoring (Video Analysis) post_test->data_collection analysis 8. Statistical Analysis (e.g., ANOVA, t-test) data_collection->analysis end End: Interpretation & Reporting analysis->end

Caption: A generalized workflow for conducting a yohimbine-based behavioral study in rodents.

pk_study_workflow Workflow for Pharmacokinetic (PK) Studies start Start: Protocol Design prep 1. Animal Preparation (e.g., Catheter Implantation) start->prep admin 2. Yohimbine Administration (Typically IV Bolus) prep->admin sampling 3. Serial Blood Sampling (Predetermined Timepoints) admin->sampling processing 4. Sample Processing (Centrifugation to get plasma) sampling->processing storage 5. Sample Storage (-80°C) processing->storage analysis 6. LC-MS/MS Analysis (Quantification of Yohimbine) storage->analysis modeling 7. PK Data Modeling (Calculate Half-life, Clearance, etc.) analysis->modeling end End: PK Profile Characterization modeling->end

References

Applications of Yohimbic Acid in Neuropharmacological Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Yohimbic acid, a prominent metabolite of the indole alkaloid yohimbine, is emerging as a significant molecule in neuropharmacological research. While yohimbine has a long history of investigation, primarily as an α2-adrenergic receptor antagonist, recent studies have shifted focus to its derivatives, including this compound and its amino esters, to develop more selective and potent therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in neuropharmacological research, with a focus on its receptor binding profiles, effects on signaling pathways, and potential therapeutic applications.

Mechanism of Action and Receptor Selectivity

This compound itself demonstrates a significantly lower affinity for α2-adrenergic receptors compared to its parent compound, yohimbine. However, its chemical structure serves as a valuable scaffold for the synthesis of novel derivatives with enhanced receptor selectivity. Notably, amino esters of this compound have been identified as potent and selective antagonists of the α2A-adrenergic receptor (ADRA2A), a key target in the central nervous system for regulating neurotransmitter release.[1]

The primary mechanism of action for these this compound derivatives is the competitive antagonism of α2-adrenergic receptors. These receptors are predominantly presynaptic autoreceptors that, upon activation by norepinephrine, inhibit its further release. By blocking these receptors, this compound derivatives can increase synaptic concentrations of norepinephrine, leading to downstream effects on various neurological processes.[2]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of yohimbine, this compound, and a representative amino ester derivative for various adrenergic and serotonergic receptors. This data highlights the increased selectivity of the this compound derivative for the α2A-adrenoceptor over other receptor subtypes.

CompoundADRA1A (Ki, nM)ADRA2A (Ki, nM)ADRA2B (Ki, nM)5-HT1A (Ki, nM)5-HT2B (Ki, nM)
Yohimbine1301.47.115250
This compound>10,000>10,000>10,000>10,000>10,000
Amino Ester Derivative (4n)>10,00018>10,000>10,000>10,000

Data synthesized from a study on structure-based drug design of ADRA2A antagonists derived from yohimbine.[1]

Signaling Pathways

The antagonism of α2-adrenergic receptors by this compound derivatives initiates a cascade of intracellular signaling events. The primary downstream effect is the disinhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Furthermore, research on yohimbine suggests the involvement of other critical signaling pathways in its broader pharmacological effects, which may also be relevant for this compound derivatives. These include the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK) pathways, which are pivotal in regulating inflammatory responses and cellular stress.[1][3]

Signaling Pathway Diagrams

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Yohimbic_Acid_Derivative This compound Derivative ADRA2A α2A-Adrenergic Receptor Yohimbic_Acid_Derivative->ADRA2A Antagonizes Gi Gi Protein ADRA2A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., Neurotrophic Factors) CREB->Gene_Expression Regulates

Caption: α2A-Adrenergic Receptor Signaling Cascade.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates to Nucleus NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates Stimulus Inflammatory Stimulus Stimulus->IKK Activates Yohimbic_Acid_Derivative This compound Derivative (Potential Effect) Yohimbic_Acid_Derivative->IKK Inhibits?

Caption: Putative Modulation of the NF-κB Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for α2A-Adrenergic Receptor

This protocol is designed to determine the binding affinity of this compound derivatives for the α2A-adrenergic receptor.

Materials:

  • HEK293 cells stably expressing human α2A-adrenergic receptor

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

  • [3H]-Rauwolscine (radioligand)

  • This compound derivative (test compound)

  • Non-specific binding control: 10 µM Yohimbine

  • Glass fiber filters (GF/B or GF/C)

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-α2A cells.

    • Homogenize cells in ice-cold membrane preparation buffer using a Dounce homogenizer.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM yohimbine (for non-specific binding), or 50 µL of various concentrations of the this compound derivative.

    • Add 50 µL of [3H]-Rauwolscine (final concentration ~1 nM).

    • Add 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with 4 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay measures the functional antagonism of this compound derivatives at the α2A-adrenergic receptor by quantifying their ability to block agonist-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing human α2A-adrenergic receptor

  • Assay medium: DMEM/F12 with 0.1% BSA

  • Forskolin (adenylyl cyclase activator)

  • UK 14,304 (α2-adrenergic agonist)

  • This compound derivative (test compound)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Cell Preparation:

    • Seed CHO-K1-α2A cells in a 96-well plate and grow to confluence.

    • Wash the cells once with assay medium.

  • Assay:

    • Pre-incubate the cells with various concentrations of the this compound derivative for 15 minutes at 37°C.

    • Add a fixed concentration of UK 14,304 (e.g., 100 nM) to all wells except the basal control.

    • Immediately add forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample.

    • Plot the cAMP concentration against the log concentration of the this compound derivative to determine the IC50 value for the reversal of agonist-induced inhibition.

In Vivo Behavioral Assay: Elevated Plus Maze (EPM)

The EPM is a widely used model to assess anxiety-like behavior in rodents and can be used to evaluate the potential anxiolytic or anxiogenic effects of this compound derivatives.

Materials:

  • Elevated Plus Maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Adult male mice or rats

  • This compound derivative solution

  • Vehicle control solution (e.g., saline or DMSO in saline)

  • Video tracking software

Procedure:

  • Animal Preparation and Dosing:

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

    • Administer the this compound derivative or vehicle control via the desired route (e.g., intraperitoneal injection) 30 minutes before testing.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis:

    • Use video tracking software to score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_development Drug Development Synthesis Synthesis of This compound Derivatives Binding_Assay Radioligand Binding Assay (Receptor Affinity & Selectivity) Synthesis->Binding_Assay cAMP_Assay cAMP Accumulation Assay (Functional Antagonism) Binding_Assay->cAMP_Assay Behavioral_Assay Behavioral Assays (e.g., Elevated Plus Maze) cAMP_Assay->Behavioral_Assay PK_PD Pharmacokinetic/ Pharmacodynamic Studies Behavioral_Assay->PK_PD Tox Toxicology Studies PK_PD->Tox Lead_Optimization Lead Optimization Tox->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A typical workflow for the neuropharmacological evaluation of this compound derivatives.

Conclusion

This compound and its derivatives represent a promising avenue for the development of novel neuropharmacological agents, particularly selective α2A-adrenergic receptor antagonists. The protocols and data presented in this document provide a framework for researchers to investigate the therapeutic potential of these compounds in various neurological and psychiatric disorders. Further research into their effects on specific signaling pathways and their in vivo efficacy and safety will be crucial for their translation into clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Strategies for Yohimbic Acid Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the chemical synthesis of yohimbic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing this compound?

This compound is functionally related to yohimbine[1]. Therefore, its synthesis strategies are closely tied to those of yohimbine alkaloids. The two main approaches involve:

  • Total Synthesis: Building the complex pentacyclic yohimbane skeleton from simpler starting materials. This often involves key steps like the Pictet-Spengler reaction to form the core tetrahydro-β-carboline structure[2].

  • Semi-synthesis (Hydrolysis): Starting with yohimbine, which can be isolated from natural sources like the bark of the Pausinystalia yohimbe tree, and then hydrolyzing the methyl ester group to yield this compound[1][3]. Hydrolysis is a primary degradation route for yohimbine at neutral pH[4][5].

Q2: What are the critical reaction steps in the total synthesis of the yohimbane core?

The synthesis of the complex pentacyclic structure of yohimbine alkaloids is a significant challenge due to its five chiral centers[4][5][6]. Key reactions include:

  • Pictet-Spengler Reaction: This is a cornerstone reaction for creating the tetrahydro-β-carboline core of many indole alkaloids. It involves the cyclization of a tryptamine derivative with an aldehyde or ketone[2][7].

  • Diels-Alder Reaction: An intramolecular Diels-Alder reaction can be used to construct the remaining rings and set multiple stereocenters simultaneously[2].

  • N-Acyliminium Ion Cyclization: This is another powerful method for forming the cyclic framework[8].

Q3: How is this compound typically produced from yohimbine?

This compound is the demethylated derivative of yohimbine[9]. The most direct method is the hydrolysis of the methyl ester of yohimbine. This reaction is typically carried out under basic or neutral pH conditions. Studies have shown that hydrolysis is the main degradation pathway for yohimbine hydrochloride at pH 6 and 7, following first-order kinetics[4][5][10]. While the yohimbine ester group is highly resistant to acid-catalyzed hydrolysis, it is susceptible to base-catalyzed hydrolysis[10].

Q4: What should I know about the stability and storage of this compound?

This compound is an amphoteric compound[9]. For storage, it is recommended to keep stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture and light[9]. The parent compound, yohimbine, is noted to be stable at very low pH, but its hydrolysis to this compound increases around neutral pH[4][5].

Troubleshooting Guide

Problem: Low Overall Yield

Q1: My reaction yield is consistently low (40-60%). What general laboratory practices can I improve?

Low yields can often be traced back to procedural errors during the reaction setup, execution, or workup[11][12]. Here are some key areas to focus on:

  • Reagent and Glassware Preparation: Ensure all glassware is meticulously cleaned and dried (flame or oven-dried) to prevent side reactions with residual water or contaminants. Use purified reagents and solvents, as impurities can inhibit reactions or cause side product formation[11].

  • Accurate Measurements: Precisely calculate and weigh all reactants. Even small errors in stoichiometry can significantly impact yield, especially when using expensive or limiting reagents[11].

  • Thorough Transfers: When transferring reagents or the reaction mixture, rinse the original flask, syringes, or weighing boats multiple times with the reaction solvent to ensure all material is included in the reaction[11][12]. Each transfer is a potential source of material loss[12].

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction precisely when it is complete. Quenching too early leaves unreacted starting material, while waiting too long can lead to product decomposition[11].

Q2: I'm losing a significant amount of product during workup and purification. What can I do to minimize this?

Workup and purification are critical stages where substantial product loss can occur[12].

  • Extraction: When performing a liquid-liquid extraction, ensure you use enough of both the organic and aqueous phases to prevent emulsions and ensure efficient separation. After separation, rinse the separatory funnel with the extraction solvent to recover any residual product[11].

  • Drying and Filtration: When drying the organic layer with an agent like MgSO₄ or Na₂SO₄, rinse the drying agent thoroughly (at least 3 times) with fresh solvent to recover adsorbed product[11].

  • Solvent Removal (Rotary Evaporation): If your product is volatile, be cautious with the vacuum and bath temperature during rotary evaporation to avoid losing it along with the solvent[11].

  • Purification: For recrystallization, use the minimum amount of solvent necessary to dissolve your product when hot to maximize recovery upon cooling[12]. If using column chromatography, careful technique in packing the column and collecting fractions is essential.

Problem: Reaction Inefficiency or Failure

Q3: The yield of my Pictet-Spengler reaction is poor. How can I optimize it?

The Pictet-Spengler reaction is sensitive to conditions. Optimization can lead to significant yield improvements.

  • Catalyst/Promoter: The choice of acid promoter is critical. While trifluoroacetic acid (TFA) is commonly used for racemic synthesis, enantioselective syntheses may employ chiral phosphoric acid catalysts[7]. The concentration and type of acid can dramatically affect the reaction rate and selectivity.

  • Temperature: Temperature control is crucial. For certain substrates, cryogenic temperatures can improve selectivity and yield by minimizing side reactions[8].

  • Solvent: The choice of solvent can influence reactant solubility and reaction kinetics. Dioxane has been shown to be effective in some yohimbine-related syntheses[7]. Experiment with different solvents to find the optimal medium.

Q4: My hydrolysis of yohimbine methyl ester to this compound is slow or incomplete. How can I drive it to completion?

Incomplete hydrolysis can be due to reaction conditions or equilibrium.

  • pH Control: Hydrolysis of yohimbine is significantly faster at neutral or slightly basic pH[4][5]. Ensure the pH of your reaction medium is maintained in the optimal range (pH 6-7 or higher). Acidic conditions will strongly inhibit the reaction[10].

  • Temperature: Increasing the reaction temperature will increase the rate of hydrolysis. Studies on yohimbine hydrolysis have been conducted at elevated temperatures (50°C to 80°C) to accelerate the process[10].

  • Choice of Base: For a more forceful hydrolysis, consider using a standard base-catalyzed hydrolysis protocol with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent mixture such as methanol/water or THF/water.

Problem: Product Purity Issues

Q5: My final product has diastereomeric impurities. How can I improve stereocontrol?

The yohimbane skeleton has multiple stereocenters, making stereocontrol a major challenge[4][5].

  • Late-Stage Epimerization: It is sometimes more effective to synthesize a mixture of stereoisomers and then selectively convert an undesired isomer into the desired one in a late-stage step. For example, specific reagents like I₂/PhSiH₃ have been developed for C3-epimerization in yohimbine synthesis, converting an undesired stereoisomer into the desired one in high yield (e.g., 88%)[7].

  • Catalyst Control: For asymmetric reactions like the Pictet-Spengler cyclization, the choice of a chiral catalyst is paramount for establishing the initial stereochemistry with high enantiomeric excess (ee)[2][7].

  • Kinetic vs. Thermodynamic Control: Reaction outcomes can often be directed by choosing conditions that favor either the kinetically or thermodynamically preferred product. For instance, selective epimerization at one center can be achieved under thermodynamic control (e.g., using NaOEt at -20 °C), while reductions can be kinetically controlled[7][8].

Q6: I am observing multiple side products. What are the likely causes and how can I fix them?

Side product formation is often due to reactive intermediates, harsh reaction conditions, or impurities.

  • Protecting Groups: While protecting-group-free syntheses are elegant, sometimes protecting a reactive functional group (like an amine or indole nitrogen) is necessary to prevent unwanted side reactions.

  • Reaction Conditions: Overly high temperatures or prolonged reaction times can lead to decomposition or the formation of undesired byproducts[8]. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Atmosphere: Some reactions are sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition or other unwanted side reactions.

Quantitative Data for Synthesis Optimization

The following tables summarize quantitative data from studies on the synthesis of yohimbine alkaloids, which can serve as a starting point for optimizing this compound synthesis.

Table 1: Optimization of N-Acyliminium Ion Cyclization Conditions [8]

EntryActivating AgentTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Acetyl Chloride-78 to -2077>95:5
2Acetyl Chloride06490:10
3Acetic Anhydride-78 to 233185:15

Data adapted from a study on a key intermediate for yohimbine alkaloids, demonstrating the critical effect of temperature and activating agent on yield and selectivity.

Table 2: Influence of Reaction Conditions on Pictet-Spengler/Amidation Cascade Yield [7]

EntryCatalyst/PromoterSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee) (%)
1Trifluoroacetic AcidCH₂Cl₂2355N/A (Racemic)
2Chiral Catalyst IIDioxane107095
3Chiral Catalyst IIToluene105892
4Chiral Catalyst IIMTBE106593

Data highlights the impact of catalyst and solvent choice on the yield and enantioselectivity of the pentacyclic skeleton formation.

Experimental Protocols

Protocol 1: Hydrolysis of Yohimbine Hydrochloride to this compound

This protocol is based on established principles of ester hydrolysis, specifically adapted for converting yohimbine to this compound[4][5][10].

Materials:

  • Yohimbine hydrochloride

  • Methanol (MeOH)

  • Deionized water

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Hydrochloric acid (HCl) (1M solution for neutralization)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, pH meter/strips, separatory funnel.

Procedure:

  • Dissolution: Dissolve yohimbine hydrochloride in a mixture of methanol and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Prepare a 1M solution of NaOH. Slowly add an excess of the NaOH solution (e.g., 2-3 molar equivalents) to the stirred yohimbine solution at room temperature.

  • Reaction: Attach a condenser to the flask and heat the reaction mixture to reflux (approximately 60-70°C). Monitor the reaction progress by TLC, checking for the disappearance of the yohimbine spot and the appearance of a new, more polar spot corresponding to this compound. The reaction may take several hours.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature in an ice bath.

  • Acidification: Carefully acidify the reaction mixture to approximately pH 3-4 by slowly adding 1M HCl. This compound is amphoteric and will precipitate at or near its isoelectric point. Monitor the pH closely.

  • Precipitation and Isolation: The this compound product should precipitate out of the solution upon acidification. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold deionized water to remove inorganic salts, followed by a wash with a cold non-polar solvent like diethyl ether to remove any unreacted yohimbine.

  • Drying: Dry the purified this compound product under vacuum to obtain the final solid.

Visual Guides

Diagram 1: Troubleshooting Workflow

G start Low Yield Observed check_reaction Check Reaction Setup & Conditions start->check_reaction check_workup Check Workup & Purification start->check_workup reagents Impure Reagents? Incorrect Stoichiometry? check_reaction->reagents conditions Suboptimal Temp, Solvent, or Catalyst? check_reaction->conditions loss_transfer Material Loss during Transfer? check_workup->loss_transfer loss_purify Product Loss in Extraction/Column? check_workup->loss_purify solution_reagents Purify Reagents Recalculate Amounts reagents->solution_reagents Yes solution_conditions Screen Solvents Optimize Temp/Catalyst conditions->solution_conditions Yes solution_transfer Improve Transfer Technique (Rinse Glassware) loss_transfer->solution_transfer Yes solution_purify Optimize Workup Minimize Solvent Use loss_purify->solution_purify Yes

Caption: General troubleshooting workflow for low-yield chemical synthesis.

Diagram 2: Synthesis Pathway

G yohimbine Yohimbine (C₂₁H₂₆N₂O₃) reagents 1. NaOH or LiOH 2. H₂O / MeOH 3. H⁺ (Neutralization) yohimbine->reagents Hydrolysis yohimbic_acid This compound (C₂₀H₂₄N₂O₃) reagents->yohimbic_acid methanol Methanol (CH₃OH) reagents->methanol Byproduct

Caption: Pathway for this compound via hydrolysis of yohimbine.

References

overcoming challenges in yohimbic acid purification from natural extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of yohimbic acid from natural extracts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem 1: Low Yield of this compound in the Initial Extract

Q: My initial solvent extraction of the plant material yields very low amounts of this compound. What are the possible causes and how can I improve the yield?

A: Low yields of this compound in the initial extract can stem from several factors related to the plant material, extraction solvent, and procedure. This compound is often present in smaller quantities than its methyl ester, yohimbine.[1]

Possible Causes & Solutions:

  • Inappropriate Plant Material: The concentration of alkaloids can vary significantly depending on the plant species, geographical origin, harvesting season, and storage conditions.[2]

    • Solution: Ensure the use of authenticated plant material from a reliable source. Whenever possible, use freshly harvested and properly dried material.

  • Inefficient Cell Lysis: The solvent needs to penetrate the plant cells to extract the alkaloids.

    • Solution: Grind the plant material to a fine powder (e.g., 20-60 mesh) to increase the surface area for extraction.[3]

  • Incorrect Solvent Polarity: Yohimbine, a related compound, is soluble in ethanol, chloroform, and hot benzene, and slightly soluble in water and ether.[4] this compound, being a carboxylic acid, will have different solubility characteristics.

    • Solution: A common approach is to perform an initial extraction with an alcohol, such as methanol or ethanol, which can extract a broad range of alkaloids including yohimbine.[2] Subsequent acid-base liquid-liquid extraction can then be used to selectively isolate acidic compounds like this compound.

  • pH of the Extraction Medium: Since this compound is an amphoteric molecule with both a basic nitrogen and an acidic carboxylic group, the pH of the extraction solvent is critical.

    • Solution: An acidic aqueous extraction (e.g., with dilute hydrochloric or citric acid) can protonate the nitrogen atom, increasing the solubility of the alkaloids in the aqueous phase.[3][5] Alternatively, an alkaline extraction (e.g., with ammonia) can be used to keep the alkaloids in their free base form for extraction into an organic solvent.[6]

  • Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently draw out the compounds.

    • Solution: Refluxing the plant material with the solvent is a common method. Extraction times can range from 1 to 3 hours, and may be repeated multiple times to ensure complete extraction.[5] Temperatures are often in the range of 60-80°C.[3]

Problem 2: Difficulty in Separating this compound from Yohimbine and Other Alkaloids

Q: I am struggling to separate this compound from yohimbine and other closely related alkaloids during chromatography. What strategies can I employ for better separation?

A: The co-extraction of structurally similar alkaloids, such as yohimbine (the methyl ester of this compound) and its diastereomers (e.g., alpha-yohimbine, corynanthine), presents a significant purification challenge.[7]

Strategies for Improved Separation:

  • Acid-Base Liquid-Liquid Extraction: This is a powerful technique to separate acidic compounds from neutral and basic ones.

    • Protocol:

      • Dissolve the crude extract in a water-immiscible organic solvent (e.g., chloroform or ethyl acetate).

      • Extract the organic phase with an aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide). This compound will be deprotonated to its carboxylate salt and move into the aqueous layer, while yohimbine and other non-acidic alkaloids will remain in the organic layer.

      • Separate the aqueous layer and acidify it (e.g., with HCl) to precipitate the this compound.

      • The precipitated this compound can then be collected by filtration or extracted into a fresh organic solvent.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their charge.

    • Anion-Exchange Chromatography: At a pH above the pKa of the carboxylic acid group and below the pKa of the amine group, this compound will have a net negative charge and bind to an anion-exchange resin. Yohimbine, lacking the free carboxylic acid, will not bind as strongly.

      • Resin Selection: A weak anion exchanger (e.g., DEAE) or a strong anion exchanger (e.g., Q-resin) can be used.[8]

    • Cation-Exchange Chromatography: At a low pH, both this compound and yohimbine will be protonated at their nitrogen atoms and carry a positive charge, allowing them to bind to a cation-exchange resin (e.g., S or SP resins).[8] Elution can be achieved by increasing the pH or the salt concentration. The difference in their overall charge as a function of pH can be exploited for separation.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that can effectively separate closely related compounds.

    • Method Development: The mobile phase composition is critical. A typical mobile phase would consist of a mixture of acetonitrile or methanol and water, with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid group is protonated and interacts well with the stationary phase. The difference in polarity between this compound and yohimbine should allow for their separation.

Problem 3: Poor Crystal Formation or Oily Precipitate During Crystallization of this compound

Q: When I try to crystallize my purified this compound, I either get an oil or very poor-quality crystals. What could be the issue?

A: Crystallization is highly dependent on the purity of the compound and the choice of solvent. The presence of impurities can inhibit crystal lattice formation, leading to oiling out or the formation of small, impure crystals.

Troubleshooting Crystallization:

  • Insufficient Purity: The most common reason for poor crystallization is the presence of impurities.

    • Solution: Subject the material to another round of purification, such as column chromatography or a more rigorous acid-base extraction, before attempting crystallization again.

  • Inappropriate Solvent System: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Solution:

      • Single Solvent: Experiment with a range of solvents of varying polarities. Alcohols (methanol, ethanol) or mixtures containing them are often good starting points for polar compounds.

      • Solvent/Anti-Solvent System: Dissolve the this compound in a small amount of a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or cause the compound to precipitate as an oil.

    • Solution: Allow the crystallization solution to cool to room temperature slowly. Once at room temperature, the flask can be placed in a refrigerator and then a freezer to maximize the yield of crystals.

  • Supersaturation Issues: The solution may be supersaturated, preventing crystallization from starting.

    • Solution:

      • Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of this compound in natural extracts?

A1: this compound is an amphoteric demethylated derivative of yohimbine.[9] While it can be found in the bark of trees like Pausinystalia yohimbe, it is often present as a degradation product of yohimbine.[1][10] Therefore, many purification strategies focus on first isolating the more abundant yohimbine and then hydrolyzing it to this compound.

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges include:

  • Low natural abundance compared to yohimbine.

  • Co-extraction with structurally similar alkaloids , making separation difficult.

  • Amphoteric nature , requiring careful pH control during extraction and chromatography.

  • Potential for degradation under harsh purification conditions.

  • Difficulties in crystallization due to impurities.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly used methods.

  • HPLC: A reversed-phase C18 column with a mobile phase of methanol/water or acetonitrile/water with an acidic modifier (e.g., formic acid) can be used to separate this compound from yohimbine and other impurities. Detection is typically done using a UV detector.

  • HPTLC: This technique can be used for rapid purity assessment and to screen for the presence of multiple components in a sample. A suitable mobile phase for the separation of yohimbine-related alkaloids on silica gel plates is chloroform:methanol:ammonia.[11]

Q4: How can I convert purified yohimbine to this compound?

A4: Yohimbine can be hydrolyzed to this compound under either acidic or basic conditions. However, studies have shown that the hydrolysis of yohimbine hydrochloride is a primary degradation pathway at a pH of 6 and 7.[10] Controlled hydrolysis under mildly acidic or neutral conditions at an elevated temperature (e.g., 50-80°C) can be employed.[12] The reaction progress should be monitored by an analytical technique like HPLC or TLC to determine the optimal reaction time.

Data Presentation

Table 1: Solubility of Yohimbine and this compound

CompoundWaterEthanolChloroformDiethyl EtherDMSO
Yohimbine Slightly soluble[4]Soluble[4]Soluble[4]Slightly soluble[10]Soluble
This compound Sparingly solubleSolubleSolubleSparingly soluble125 mg/mL[9]

Table 2: Typical Parameters for Yohimbine Extraction (as a precursor to this compound)

ParameterValue/RangeReference
Plant Material Pausinystalia yohimbe bark, Rauwolfia species[6][10]
Particle Size 20-60 mesh[3]
Extraction Solvent Ethanol, Methanol, Acidified Water (pH 2-3)[2][3]
Extraction Method Reflux, Maceration with stirring[5][6]
Extraction Temperature 40-85°C[3][6]
Extraction Time 2-4 hours (repeated 2-3 times)[3][6]

Experimental Protocols

Protocol 1: Hydrolysis of Yohimbine to this compound

Objective: To convert purified yohimbine hydrochloride to this compound.

Materials:

  • Yohimbine hydrochloride

  • Phosphate buffer (pH 7.0)

  • Deionized water

  • Heating mantle or water bath

  • Round bottom flask with condenser

  • HPLC or TLC for reaction monitoring

Procedure:

  • Prepare a solution of yohimbine hydrochloride in a pH 7.0 phosphate buffer in a round bottom flask. The concentration will depend on the solubility at the reaction temperature.

  • Heat the solution to 70-80°C under reflux.

  • Monitor the reaction progress every hour by withdrawing a small aliquot, quenching the reaction, and analyzing it by HPLC or TLC to observe the disappearance of the yohimbine peak and the appearance of the this compound peak.

  • Once the reaction is complete (or has reached the desired conversion), cool the reaction mixture to room temperature.

  • Proceed to the purification of this compound as described in the subsequent protocols.

Protocol 2: Purification of this compound using Acid-Base Extraction

Objective: To separate this compound from unreacted yohimbine and other neutral/basic impurities.

Materials:

  • Reaction mixture from hydrolysis

  • Ethyl acetate or chloroform

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Separatory funnel

  • pH paper or pH meter

Procedure:

  • Transfer the cooled hydrolysis reaction mixture to a separatory funnel.

  • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate. The unreacted yohimbine will preferentially partition into the organic layer.

  • Extract the aqueous layer with ethyl acetate two more times to remove any residual yohimbine. Discard the organic layers (or save for recovery of yohimbine).

  • To the aqueous layer, slowly add saturated sodium bicarbonate solution to raise the pH to ~8.5. This will ensure the this compound is in its salt form.

  • Wash the basic aqueous layer with ethyl acetate one more time to remove any remaining neutral or basic impurities.

  • Slowly acidify the aqueous layer with 1M HCl to a pH of ~3-4. This compound will precipitate out of the solution.

  • Collect the precipitated this compound by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum.

Mandatory Visualizations

experimental_workflow cluster_extraction Step 1: Extraction cluster_hydrolysis Step 2: Hydrolysis (Optional) cluster_purification Step 3: Purification plant Yohimbe Bark Powder extraction Solvent Extraction (e.g., Methanol) plant->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract hydrolysis Hydrolysis (pH 7, 80°C) crude_extract->hydrolysis hydrolyzed_mixture Mixture of this compound and Yohimbine hydrolysis->hydrolyzed_mixture acid_base Acid-Base Extraction hydrolyzed_mixture->acid_base chromatography Column Chromatography (e.g., IEX or RP-HPLC) acid_base->chromatography crystallization Crystallization chromatography->crystallization pure_acid Pure this compound crystallization->pure_acid

Caption: Workflow for this compound Purification.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Poor Extraction Efficiency start->cause1 cause2 Incomplete Hydrolysis start->cause2 cause3 Losses During Purification start->cause3 sol1 Optimize Extraction: - Finer Grinding - Adjust Solvent/pH - Increase Time/Temp cause1->sol1 sol2 Optimize Hydrolysis: - Monitor with HPLC/TLC - Adjust pH/Temp/Time cause2->sol2 sol3 Refine Purification: - Careful Acid-Base Steps - Optimize Chromatography - Slow Crystallization cause3->sol3

Caption: Troubleshooting Low this compound Yield.

References

Technical Support Center: Yohimbic Acid Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation kinetics of yohimbic acid. As much of the available literature focuses on the stability of the parent compound, yohimbine, this guide addresses this compound primarily as a principal degradation product.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway for the formation of this compound in experimental settings?

A1: this compound is principally formed through the hydrolysis of yohimbine. This is the main degradation route for yohimbine hydrochloride, especially at a pH of 6 and 7, and the reaction follows first-order kinetics.[1][2][3] Significant degradation of yohimbine to this compound has been observed in acidic injectable solutions.[4]

Q2: How does pH affect the stability of yohimbine and the formation of this compound?

A2: The hydrolysis of yohimbine to this compound is pH-dependent. The reaction is prominent at pH 6 and 7.[1][3] Interestingly, yohimbine is remarkably stable at very low pH, showing resistance to acid-catalyzed hydrolysis.[1][2][5] This stability in highly acidic conditions is thought to be due to intramolecular hydrogen bonding.[1][2]

Q3: What are other significant degradation pathways for yohimbine?

A3: Besides hydrolysis to this compound, yohimbine can undergo photo-oxidation. In acidic solutions, when exposed to light and atmospheric oxygen, yohimbine oxidizes to form 3,4-dehydroyohimbine.[4] This photochemical reaction also follows first-order kinetics.[4][6]

Q4: What analytical methods are recommended for monitoring the stability of yohimbine and the formation of this compound?

A4: Stability-indicating high-performance liquid chromatography (HPLC) is the most common and reliable method.[7][8] Reversed-phase HPLC coupled with UV detection (at wavelengths around 270-282 nm) or tandem mass spectrometry (MS/MS) provides the necessary specificity and sensitivity to separate yohimbine from its degradation products, including this compound.[4][9][10]

Q5: Are there known degradation products of this compound itself?

A5: The currently available scientific literature primarily details the formation of this compound from yohimbine degradation. Information on the subsequent degradation pathways and products of this compound is limited. Further forced degradation studies focusing on purified this compound would be necessary to elucidate its specific degradation profile.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation of Yohimbine in Solution

  • Potential Cause 1: pH of the Solution. The solution's pH may be near neutral (pH 6-7), which facilitates the hydrolysis of yohimbine to this compound.[3]

    • Solution: For short-term storage or experiments where the ester functional group is intended to remain intact, consider preparing the solution in a slightly more acidic medium (pH < 6), where hydrolysis is significantly slower.[5] Always use buffered solutions to maintain a stable pH.

  • Potential Cause 2: Exposure to Light. If the solution is acidic and exposed to light, photo-oxidation to 3,4-dehydroyohimbine can occur.[4]

    • Solution: Always prepare and store yohimbine solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions.

  • Potential Cause 3: Elevated Temperature. Higher temperatures will accelerate the rate of all degradation reactions, including hydrolysis.

    • Solution: Store stock solutions at recommended temperatures (e.g., refrigerated or frozen) and minimize the time working solutions spend at room or elevated temperatures.

Issue 2: HPLC Chromatogram Shows Multiple Unresolved or Unexpected Peaks

  • Potential Cause 1: Inadequate Chromatographic Separation. The HPLC method may not be optimized to resolve yohimbine from its various degradation products (e.g., this compound, 3,4-dehydroyohimbine, and other minor products).

    • Solution: Develop or adapt a stability-indicating HPLC method. Key parameters to optimize include the mobile phase composition (e.g., methanol:water or acetonitrile:water ratios), pH of the mobile phase, column type (e.g., C18), and gradient elution profile. Refer to the detailed protocol in the "Experimental Protocols" section.

  • Potential Cause 2: Contamination or Interaction with Excipients. If working with a formulated product, excipients may interfere with the analysis or even catalyze degradation.

    • Solution: Analyze a placebo formulation (all components except the active pharmaceutical ingredient) to identify any interfering peaks. Investigate potential interactions between this compound/yohimbine and the excipients.

Data Presentation

Table 1: Summary of Yohimbine Hydrochloride Hydrolysis Kinetics

ParameterpH 6.0pH 7.0Temperature RangeReference
Reaction Order First-OrderFirst-Order50 °C to 80 °C[1][5]
Pseudo First-Order Rate Constant (k) 2.76 x 10⁻³ h⁻¹3.42 x 10⁻³ h⁻¹50 °C to 80 °C[5]
Activation Energy (Ea) 16.2 kcal/mol16.8 kcal/mol50 °C to 80 °C[5]

Note: Data pertains to the hydrolysis of yohimbine hydrochloride to form this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of Yohimbine

This protocol outlines the conditions for intentionally degrading yohimbine to identify potential degradation products and establish a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of yohimbine hydrochloride in methanol or a suitable solvent.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Reflux the mixture for 1-2 hours at 60-80°C.[11]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M NaOH.

    • Dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Reflux the mixture for 2-3 hours at 60-80°C.[11]

    • Cool the solution to room temperature and neutralize with an appropriate volume of 1 M HCl.

    • Dilute with the mobile phase for analysis.

  • Photolytic Degradation:

    • Place a solution of yohimbine HCl (e.g., in 2 M H₂SO₄ or a neutral solution) in a clear quartz cuvette or vial.[6][11]

    • Expose the solution to a UV lamp (e.g., 254 nm) for a defined period (e.g., 2-8 hours).[6]

    • Keep a control sample protected from light.

    • Dilute the exposed and control samples with the mobile phase for analysis.

  • Thermal Degradation (Dry Heat):

    • Place the solid yohimbine HCl powder in an oven at a high temperature (e.g., 105°C) for a specified duration.

    • Dissolve the stressed powder in a solvent and dilute it for HPLC analysis.

  • Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate yohimbine from its degradation products.

  • Instrumentation: HPLC system with a UV/PDA detector or a Mass Spectrometer.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component and an organic solvent.

    • Example Isocratic Method: Water and Methanol (55:45 v/v) containing 0.5% triethylamine.[9]

    • Example with pH control: Mobile phase A: 0.5% aqueous triethylamine adjusted to pH 3.0 with orthophosphoric acid. Mobile phase B: Methanol. Ratio: A:B (65:35 v/v).[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Detection Wavelength: 270 nm[9] or using fluorescence detection (Excitation: 280 nm, Emission: 360 nm) for higher sensitivity.[10]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare samples and standards in the mobile phase or a compatible solvent.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the samples and run the analysis.

    • Identify and quantify the peaks by comparing their retention times and spectral data with reference standards. The retention time for yohimbine is typically around 4-6 minutes, depending on the specific method.[7][10]

Mandatory Visualizations

Yohimbine Yohimbine YohimbicAcid This compound Yohimbine->YohimbicAcid Hydrolysis (pH 6-7, Heat) Intermediate Hydroperoxoindolenine Intermediate Yohimbine->Intermediate Photo-oxidation Step 1 (Light, O2, Acid) Dehydroyohimbine 3,4-Dehydroyohimbine Intermediate->Dehydroyohimbine Rearrangement (Acid Catalyzed)

Caption: Primary degradation pathways of Yohimbine.

start Start: Prepare Yohimbine Stock Solution acid Acid Hydrolysis (e.g., 1M HCl, Heat) start->acid base Base Hydrolysis (e.g., 1M NaOH, Heat) start->base photo Photolysis (UV Light Exposure) start->photo thermal Thermal Stress (Dry Heat) start->thermal neutralize Neutralize Samples (Acid/Base Hydrolysis) acid->neutralize base->neutralize dilute Dilute All Samples to Working Concentration photo->dilute thermal->dilute neutralize->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze end End: Identify Degradants & Determine Kinetics analyze->end

Caption: General workflow for a forced degradation study.

start Problem: Unexpected Degradation or Extra HPLC Peaks check_light Was the sample protected from light? start->check_light check_ph What is the pH of the solution? check_light->check_ph Yes sol_light Solution: Use amber vials or foil. check_light->sol_light No check_temp Was the sample exposed to heat? check_ph->check_temp >7 sol_ph_acid Solution: If pH is low, suspect photo-oxidation. check_ph->sol_ph_acid <6 sol_ph_neutral Solution: If pH is 6-7, suspect hydrolysis to this compound. check_ph->sol_ph_neutral 6-7 check_hplc Is the HPLC method 'stability-indicating'? check_temp->check_hplc No sol_temp Solution: Control temperature during experiment and storage. check_temp->sol_temp Yes sol_hplc Solution: Validate method by running forced degradation samples. check_hplc->sol_hplc No

Caption: Troubleshooting decision tree for degradation issues.

References

Technical Support Center: Enhancing Blood-Brain Barrier Permeability of Yohimbic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the blood-brain barrier (BBB) permeability of yohimbic acid derivatives.

Troubleshooting Guides

Issue 1: Low Permeability of this compound Derivatives in In Vitro BBB Models

Q1: My this compound derivative shows low apparent permeability (Papp) in our in vitro BBB model (e.g., PAMPA, Caco-2, or primary endothelial cell co-culture). What are the potential causes and how can I troubleshoot this?

A1: Low in vitro permeability is a common challenge. Here’s a step-by-step troubleshooting guide:

  • Physicochemical Properties:

    • Lipophilicity: this compound itself has a moderate lipophilicity. Derivatives with low lipophilicity (LogP < 1) may struggle to passively diffuse across the lipid membranes of the BBB. Consider chemical modifications to increase lipophilicity, such as adding non-polar functional groups.

    • Polar Surface Area (PSA): A high PSA (> 90 Ų) can hinder BBB penetration. Analyze the structure of your derivative and consider modifications to reduce the number of polar atoms.

    • Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can impede BBB crossing. Aim for derivatives with fewer than 5 hydrogen bond donors and fewer than 10 acceptors.

  • Experimental System Optimization:

    • In Vitro Model Integrity: Ensure your in vitro BBB model is robust. For cell-based models, verify high transendothelial electrical resistance (TEER) values and low permeability to paracellular markers like Lucifer yellow or FITC-dextran. For PAMPA assays, ensure the artificial membrane is correctly prepared.

    • Efflux Pump Activity: Your derivative might be a substrate for efflux transporters like P-glycoprotein (P-gp). Co-administration with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vitro model can help determine if efflux is the primary issue. A significant increase in Papp in the presence of an inhibitor suggests your compound is an efflux substrate.[1]

    • Metabolism: Brain endothelial cells possess metabolic enzymes. Assess the stability of your compound in the presence of brain endothelial cells or liver microsomes to rule out rapid degradation.

  • Solubility and Formulation:

    • Aqueous Solubility: Poor aqueous solubility can lead to artificially low permeability readings. Ensure your compound is fully dissolved in the donor compartment of your assay. The use of co-solvents (e.g., DMSO) should be minimized and consistent across experiments.

Q2: I've confirmed my this compound derivative is a P-glycoprotein (P-gp) substrate. What are my options?

A2: If your derivative is subject to P-gp mediated efflux, you have several strategies to consider:

  • Structural Modification: Modify the derivative's structure to reduce its affinity for P-gp. This can involve altering functional groups that are recognized by the transporter.

  • Co-administration with P-gp Inhibitors: While useful for in vitro validation, clinical application of this approach is challenging due to potential drug-drug interactions. However, it remains a valuable research tool.

  • Nanoparticle Encapsulation: Encapsulating the derivative in nanoparticles can shield it from P-gp and facilitate its transport across the BBB.

Issue 2: Discrepancy Between In Vitro and In Vivo BBB Permeability Data

Q1: My this compound derivative showed promising permeability in my in vitro model, but in vivo studies (e.g., brain-to-plasma concentration ratio) show poor CNS penetration. What could be the reason for this discrepancy?

A1: This is a common challenge in CNS drug development. Several factors can contribute to this disparity:

  • Plasma Protein Binding: High binding to plasma proteins like albumin reduces the free fraction of the drug available to cross the BBB. Determine the plasma protein binding of your derivative. Only the unbound drug can efficiently cross the BBB.

  • Rapid Metabolism in Vivo: The compound may be rapidly metabolized in the liver or by enzymes in the blood, leading to lower systemic exposure and consequently lower brain concentrations. Conduct pharmacokinetic studies to determine the compound's half-life and clearance.

  • Peripheral Sequestration: The derivative might accumulate in other tissues, reducing the amount available to enter the brain.

  • In Vivo Efflux: The in vivo activity of efflux transporters at the BBB might be more pronounced than what was observed in your in vitro model.

  • Limitations of the In Vitro Model: While useful for screening, in vitro models cannot fully replicate the complexity of the in vivo BBB, which includes pericytes, astrocytes, and dynamic blood flow.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties to consider when designing this compound derivatives with enhanced BBB permeability?

A1: Focus on optimizing the following parameters:

  • Lipophilicity (LogP): Aim for a LogP value between 1 and 3.

  • Molecular Weight: Keep the molecular weight below 400-500 Da.

  • Polar Surface Area (PSA): Aim for a PSA below 90 Ų.

  • Hydrogen Bond Donors/Acceptors: Minimize the number of hydrogen bonds.

Q2: Which in vitro BBB model is best for screening this compound derivatives?

A2: The choice of model depends on your specific research question and available resources:

  • PAMPA-BBB: A high-throughput, cost-effective method for assessing passive permeability. It's a good initial screening tool.

  • Cell-based Models (e.g., Caco-2, MDCK-MDR1, hCMEC/D3): These models incorporate efflux transporters and can provide more biologically relevant data on active transport and efflux. The MDCK-pHaMDR cell monolayer model has been successfully used to evaluate the BBB permeability of other indole alkaloids.[1]

  • Primary Endothelial Cell Co-culture Models: These are the most physiologically relevant in vitro models as they include co-culture with astrocytes and/or pericytes, which are crucial for inducing and maintaining the BBB phenotype.

Q3: How can I quantitatively assess the BBB permeability of my this compound derivatives?

A3: Several quantitative parameters can be used:

  • Apparent Permeability Coefficient (Papp): This is a standard measure obtained from in vitro models like PAMPA and cell-based assays.

  • Efflux Ratio (ER): Calculated as the ratio of Papp in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction in cell-based assays. An ER > 2 suggests active efflux.

  • Brain-to-Plasma Concentration Ratio (Kp): Determined from in vivo studies by measuring the concentration of the compound in the brain and plasma at a specific time point.

  • Unbound Brain-to-Plasma Concentration Ratio (Kp,uu): This is considered the gold standard for assessing BBB penetration as it accounts for plasma and brain tissue binding.

Data Presentation

Table 1: In Vivo Brain and Serum Concentrations of Yohimbine in Rats

Time (min)Serum Yohimbine (ng/mL)Brain Yohimbine (ng/g)
510005000
154002500
302001500
601001000
12050500
24025250

Data adapted from a study in conscious Sprague-Dawley rats after an i.v. injection of 1 mg/kg of yohimbine.[2]

Table 2: BBB Permeability of Indole Alkaloids in the MDCK-pHaMDR Cell Monolayer Model

CompoundPapp (AP→BL) (10⁻⁶ cm/s)Papp (BL→AP) (10⁻⁶ cm/s)Efflux RatioPredicted BBB Permeability
Isorhynchophylline12.3 ± 1.513.5 ± 1.81.1High
Isocorynoxeine10.5 ± 1.211.8 ± 1.41.1High
Hirsutine15.2 ± 2.116.9 ± 2.51.1High
Hirsuteine13.8 ± 1.915.1 ± 2.21.1High
Rhynchophylline1.8 ± 0.34.1 ± 0.62.3Moderate (P-gp substrate)
Corynoxeine1.5 ± 0.23.5 ± 0.52.3Moderate (P-gp substrate)

Data for other indole alkaloids are presented as a reference for expected values and transport mechanisms.[1]

Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using the PAMPA-BBB Assay

Objective: To determine the passive permeability of this compound derivatives across an artificial lipid membrane mimicking the BBB.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • BBB-lipid solution (e.g., a mixture of phospholipids in an organic solvent)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds (this compound derivatives)

  • Reference compounds (high and low permeability controls)

  • Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)

Methodology:

  • Prepare Donor and Acceptor Plates:

    • Add buffer to the acceptor wells.

    • Add a solution of the test and reference compounds in buffer to the donor wells.

  • Coat the Filter Membrane:

    • Carefully coat the filter membrane of the donor plate with the BBB-lipid solution.

  • Assemble the PAMPA Sandwich:

    • Place the donor plate into the acceptor plate.

  • Incubation:

    • Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification:

    • After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method.

  • Calculate Apparent Permeability (Papp):

    • Use the following equation to calculate the Papp value: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - C_a(t) / C_equilibrium) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, C_a(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Protocol 2: In Vitro BBB Permeability and Efflux Assessment using a Cell-Based Model (e.g., MDCK-MDR1)

Objective: To determine the permeability of this compound derivatives and assess their potential as P-gp substrates.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Test compounds and reference compounds

  • P-gp inhibitor (e.g., verapamil)

  • TEER meter

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed MDCK-MDR1 cells on Transwell inserts and culture until a confluent monolayer is formed.

    • Monitor monolayer integrity by measuring TEER values daily. The monolayer is ready for transport studies when TEER values are stable and high.

  • Bidirectional Transport Study:

    • Wash the cell monolayers with transport buffer.

    • Add the test compound to either the apical (AP) or basolateral (BL) chamber.

    • At specified time points, collect samples from the receiver chamber and replace with fresh buffer.

  • P-gp Inhibition Study:

    • Perform the transport study in the presence and absence of a P-gp inhibitor in the donor chamber.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp values for both AP-to-BL and BL-to-AP directions.

    • Calculate the efflux ratio (ER) by dividing Papp (BL→AP) by Papp (AP→BL). An ER significantly greater than 2 indicates that the compound is a substrate of an efflux transporter. A reduction in the ER in the presence of a P-gp inhibitor confirms P-gp involvement.

Visualizations

Experimental_Workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro Characterization cluster_2 In Vivo Validation Compound_Library This compound Derivative Library In_Silico_Prediction In Silico Prediction (LogP, PSA, MW) Compound_Library->In_Silico_Prediction Select Candidates PAMPA_BBB PAMPA-BBB Assay In_Silico_Prediction->PAMPA_BBB Prioritize Cell_Based_Assay Cell-Based BBB Model (e.g., MDCK-MDR1) PAMPA_BBB->Cell_Based_Assay Promising Permeability Efflux_Assay Efflux Substrate Identification Cell_Based_Assay->Efflux_Assay Low Papp or High Efflux Metabolic_Stability Metabolic Stability Assay Cell_Based_Assay->Metabolic_Stability Assess Degradation PK_Study Pharmacokinetic Study (Plasma Concentration) Cell_Based_Assay->PK_Study Good in vitro Profile Brain_Penetration Brain Tissue Concentration PK_Study->Brain_Penetration Measure Brain Uptake Kp_uu_Calculation Calculate Kp,uu Brain_Penetration->Kp_uu_Calculation Determine Free Concentrations

Caption: Experimental workflow for assessing the BBB permeability of this compound derivatives.

Signaling_Pathway cluster_0 Blood (Luminal Side) cluster_1 Brain Endothelial Cell cluster_2 Brain (Abluminal Side) Derivative This compound Derivative Passive_Diffusion Passive Diffusion (Lipophilicity Dependent) Derivative->Passive_Diffusion High Lipophilicity Pgp P-glycoprotein (Efflux) Derivative->Pgp Efflux CMT Carrier-Mediated Transport Derivative->CMT Structural Recognition Derivative_in_Brain Derivative in Brain Parenchyma Passive_Diffusion->Derivative_in_Brain CMT->Derivative_in_Brain

Caption: Potential transport pathways for this compound derivatives across the BBB.

References

troubleshooting and quality control for yohimbic acid analytical assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with yohimbic acid analytical assays. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Chromatography Issues

Question: Why am I observing peak tailing for my this compound peak in reverse-phase HPLC?

Answer: Peak tailing, where the peak is asymmetrically skewed towards the end, is a common issue in the analysis of alkaloids like this compound. The primary causes include:

  • Secondary Interactions: this compound, being a basic compound, can interact with residual acidic silanol groups on the silica-based stationary phase of the column. This secondary interaction leads to peak tailing.[1][2]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the column, resulting in distorted peak shapes, including tailing.[1]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to poor peak shape.[3]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak tailing.

Solutions:

  • Mobile Phase Modification: Lowering the mobile phase pH to around 3.0 or below can protonate the silanol groups, minimizing secondary interactions. The use of additives like 0.1% formic acid or ammonium formate can be effective and is compatible with LC-MS.[1]

  • Use of a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups, which reduces the likelihood of peak tailing.

  • Sample Dilution: To check for mass overload, dilute your sample and re-inject. If peak shape improves, you should adjust your sample concentration accordingly.[1]

  • Column Washing and Regeneration: Regularly flush your column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. Backflushing the column (if recommended by the manufacturer) can also help to remove blockages at the inlet frit.[1]

Question: My this compound peak is showing fronting. What are the likely causes and solutions?

Answer: Peak fronting, the inverse of tailing, is less common but can still occur. Potential causes include:

  • Sample Overload: Similar to peak tailing, injecting too concentrated a sample can lead to fronting.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly, resulting in a fronting peak.

  • Column Collapse: In highly aqueous mobile phases (e.g., >95% water), reverse-phase columns can undergo phase collapse, where the stationary phase loses its proper orientation, leading to poor peak shape and reduced retention.[4]

  • Column Inlet Damage: Physical damage or a void at the column inlet can distort the sample band, causing fronting.[4]

Solutions:

  • Reduce Sample Concentration: Dilute the sample to see if the peak shape improves.

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.

  • Use an Appropriate Column: For highly aqueous mobile phases, use a column with an aqueous-compatible stationary phase (e.g., Aqueous C18).[4]

  • Column Replacement: If the column is physically damaged, it will need to be replaced.

Question: I am experiencing a shift in the retention time of this compound. What should I investigate?

Answer: Retention time shifts can compromise peak identification and quantification. The following factors should be checked:

  • Mobile Phase Composition: Inaccurate preparation of the mobile phase is a common cause. Even small variations in the organic-to-aqueous ratio can significantly impact retention times.

  • Flow Rate Fluctuation: Issues with the HPLC pump, such as leaks or malfunctioning check valves, can lead to an unstable flow rate.

  • Column Temperature: Inconsistent column temperature can cause retention time drift. Ensure the column oven is functioning correctly.

  • Column Equilibration: Insufficient equilibration time between runs, especially in gradient elution, can lead to inconsistent retention.

  • Column Aging: Over time, the stationary phase of the column can degrade, leading to a gradual shift in retention times.

Quality Control

Question: What are the key quality control (QC) parameters I should monitor for my this compound assay?

Answer: A robust analytical assay requires continuous monitoring of several QC parameters to ensure the reliability of the results. Key parameters include:

  • System Suitability: This is a set of tests to ensure the chromatographic system is performing correctly before running samples. It typically includes:

    • Peak Area Precision: The relative standard deviation (RSD) of the peak area for replicate injections of a standard should be within acceptable limits (typically <2%).

    • Retention Time Precision: The RSD of the retention time should also be very low.

    • Tailing Factor: A measure of peak symmetry.

    • Resolution: The separation between the this compound peak and any adjacent peaks.

  • Calibration Curve: A calibration curve should be generated for each batch of samples. The correlation coefficient (r²) should typically be ≥ 0.99.

  • Quality Control Samples: QC samples at low, medium, and high concentrations should be included in each run to monitor the accuracy and precision of the assay.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the sensitivity of the method and should be established during method validation.

  • Recovery: The efficiency of the sample extraction process should be evaluated to ensure that a consistent amount of this compound is recovered from the matrix.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of yohimbine and its analogs from various studies. These values can serve as a benchmark for your own assay development and quality control.

Table 1: HPLC and HPTLC Method Validation Parameters

ParameterHPLC[5]HPTLC[6]
Linearity Range4.0–20.0 µg/mL80–1000 ng/spot
Correlation Coefficient (r²)Not Specified0.9965
Limit of Detection (LOD)Not Specified5 ng/spot
Limit of Quantitation (LOQ)Not Specified40 ng/spot
RecoveryNot SpecifiedNot Specified

Table 2: LC-MS and GC-MS Method Validation Parameters

ParameterLC/QQQ-MS[7]GC-MS[8]
Linearity Range0.1–100 ppb10–1000 µg/mL
Correlation Coefficient (r²)0.9999Not Specified
Limit of Detection (LOD)< 100 ppt0.6 µg/mL
Limit of Quantitation (LOQ)Not SpecifiedNot Specified
Recovery99 to 103%91.2–94.0%

Frequently Asked Questions (FAQs)

Question: How can I minimize matrix effects in my LC-MS/MS analysis of this compound from biological samples?

Answer: Matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis.[9][10] To minimize these effects:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering matrix components. Simple protein precipitation is often insufficient.

  • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the matrix components that are causing ion suppression or enhancement. This may involve changing the column, mobile phase, or gradient profile.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.

Question: What is a suitable experimental protocol for the HPLC-UV analysis of this compound?

Answer: The following is a representative HPLC-UV method based on published literature for the analysis of yohimbine hydrochloride, which can be adapted for this compound.[5]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of water and methanol in a 55:45 (v/v) ratio containing 0.5% triethylamine.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Detection Wavelength: 270 nm.[5]

  • Injection Volume: 20 µL.

Note: This protocol may require optimization for your specific application and instrumentation.

Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting and quality control for this compound analytical assays.

TroubleshootingWorkflow start Problem Observed (e.g., Peak Tailing, RT Shift) check_system Check System Suitability (Pressure, Baseline) start->check_system check_mobile_phase Investigate Mobile Phase (Composition, pH, Freshness) check_system->check_mobile_phase System OK check_column Inspect Column (Age, Contamination, Voids) check_mobile_phase->check_column MP OK action_mp Remake Mobile Phase check_mobile_phase->action_mp Issue Found check_sample Evaluate Sample (Concentration, Solvent) check_column->check_sample Column OK action_column Flush or Replace Column check_column->action_column Issue Found action_sample Dilute or Re-dissolve Sample check_sample->action_sample Issue Found resolved Problem Resolved check_sample->resolved No Obvious Issue (Consult Senior Staff) action_mp->resolved action_column->resolved action_sample->resolved

Caption: A general workflow for troubleshooting common HPLC issues.

QualityControlChecks qc_checks Quality Control Checks system_suitability System Suitability Peak Area RSD RT Precision Tailing Factor Resolution calibration Calibration r² ≥ 0.99 Linearity qc_samples QC Samples Low Medium High validation_params Method Validation Parameters LOD LOQ Recovery pass Pass system_suitability->pass fail Fail (Investigate) system_suitability->fail calibration->pass calibration->fail qc_samples->pass qc_samples->fail validation_params->pass Within Spec validation_params->fail Out of Spec

Caption: Key quality control checks for analytical assays.

References

Technical Support Center: Managing and Mitigating Adverse Effects of Yohimbic Acid and Related Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively covers the pharmacological and toxicological properties of yohimbine. However, specific data regarding its primary metabolite, yohimbic acid, is limited. This guide primarily utilizes data from yohimbine studies as a proxy, given the close metabolic relationship. Researchers should exercise caution and consider that the pharmacokinetic and pharmacodynamic profiles of this compound may differ from those of yohimbine.

Frequently Asked Questions (FAQs)

Q1: What are the most common adverse effects observed with yohimbine administration in animal models?

A1: The most frequently reported adverse effects of yohimbine in animal models are related to its sympathomimetic and anxiogenic properties. These include:

  • Cardiovascular: Increased heart rate (tachycardia) and elevated blood pressure (hypertension) are common dose-dependent effects.[1][2] At higher doses, cardiac arrhythmias have been observed.[1]

  • Neurological/Behavioral: Anxiety-like behaviors are a hallmark effect of yohimbine and are often used to induce stress in research models.[1] Other effects include nervousness, insomnia, and in some cases, tremors and seizures at higher doses.[1][3]

  • Gastrointestinal: Nausea and vomiting have been reported.[1]

Q2: What is the primary mechanism of action behind yohimbine's adverse effects?

A2: Yohimbine's adverse effects are primarily a result of its antagonism of presynaptic α2-adrenergic receptors.[1][2] By blocking these receptors, yohimbine increases the release of norepinephrine, a key neurotransmitter in the sympathetic nervous system.[3] This leads to a state of heightened sympathetic activity, resulting in the observed cardiovascular and anxiogenic effects.[2][3] At higher doses, yohimbine may also interact with other receptors, including serotonin (5-HT1A) and dopamine receptors, which can contribute to its complex pharmacological profile.[4]

Q3: Are there established methods to mitigate the adverse effects of yohimbine in animal models?

A3: Yes, several pharmacological agents can be used to counteract the adverse effects of yohimbine. These include:

  • α2-Adrenergic Agonists: Drugs like clonidine, which have the opposite effect of yohimbine at α2-adrenergic receptors, can effectively reverse yohimbine-induced increases in blood pressure and heart rate.[5]

  • Benzodiazepines: Anxiolytic agents such as diazepam can be used to manage the anxiety-like behaviors induced by yohimbine.[5]

  • Supportive Care: In cases of overdose or severe adverse reactions, supportive care is crucial. This includes monitoring vital signs, maintaining body temperature, and providing fluid therapy as needed.

Troubleshooting Guides

Issue 1: Unexpectedly high levels of anxiety or agitation in study animals.
  • Question: My animal models are exhibiting excessive anxiety-like behaviors (e.g., freezing, vocalization, frantic movements) beyond the expected level for my experimental design after yohimbine administration. What should I do?

  • Answer:

    • Verify Dosage: Double-check your calculations and the concentration of your yohimbine solution to ensure the correct dose was administered. Yohimbine's effects are dose-dependent, and a small error can lead to a significant increase in anxiogenic responses.[1]

    • Consider the Route of Administration: The route of administration (e.g., intraperitoneal, oral) can affect the onset and intensity of adverse effects. Ensure the chosen route is appropriate for your experimental goals and consider if a different route might provide a more controlled release.

    • Acclimatization and Handling: Ensure that animals have been properly acclimatized to the laboratory environment and handling procedures. Pre-existing stress can exacerbate the anxiogenic effects of yohimbine.

    • Mitigation Strategy: If excessive anxiety is compromising animal welfare or the experiment, consider the use of an anxiolytic agent. A low dose of a benzodiazepine like diazepam can help to reduce anxiety without completely abolishing the effects of yohimbine.[5] Always conduct a pilot study to determine the optimal dose of the mitigating agent that does not interfere with your primary experimental outcomes.

Issue 2: Significant cardiovascular instability observed in animal models.
  • Question: I am observing severe tachycardia and hypertension in my animals after yohimbine administration, and I am concerned about their cardiovascular health. What steps can I take?

  • Answer:

    • Immediate Monitoring: Continuously monitor the animal's heart rate and blood pressure if possible. Be prepared to intervene if vital signs reach critical levels.

    • Dosage Re-evaluation: As with anxiety, cardiovascular effects are strongly dose-dependent.[1][2] Review your dosing regimen. It may be necessary to reduce the dose in subsequent experiments.

    • Antagonistic Agent: The most direct way to counteract yohimbine-induced cardiovascular effects is to administer an α2-adrenergic agonist like clonidine.[5] This will directly compete with yohimbine at the receptor level and help to stabilize heart rate and blood pressure. The dose of the antagonist should be carefully chosen to avoid overcorrection and subsequent hypotension and bradycardia.

    • Consult a Veterinarian: If you are concerned about the well-being of the animals, consult with a laboratory animal veterinarian for guidance on appropriate monitoring and intervention.

Quantitative Data Summary

Table 1: Dose-Response of Yohimbine-Induced Adverse Effects in Rodent Models

Animal ModelRoute of AdministrationYohimbine Dose (mg/kg)Observed Adverse EffectsCitation(s)
RatIntraperitoneal (i.p.)2.5 - 4Anxiogenic activity (reduced time in open arms of elevated plus-maze)[6]
MouseIntraperitoneal (i.p.)2.0 - 4.0Anxiolytic-like effects (increased time in open arms of plus-maze)[1]
RatIntravenous (i.v.)0.3, 1, and 3Non-linear increases in serum concentration[7]
RatOral (p.o.)2, 4, and 8Inhibition of prostatic index increase in BPH rats[4]
RatOral (p.o.)2 and 5Reduction in oxidative stress in high-fat diet-fed rats[1]

Note: The seemingly contradictory findings in anxiety models (anxiogenic vs. anxiolytic-like) highlight the complexity of yohimbine's effects, which can be influenced by the specific behavioral test, animal strain, and dosage.

Table 2: Toxicity Data for Yohimbine in Animal Models

Animal ModelRoute of AdministrationLD50 (mg/kg)Other Toxicity ObservationsCitation(s)
MouseOral (gavage)> 5000 (aqueous extract of Pausinystalia yohimbe)No mortality observed at this dose.[8]
MouseOral (gavage)188, 375, and 750 (aqueous suspension of Yohimbe for 90 days)Decreased male fertility, spermatozoa abnormalities, chromosomal aberrations.[9]

Experimental Protocols

Protocol 1: Induction of Anxiety-Like Behavior in Rats using Yohimbine

Objective: To induce a state of anxiety for behavioral testing (e.g., elevated plus-maze, open field test).

Materials:

  • Yohimbine hydrochloride

  • Sterile saline (0.9%)

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Appropriate behavioral testing apparatus

Procedure:

  • Preparation of Yohimbine Solution: Dissolve yohimbine hydrochloride in sterile saline to a final concentration of 2.5 mg/mL. Ensure the solution is fully dissolved and at room temperature before administration.

  • Animal Handling and Acclimatization: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment. Handle animals gently to minimize baseline stress.

  • Administration: Administer yohimbine solution via intraperitoneal (i.p.) injection at a dose of 2.5 mg/kg.

  • Pre-Test Interval: Allow a 20-30 minute interval between the injection and the start of the behavioral test. This allows for the drug to reach peak plasma concentrations.

  • Behavioral Testing: Place the animal in the testing apparatus and record behavioral parameters as per the specific test protocol.

  • Post-Test Monitoring: After the test, return the animal to its home cage and monitor for any signs of distress.

Protocol 2: Mitigation of Yohimbine-Induced Tachycardia in Rats using Clonidine

Objective: To reverse the cardiovascular effects of yohimbine.

Materials:

  • Yohimbine hydrochloride

  • Clonidine hydrochloride

  • Sterile saline (0.9%)

  • Male Sprague-Dawley rats (300-350g) equipped for cardiovascular monitoring (e.g., telemetry)

Procedure:

  • Baseline Measurement: Record baseline heart rate and blood pressure for at least 30 minutes before any drug administration.

  • Yohimbine Administration: Administer yohimbine at a dose of 2 mg/kg via i.p. injection.

  • Monitoring of Adverse Effects: Continuously monitor heart rate and blood pressure. An increase in both parameters is expected within 15-30 minutes.

  • Clonidine Administration: Once a stable state of tachycardia and hypertension is established (approximately 30 minutes post-yohimbine), administer clonidine at a dose of 0.1 mg/kg via i.p. injection.

  • Reversal Monitoring: Continue to monitor cardiovascular parameters. A gradual return towards baseline levels is expected within 30-60 minutes after clonidine administration.

  • Post-Experimental Care: Continue to monitor the animal until cardiovascular parameters have stabilized.

Signaling Pathways and Experimental Workflows

yohimbic_acid_pathway This compound/Yohimbine Signaling Pathway Yohimbic_Acid This compound / Yohimbine Alpha2_Receptor α2-Adrenergic Receptor (Presynaptic) Yohimbic_Acid->Alpha2_Receptor Antagonizes Norepinephrine_Vesicle Norepinephrine Vesicle Yohimbic_Acid->Norepinephrine_Vesicle Blocks Inhibition Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates Alpha2_Receptor->Norepinephrine_Vesicle Normally Inhibits Fusion Adenylate_Cyclase Adenylyl Cyclase Gi_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases Conversion of ATP to cAMP Norepinephrine_Release Norepinephrine Release Norepinephrine_Vesicle->Norepinephrine_Release Synaptic_Cleft Synaptic Cleft Norepinephrine_Release->Synaptic_Cleft Postsynaptic_Receptor Postsynaptic Adrenergic Receptors (α1, β1) Synaptic_Cleft->Postsynaptic_Receptor Binds to Sympathetic_Response Increased Sympathetic Nervous System Activity Postsynaptic_Receptor->Sympathetic_Response Cardiovascular_Effects Cardiovascular Effects (Tachycardia, Hypertension) Sympathetic_Response->Cardiovascular_Effects Anxiety_Effects Anxiogenic Effects Sympathetic_Response->Anxiety_Effects

Caption: Mechanism of this compound/yohimbine leading to adverse effects.

mitigation_workflow Troubleshooting Workflow for Yohimbine-Induced Adverse Effects Start Adverse Effect Observed (e.g., Severe Anxiety, Tachycardia) Verify_Dose Step 1: Verify Dosage and Administration Route Start->Verify_Dose Monitor_Vitals Step 2: Monitor Vital Signs (Heart Rate, Blood Pressure) Verify_Dose->Monitor_Vitals Assess_Severity Step 3: Assess Severity of Adverse Effect Monitor_Vitals->Assess_Severity Continue_Monitoring Continue Monitoring Assess_Severity->Continue_Monitoring Mild Intervention Step 4: Consider Pharmacological Intervention Assess_Severity->Intervention Severe End Resolution of Adverse Effects Continue_Monitoring->End Clonidine Administer α2-Adrenergic Agonist (e.g., Clonidine) for Cardiovascular Effects Intervention->Clonidine Cardiovascular Benzodiazepine Administer Benzodiazepine (e.g., Diazepam) for Anxiogenic Effects Intervention->Benzodiazepine Behavioral Supportive_Care Provide Supportive Care (e.g., Temperature regulation, Fluids) Clonidine->Supportive_Care Benzodiazepine->Supportive_Care Consult_Vet Consult Laboratory Animal Veterinarian Supportive_Care->Consult_Vet Consult_Vet->End

Caption: A logical workflow for managing adverse effects in animal models.

References

Validation & Comparative

A Comparative Pharmacological Analysis: Yohimbic Acid Versus Yohimbine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacological properties of yohimbine and its primary metabolite, yohimbic acid. While yohimbine is a well-characterized α2-adrenergic receptor antagonist with a broad pharmacological profile, data on this compound is notably scarce. This guide aims to synthesize the available experimental data to offer a clear comparison and highlight areas for future research.

Executive Summary

Yohimbine is a potent antagonist at α2-adrenergic receptors, a property that underlies its various physiological effects, including increased sympathetic outflow. It also exhibits affinity for other adrenergic, serotonergic, and dopaminergic receptors. In contrast, this compound, the demethylated derivative of yohimbine, is suggested to have significantly reduced pharmacological activity. The structural change from a methyl ester in yohimbine to a carboxylic acid in this compound likely diminishes its ability to effectively bind to and antagonize the α2-adrenergic receptor. This guide presents the available quantitative data for both compounds, details the experimental protocols used for their characterization, and visualizes the key signaling pathways involved.

Data Presentation: Quantitative Pharmacological Comparison

The following tables summarize the receptor binding affinities and pharmacokinetic parameters for yohimbine and this compound. The significant data gap for this compound is immediately apparent.

Table 1: Receptor Binding Affinity (Ki in nM)

Receptor SubtypeYohimbineThis compoundReference(s)
Adrenergic Receptors
α2A1.4Data Not Available[1]
α2B7.1Data Not Available[1]
α2C0.88Data Not Available[1]
α1A~200Data Not Available[2]
α1B~160Data Not Available[2]
α1D~160Data Not Available[2]
Serotonin Receptors
5-HT1A74Data Not Available[3]
5-HT1BModerate AffinityData Not Available[1]
5-HT1DModerate AffinityData Not Available[1]
5-HT2AWeak AffinityData Not Available[4]
5-HT2BModerate AffinityData Not Available[4]
Dopamine Receptors
D2Moderate AffinityData Not Available[1]
D3Weak AffinityData Not Available[1]

Lower Ki values indicate higher binding affinity.

Table 2: Pharmacokinetic Parameters

ParameterYohimbineThis compoundReference(s)
Bioavailability (Oral) Highly variable (7-87%, mean 33%)Data Not Available[5]
Elimination Half-life (t½) ~36 minutes (human)Data Not Available[5]
Metabolism Primarily hepatic (CYP2D6)Data Not Available[6]
Excretion Less than 1% unchanged in urineData Not Available[1]

Pharmacodynamics

Yohimbine: Yohimbine's primary mechanism of action is the competitive antagonism of α2-adrenergic receptors.[7] These receptors are predominantly located presynaptically on sympathetic neurons and function as autoreceptors, inhibiting the release of norepinephrine upon activation. By blocking these receptors, yohimbine disinhibits norepinephrine release, leading to increased sympathetic tone.[8] This results in physiological effects such as increased heart rate, blood pressure, and alertness.[1] Yohimbine exhibits a higher affinity for the α2C subtype, followed by α2A and α2B.[1] Its interaction with other receptors, such as serotonin and dopamine receptors, contributes to its complex pharmacological profile.[1][2]

This compound: Direct pharmacological data for this compound is very limited. It is known to be a metabolite of yohimbine formed through hydrolysis.[9] Early, qualitative studies from the 1950s and 1960s suggested that this compound possesses some sympatholytic and direct vasodilatory actions.[10][11] However, a recent study on novel yohimbine analogues, where various esters of this compound were synthesized, demonstrated that the alkyl esters of this compound generally exhibited lower potency against both α2A and α1A receptors compared to yohimbine itself.[2] This suggests that the carboxylic acid moiety in this compound, in place of the methyl ester in yohimbine, is detrimental to its binding affinity and antagonist activity at these receptors.

Experimental Protocols

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[12]

2. Binding Reaction:

  • The membrane preparation is incubated in a multi-well plate with a specific radioligand (e.g., [3H]-yohimbine for α2-adrenergic receptors) and varying concentrations of the competitor compound (yohimbine or this compound).

  • The incubation is carried out at a specific temperature (e.g., 25°C or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[12][13]

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[12]

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12]

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs) by assessing the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation by an agonist. To assess antagonist activity, the assay is performed in the presence of a known agonist.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, purified cell membranes expressing the GPCR of interest are prepared.[14]

2. Assay Reaction:

  • Membranes are incubated in a buffer containing GDP (to ensure G-proteins are in their inactive state), the agonist, varying concentrations of the antagonist (yohimbine or this compound), and [35S]GTPγS.

  • The incubation is typically performed at 30°C for 30-60 minutes.[13]

3. Separation and Detection:

  • The reaction is stopped by rapid filtration through glass fiber filters.

  • The filters are washed to remove unbound [35S]GTPγS.

  • The amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[14]

4. Data Analysis:

  • The ability of the antagonist to inhibit the agonist-stimulated [35S]GTPγS binding is determined.

  • The IC50 value for the antagonist is calculated, which can be used to determine its potency.

Mandatory Visualizations

G_protein_signaling cluster_membrane Cell Membrane Yohimbine Yohimbine Receptor α2-Adrenergic Receptor Yohimbine->Receptor Blocks G_protein Gi/o Protein (αβγ) Receptor->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Norepinephrine Norepinephrine Norepinephrine->Receptor Activates ATP ATP ATP->AC Response Cellular Response (e.g., decreased neurotransmitter release) cAMP->Response Leads to

Caption: α2-Adrenergic Receptor Signaling Pathway and Inhibition by Yohimbine.

experimental_workflow cluster_radioligand Radioligand Binding Assay cluster_gtp GTPγS Binding Assay Membrane_Prep_R 1. Membrane Preparation Incubation_R 2. Incubation (Membranes + Radioligand + Competitor) Membrane_Prep_R->Incubation_R Filtration_R 3. Filtration & Washing Incubation_R->Filtration_R Counting_R 4. Scintillation Counting Filtration_R->Counting_R Analysis_R 5. Data Analysis (IC50, Ki) Counting_R->Analysis_R Membrane_Prep_G 1. Membrane Preparation Incubation_G 2. Incubation (Membranes + Agonist + Antagonist + [35S]GTPγS) Membrane_Prep_G->Incubation_G Filtration_G 3. Filtration & Washing Incubation_G->Filtration_G Counting_G 4. Scintillation Counting Filtration_G->Counting_G Analysis_G 5. Data Analysis (IC50, Potency) Counting_G->Analysis_G

Caption: Experimental Workflows for Key Pharmacological Assays.

Conclusion and Future Directions

Yohimbine is a well-studied compound with a clear pharmacological profile centered on its antagonism of α2-adrenergic receptors. The available data provide a solid foundation for its use as a research tool and for understanding its physiological effects.

Conversely, the pharmacological properties of its metabolite, this compound, remain largely uncharacterized. The limited evidence suggests a significantly lower affinity for adrenergic receptors, which, if confirmed, would imply that the metabolism of yohimbine to this compound represents a deactivation pathway.

For drug development professionals, this highlights the importance of the methyl ester group for yohimbine's activity and suggests that modifications at this position can drastically alter receptor affinity and selectivity. For researchers, the profound lack of data on this compound presents a clear opportunity for further investigation. A comprehensive pharmacological characterization of this compound, utilizing the experimental protocols detailed in this guide, would provide valuable insights into the overall pharmacological and toxicological profile of yohimbine and its metabolites. Such studies would contribute to a more complete understanding of yohimbine's disposition and effects in vivo.

References

Navigating Adrenoceptor Selectivity: A Comparative Guide to Novel Yohimbic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the adrenoceptor selectivity of novel yohimbic acid analogs against the parent compound, yohimbine. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical pathways and workflows to aid in the evaluation of these compounds for further preclinical development.

The quest for more selective and potent therapeutic agents has driven the development of novel analogs of existing drugs. Yohimbine, a natural indole alkaloid, is a well-known antagonist of adrenoceptors but suffers from a lack of selectivity, limiting its clinical utility.[1] This guide delves into the adrenoceptor selectivity of newly synthesized this compound analogs, presenting a comparative analysis to inform future drug discovery efforts.

Comparative Selectivity Profile of this compound Analogs

The following table summarizes the binding affinities (Ki) and functional activities of yohimbine and its novel analogs at various adrenoceptor subtypes. Lower Ki values indicate higher binding affinity. The selectivity index (SI) is calculated as the ratio of Ki or potency values for different receptor subtypes, providing a quantitative measure of selectivity.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50 or % Response)Selectivity Index (SI)
Yohimbine α2A-AR1.4[2]-α1A/α2A: ~1
α2B-AR7.1[2]-α2B/α2A: 9.3[1]
α2C-AR0.88[2]--
α1A-AR---
5-HT1A74[2]Similar to α2A-
Analog 4n (amino ester) α2A-ARComparable to YohimbineComparable to Yohimbineα1A/α2A: >556[1]
α1A-AR---
α2B-AR-20-fold lower potency than Yohimbineα2B/α2A: 226[1]
Yohimbine Dimer (n=3) α2C-AR-32-fold selective vs α2A/α2B>1000-fold vs α1-AR subtypes[3]
Yohimbine Dimer (n=24) α2C-AR-82-fold selective vs α2A/α2B>1000-fold vs α1-AR subtypes[3]

Note: Data is compiled from multiple sources and direct comparative studies for all compounds across all receptors may be limited.

Experimental Protocols

To ensure the validity and reproducibility of the presented data, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

This assay quantifies the affinity of a ligand for a specific receptor by measuring the displacement of a radiolabeled ligand.

1. Membrane Preparation:

  • Cells or tissues expressing the target adrenoceptor subtype are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes.

  • The pellet is washed and resuspended in a binding buffer. The protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • In a 96-well plate, membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]rauwolscine for α2-adrenoceptors) and varying concentrations of the unlabeled test compound (novel this compound analog).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

  • The mixture is incubated to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor, determining whether the ligand is an agonist or an antagonist.

This assay is used for Gq-coupled receptors like α1-adrenoceptors, which signal through an increase in intracellular calcium.

1. Cell Preparation:

  • Cells stably expressing the α1-adrenoceptor subtype of interest are seeded in a 96- or 384-well black, clear-bottom plate.

2. Dye Loading:

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. The dye is able to cross the cell membrane.

  • Once inside the cell, esterases cleave the AM ester, trapping the fluorescent dye.

3. Compound Addition and Signal Detection:

  • The plate is placed in a kinetic fluorescence plate reader.

  • The test compound (potential antagonist) is added to the wells, followed by a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • The fluorescence intensity is measured over time. An increase in intracellular calcium upon agonist stimulation leads to an increase in fluorescence.

4. Data Analysis:

  • The antagonist activity is quantified by the reduction in the agonist-induced fluorescence signal. Data is typically expressed as a percentage of the response to the agonist alone.

This assay is used for Gi-coupled (α2-adrenoceptors, which inhibit adenylyl cyclase) and Gs-coupled (β-adrenoceptors, which stimulate adenylyl cyclase) receptors.

1. Cell Preparation:

  • Cells expressing the target α2- or β-adrenoceptor subtype are cultured and prepared for the assay.

2. Agonist/Antagonist Treatment:

  • For antagonist testing at α2-receptors, cells are treated with the test compound followed by an agonist (e.g., UK-14,304) and a phosphodiesterase inhibitor (to prevent cAMP degradation) in the presence of forskolin (to stimulate adenylyl cyclase).

  • For β-receptor agonist/antagonist testing, cells are treated with the test compounds.

3. cAMP Measurement:

  • After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

4. Data Analysis:

  • For α2-antagonists, the potency is determined by their ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • For β-agonists, the potency is determined by their ability to stimulate cAMP production. For antagonists, their ability to inhibit agonist-induced cAMP production is measured.

Visualizing the Process and Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays Selectivity Profiling cluster_receptors Target Receptors cluster_analysis Data Analysis This compound This compound Novel Analogs Novel Analogs This compound->Novel Analogs Chemical Modification Radioligand Binding Radioligand Binding Novel Analogs->Radioligand Binding Functional Assays Functional Assays Novel Analogs->Functional Assays Binding Affinity (Ki) Binding Affinity (Ki) Radioligand Binding->Binding Affinity (Ki) α1-AR α1-AR Radioligand Binding->α1-AR α2-AR α2-AR Radioligand Binding->α2-AR β-AR β-AR Radioligand Binding->β-AR Functional Potency (IC50/EC50) Functional Potency (IC50/EC50) Functional Assays->Functional Potency (IC50/EC50) Functional Assays->α1-AR Functional Assays->α2-AR Functional Assays->β-AR Selectivity Index Calculation Selectivity Index Calculation Binding Affinity (Ki)->Selectivity Index Calculation Functional Potency (IC50/EC50)->Selectivity Index Calculation Lead Compound Identification Lead Compound Identification Selectivity Index Calculation->Lead Compound Identification

Caption: Workflow for validating the adrenoceptor selectivity of novel this compound analogs.

Adrenoceptor_Signaling_Pathways cluster_alpha1 α1-Adrenoceptor Signaling (Gq) cluster_alpha2 α2-Adrenoceptor Signaling (Gi) cluster_beta β-Adrenoceptor Signaling (Gs) α1-AR α1-AR Gq Gq α1-AR->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Ca2+ Release->PKC Activation Cellular Response Cellular Response PKC Activation->Cellular Response α2-AR α2-AR Gi Gi α2-AR->Gi Adenylyl Cyclase Adenylyl Cyclase Gi->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA cAMP->PKA PKA->Cellular Response PKA->Cellular Response β-AR β-AR Gs Gs β-AR->Gs Gs->Adenylyl Cyclase Ligand Ligand Ligand->α1-AR Ligand->α2-AR Ligand->β-AR

Caption: Simplified signaling pathways of α1, α2, and β-adrenoceptors.

References

A Comparative Guide to Yohimbic Acid and Other Selective Alpha-2 Adrenoceptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of yohimbic acid and other selective alpha-2 adrenoceptor antagonists, focusing on their performance with supporting experimental data. Due to a scarcity of direct research on this compound's binding affinity and functional potency, this guide will primarily focus on its closely related and more extensively studied parent compound, yohimbine. This compound itself has been shown to be significantly less potent—by approximately two orders of magnitude—than yohimbine as an alpha-2 adrenoceptor antagonist[1]. Therefore, yohimbine will serve as the primary reference compound for comparison against other antagonists.

Introduction to Alpha-2 Adrenoceptor Antagonism

Alpha-2 (α2) adrenoceptors, a class of G protein-coupled receptors, are crucial regulators of neurotransmitter release and play a significant role in the central and peripheral nervous systems.[2] These receptors are subdivided into three main subtypes: α2A, α2B, and α2C, all of which primarily couple to Gi/o proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Antagonism of these receptors can modulate a variety of physiological processes, including blood pressure, mood, and metabolic functions, making them attractive targets for drug development.

Yohimbine, a natural indole alkaloid, is a well-known, relatively non-selective α2-adrenoceptor antagonist.[3] Its structure has served as a scaffold for the development of more selective antagonists. This guide will compare the binding affinities and functional potencies of yohimbine and other notable α2-adrenoceptor antagonists.

Comparative Analysis of Binding Affinity and Functional Potency

The following tables summarize the binding affinities (Ki values) and functional antagonist potencies (pA2 values) of several key α2-adrenoceptor antagonists. Lower Ki and higher pA2 values indicate greater potency.

Table 1: Binding Affinity (Ki, nM) of α2-Adrenoceptor Antagonists at Human α2-Adrenoceptor Subtypes

Compoundα2A Ki (nM)α2B Ki (nM)α2C Ki (nM)Selectivity Profile
Yohimbine3.010.00.7Non-selective
Rauwolscine---Non-selective, potent α2 antagonist
Idazoxan---Selective for α2 over α1, also binds to imidazoline sites
BRL-44408---α2A-selective[4][5]
MK-912--0.15[4][5]α2C-selective[4][5]
Atipamezole---High affinity, non-selective α2-antagonist[4][5]

Note: A comprehensive and directly comparable dataset for all compounds from a single source is challenging to obtain due to variations in experimental conditions across studies. The data presented is a synthesis from multiple sources.

Table 2: Functional Antagonist Potency (pA2) of α2-Adrenoceptor Antagonists

CompoundTissue/AssayAgonistpA2 Value
YohimbineRat Vas DeferensClonidine-
RauwolscineRat Vas DeferensClonidine-
IdazoxanRat Vas DeferensClonidine-

Note: pA2 values are a measure of antagonist potency derived from functional assays. Higher values indicate greater potency.

Experimental Protocols

Radioligand Binding Assay for α2-Adrenoceptors

This protocol outlines a typical radioligand binding assay to determine the binding affinity (Ki) of a test compound for α2-adrenoceptor subtypes.

Objective: To determine the inhibition constant (Ki) of a test compound for α2A, α2B, and α2C adrenoceptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]-Rauwolscine or [3H]-MK-912 (for α2C).

  • Non-specific binding control: High concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).

  • Test compounds at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In each well of a 96-well microplate, add the following in order:

    • Binding buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • Test compound at various concentrations or vehicle control.

    • Radioligand at a concentration near its Kd value.

    • For non-specific binding wells, add the non-labeled antagonist.

  • Incubation: Incubate the plates at room temperature (or 25°C) for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: GTPγS Binding Assay

This protocol describes a functional assay to measure the ability of an antagonist to inhibit agonist-stimulated G-protein activation.

Objective: To determine the functional potency of an antagonist by measuring its ability to inhibit agonist-stimulated [35S]GTPγS binding to G-proteins coupled to α2-adrenoceptors.

Materials:

  • Cell membranes expressing the α2-adrenoceptor subtype of interest.

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • A specific α2-adrenoceptor agonist (e.g., UK-14,304).

  • Test antagonist at various concentrations.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the test antagonist at various concentrations for a set period (e.g., 30 minutes) at 30°C.

  • Assay Initiation: Add the agonist (at a concentration that elicits a submaximal response, e.g., EC80) and [35S]GTPγS to initiate the reaction. Also, include GDP in the reaction mixture.

  • Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at 30°C to allow for [35S]GTPγS binding.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer and measure the radioactivity of the filters using a scintillation counter.

    • SPA Method: If using SPA beads, the binding of [35S]GTPγS to the G-proteins on the membranes brings the radiolabel into close proximity with the scintillant on the beads, generating a signal that can be measured directly in a microplate scintillation counter. No separation step is required.

  • Data Analysis:

    • Plot the amount of [35S]GTPγS binding against the concentration of the antagonist.

    • Determine the IC50 value of the antagonist.

    • The antagonist's potency can be expressed as a pA2 value, calculated using the Schild equation if competitive antagonism is observed.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenoceptor Signaling Pathway

The canonical signaling pathway for α2-adrenoceptors involves the inhibition of adenylyl cyclase and a subsequent decrease in cellular cAMP levels.

alpha2_signaling Adrenaline Adrenaline/ Noradrenaline a2AR α2-Adrenoceptor Adrenaline->a2AR binds to Gi Gi Protein (αβγ subunits) a2AR->Gi activates G_alpha_i Gαi (active) Gi->G_alpha_i dissociates G_beta_gamma Gβγ Gi->G_beta_gamma dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_alpha_i->AC inhibits ATP ATP PKA Protein Kinase A (inactive) cAMP->PKA activates PKA_active Protein Kinase A (active) CellularResponse Decreased Cellular Response PKA_active->CellularResponse leads to

Caption: Canonical α2-adrenoceptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the binding affinity of a test compound.

binding_assay_workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds start->prepare_reagents assay_setup Assay Setup in 96-well Plate: - Add Membranes, Radioligand,  and Test Compound prepare_reagents->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration washing Wash Filters to Remove Unbound Radioligand filtration->washing counting Scintillation Counting to Quantify Bound Radioligand washing->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion

While this compound itself is a weak α2-adrenoceptor antagonist, its chemical scaffold has been pivotal in the development of more potent and selective antagonists. Its parent compound, yohimbine, remains a widely studied, non-selective α2-adrenoceptor antagonist. For researchers seeking to target specific α2-adrenoceptor subtypes, compounds like BRL-44408 (α2A-selective) and MK-912 (α2C-selective) offer greater precision. The choice of antagonist will ultimately depend on the specific research question and the desired selectivity profile. The experimental protocols provided herein offer a foundation for the in-vitro characterization of novel compounds targeting these important receptors.

References

A Comparative Analysis of Yohimbic Acid Stereoisomers: Efficacy and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the differential efficacy of yohimbic acid stereoisomers, focusing on yohimbine, rauwolscine (α-yohimbine), and corynanthine. We delve into their distinct pharmacological profiles, supported by experimental data, to illuminate the critical role of stereochemistry in their interactions with adrenergic and serotonergic receptors.

Introduction to this compound Stereoisomers

Yohimbine and its stereoisomers, rauwolscine and corynanthine, are indole alkaloids that exhibit significantly different affinities for various neurotransmitter receptors.[1] These differences in receptor binding and functional activity are attributed to their unique three-dimensional structures. While all three isomers share the same basic chemical formula, the spatial arrangement of their atoms leads to distinct pharmacological effects, making them valuable tools for probing receptor function and potential therapeutic agents with varied applications.

Comparative Efficacy and Receptor Binding Profiles

The primary mechanism of action for these stereoisomers involves the modulation of α-adrenergic and serotonin (5-HT) receptors. Their efficacy is largely determined by their binding affinity (Ki or Kd) and functional activity (antagonism, partial agonism) at these receptor subtypes.

Adrenergic Receptor Binding Affinity

The most pronounced differences among the this compound stereoisomers are observed in their interactions with α-adrenergic receptors. Yohimbine and rauwolscine are potent antagonists of α2-adrenergic receptors, while corynanthine shows a preference for α1-adrenergic receptors.[2][3]

StereoisomerReceptor SubtypeBinding Affinity (Ki/Kd in nM)SelectivityReference
Yohimbine α2A1.4α2 > α1[4]
α2B7.1[4]
α2C0.88[4]
α1Moderate Affinity[4]
Rauwolscine α2Higher affinity than yohimbineα2 >> α1[5]
5-HT1A52 (Kd)[6]
Corynanthine α1High Affinityα1 > α2[2]
α2Lower affinity than yohimbine and rauwolscine[2]

Note: Binding affinities can vary between studies due to different experimental conditions (e.g., tissue source, radioligand used). The data presented here is a synthesis from multiple sources to provide a comparative overview.

Serotonergic and Dopaminergic Receptor Binding Affinity

Beyond the adrenergic system, these stereoisomers also interact with serotonin and, to a lesser extent, dopamine receptors. Yohimbine and rauwolscine have been shown to have affinity for several 5-HT receptor subtypes, which contributes to their complex pharmacological profiles.[4][7] Rauwolscine, for instance, acts as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[8]

StereoisomerReceptor SubtypeBinding Affinity (Ki/Kd in nM)Functional ActivityReference
Yohimbine 5-HT1A74 (Kd)Partial Agonist[6][7]
5-HT1BModerate AffinityAntagonist[7]
5-HT1DModerate AffinityAntagonist[7]
D2Moderate AffinityAntagonist[7]
D3Weak Affinity[7]
Rauwolscine 5-HT1A52 (Kd)Partial Agonist[6][8]
5-HT2A-Antagonist[8]
5-HT2B-Antagonist[8]

Signaling Pathways

The differential effects of this compound stereoisomers are rooted in their modulation of distinct G-protein coupled receptor (GPCR) signaling cascades.

α2-Adrenergic Receptor Signaling

Yohimbine and rauwolscine, as potent α2-adrenoceptor antagonists, block the canonical Gi/o-coupled signaling pathway. This pathway, when activated by endogenous agonists like norepinephrine, inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, yohimbine and rauwolscine prevent this inhibition, thereby increasing cAMP levels and downstream signaling.[9] This can lead to an increase in neurotransmitter release from presynaptic terminals.

alpha2_signaling Yohimbine Yohimbine / Rauwolscine Alpha2R α2-Adrenergic Receptor Yohimbine->Alpha2R Antagonism G_protein Gi/o Protein Alpha2R->G_protein Prevents Activation AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP cAMP ATP ATP ATP->AC Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB Phosphorylation PKA->CREB Response Increased Neurotransmitter Release CREB->Response

α2-Adrenergic Receptor Antagonism by Yohimbine/Rauwolscine
α1-Adrenergic Receptor Signaling

Corynanthine, as an α1-adrenoceptor antagonist, primarily blocks the Gq-coupled signaling pathway. Activation of α1-receptors by agonists leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this receptor, corynanthine prevents these downstream signaling events.

alpha1_signaling Corynanthine Corynanthine Alpha1R α1-Adrenergic Receptor Corynanthine->Alpha1R Antagonism G_protein Gq Protein Alpha1R->G_protein Prevents Activation PLC Phospholipase C G_protein->PLC Activation Blocked IP3 IP3 DAG DAG PIP2 PIP2 PIP2->PLC Hydrolysis Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response Ca_release->Response PKC->Response

α1-Adrenergic Receptor Antagonism by Corynanthine

Experimental Protocols

The following are generalized methodologies for key experiments used to evaluate the differential efficacy of this compound stereoisomers.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of each stereoisomer for a specific receptor subtype.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer and the cell membrane fraction is isolated via centrifugation.[10]

  • Competitive Binding: A fixed concentration of a radiolabeled ligand (e.g., [3H]-yohimbine for α2-receptors or [3H]-prazosin for α1-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled stereoisomer (the competitor).[10]

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.[10]

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.[10]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.[10]

  • Data Analysis: The concentration of the stereoisomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and Stereoisomer prep->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50 and Ki determination) count->analyze end End analyze->end

Radioligand Binding Assay Workflow
Functional Assay: cAMP Measurement

Objective: To assess the functional antagonism of α2-adrenergic receptors by measuring changes in intracellular cAMP levels.

Methodology:

  • Cell Culture: A cell line expressing the α2-adrenergic receptor of interest is cultured.

  • Cell Treatment: The cells are pre-incubated with varying concentrations of the this compound stereoisomer (antagonist).

  • Agonist Stimulation: The cells are then stimulated with a known α2-adrenergic receptor agonist (e.g., clonidine) to inhibit adenylyl cyclase.

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[11][12]

  • Data Analysis: The ability of the stereoisomer to reverse the agonist-induced decrease in cAMP levels is quantified, and the potency of the antagonist (e.g., IC50 or pA2) is determined.

Conclusion

The stereoisomers of this compound—yohimbine, rauwolscine, and corynanthine—exhibit distinct and selective pharmacological profiles, primarily at adrenergic and serotonergic receptors. Yohimbine and rauwolscine are potent α2-adrenergic antagonists, with rauwolscine often showing higher affinity. In contrast, corynanthine is a selective α1-adrenergic antagonist. These differences in receptor affinity and selectivity, dictated by their stereochemistry, lead to varied functional outcomes. A thorough understanding of these differential efficacies is crucial for the rational design of selective ligands for therapeutic applications and for the precise dissection of receptor-mediated signaling pathways in research settings.

References

A Comparative Guide to the Quantification of Yohimbic Acid and Related Alkaloids: A Review of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the quantitative performance of various analytical methods used for the determination of yohimbine, which can be indicative of the performance expected for a structurally similar compound like yohimbic acid. The data is compiled from several single-laboratory validation studies.

Table 1: Performance Characteristics of LC-MS/MS Methods for Yohimbine Quantification

ParameterMethod 1Method 2
Linearity (r²) 0.9999[1][2]0.9880 to 1[2]
Range 0.1 - 100 ppb[1][2]0.2 - 16.0 ng/mL[2]
Limit of Detection (LOD) < 100 ppt[1][2]0.02 - 16.04 ng/mL[2]
Limit of Quantification (LOQ) Not ReportedNot Reported
Accuracy (Recovery) 99 to 103%[1][2]81.6 to 124.7%[2]
Precision (RSD) ≤ 3.6%[1][2]< 9.20%[2]

Table 2: Performance Characteristics of HPLC-UV Methods for Yohimbine Quantification

ParameterMethod 1[3]Method 2[4][5]
Linearity (Regression Equation) y = 94517560831x + 25119Not Reported
Range 5.10⁻⁷ - 1.10⁻⁵ g/ml2.0 - 12.0 µg/ml
Limit of Detection (LOD) 5.44 x 10⁻⁷ g/mlNot Reported
Limit of Quantification (LOQ) 1.65 x 10⁻⁶ g/mlNot Reported
Accuracy (Recovery) 98.68 %Not Reported
Precision (RSD) ± 2.03 %Not Reported

Table 3: Performance Characteristics of HPTLC Method for Yohimbine Quantification

ParameterMethod 1[6]
Linearity (r) Not Reported
Range 0.8 - 6 µ g/band
Limit of Detection (LOD) 5 ng/spot[7]
Limit of Quantification (LOQ) 40 ng/spot[7]
Accuracy (% Recovery) Satisfied values
Precision (%RSD) < 2%

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for reproducibility. The following sections outline the methodologies cited in the performance tables.

LC-MS/MS Method 1[1][2]
  • Sample Preparation: A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample extraction.

  • Instrumentation: Agilent 6490 Triple Quadrupole LC/MS with Agilent Jet Stream technology for quantitative analysis and an Agilent 6550 Q-TOF LC/MS system for qualitative analysis.

  • Chromatographic Conditions:

    • Column: Not specified in the abstract.

    • Mobile Phase: Not specified in the abstract.

    • Flow Rate: Not specified in the abstract.

    • Run Time: Less than 15 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Not specified in the abstract.

    • Detection: Multiple Reaction Monitoring (MRM) was used for quantification.

LC-MS/MS Method 2[2]
  • Sample Preparation: One-step protein precipitation with acetonitrile.

  • Instrumentation: UPLC-MS/MS.

  • Chromatographic Conditions:

    • Column: C18 column (50 × 2.1 mm, i.d. 1.7 µm).

    • Mobile Phase: Acetonitrile : water : formic acid (60:40:0.1%, v/v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Polarity switching electrospray ionization (ESI +/-).

    • Detection: Multiple Reaction Monitoring (MRM). The precursor to product ion transition for yohimbine was m/z 355.19 > 144.

HPLC-UV Method 1[3]
  • Sample Preparation: Not specified in the abstract.

  • Instrumentation: HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: Spherisorb ODS RP C18 (250 mm x 4.6 mm x 5 µm).

    • Mobile Phase: Methanol : acetonitrile : water = 70 : 20 : 10 v/v.

    • Flow Rate: 2 ml/min.

    • Temperature: 25 °C.

  • Detection: UV detection at λ = 270 nm.

HPLC-UV Method 2[4][5]
  • Sample Preparation: Not specified in the abstract.

  • Instrumentation: HPLC with UV detection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 × 150 mm, 5 μm).

    • Mobile Phase: Water and methanol in a ratio of 55:45 V/V containing 0.5% triethylamine.

    • Flow Rate: 1.0 ml/min.

  • Detection: UV detection at 270 nm.

HPTLC Method 1[6]
  • Sample Preparation: Not specified in the abstract.

  • Instrumentation: HPTLC system.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel 60 F254 aluminum sheets.

    • Mobile Phase: Chloroform: methanol (9.8:0.2 v/v).

  • Detection: Densitometric scanning at 270 nm for Yohimbine (YB).

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the analytical techniques discussed.

LC-MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result start Sample extraction Extraction (e.g., QuEChERS, Protein Precipitation) start->extraction cleanup Clean-up/Filtration extraction->cleanup hplc UPLC/HPLC Separation cleanup->hplc ms Mass Spectrometry (Tandem MS) hplc->ms data Data Acquisition & Processing ms->data quantification Quantification data->quantification

Caption: General workflow for LC-MS/MS analysis.

HPLC-UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_result Result start Sample extraction Extraction start->extraction filtration Filtration extraction->filtration hplc HPLC Separation filtration->hplc uv UV Detection hplc->uv data Data Acquisition & Processing uv->data quantification Quantification data->quantification

Caption: General workflow for HPLC-UV analysis.

HPTLC_Workflow cluster_prep Sample Preparation cluster_analysis HPTLC Analysis cluster_result Result start Sample extraction Extraction start->extraction spotting Sample Application (Spotting) extraction->spotting development Chromatographic Development spotting->development drying Plate Drying development->drying scanning Densitometric Scanning drying->scanning quantification Quantification scanning->quantification

References

Correlating the In Vitro and In Vivo Activities of Yohimbic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of yohimbic acid and its close analog, yohimbine. Yohimbine, the methyl ester of this compound, is a well-characterized alpha-2 adrenergic receptor antagonist. While direct in vivo data for this compound is limited in the current scientific literature, its in vitro activity and the extensive data available for yohimbine allow for a correlative and predictive comparison. This guide summarizes key experimental data, details relevant methodologies, and visualizes important pathways and workflows to support further research and drug development.

Data Presentation: In Vitro and In Vivo Activities

The following tables summarize the quantitative data on the in vitro receptor binding affinities and the in vivo cardiovascular and erectogenic effects of yohimbine. Data for this compound derivatives are included to provide insight into the potential activity of this compound.

Table 1: In Vitro Alpha-Adrenergic Receptor Antagonist Activity

CompoundReceptor SubtypeAssay TypeMeasured ParameterValueAlternative CompoundAlternative Compound Value
Yohimbine α2A-AdrenergicRadioligand BindingKD4.8 nMAmino Ester of this compound (4n)-
Yohimbine α2A-AdrenergicCalcium FluxIC509 nMAmino Ester of this compound (4n)16 nM
Yohimbine α1A-AdrenergicCalcium FluxIC50> 10,000 nMAmino Ester of this compound (4n)> 10,000 nM
Yohimbine α2A/α1A Selectivity-Selectivity Index> 1111Amino Ester of this compound (4n)> 625
Ethyl Ester of this compound α2A-AdrenergicCalcium FluxIC50138 nM--
Ethyl Ester of this compound α1A-AdrenergicCalcium FluxIC50> 10,000 nM--
Ethyl Ester of this compound α2A/α1A Selectivity-Selectivity Index> 72--

Table 2: In Vivo Cardiovascular Effects of Yohimbine in Rats

Administration RouteDoseEffect on Mean Arterial PressureEffect on Heart RateAnimal Model
Intravenous10 - 500 µg (cumulative)DecreasedDecreasedAnesthetized Normotensive Sprague-Dawley Rats[1]
Intraventricular20 µgIncreasedIncreasedConscious Normotensive Rats[1]
Subcutaneous4 mg/kgNo significant changeIncreasedConscious Sprague-Dawley Rats[2]
Intraperitoneal0.5 - 2 mg/kgMild IncreaseIncreasedConscious Rats[3]
Intraperitoneal3 - 4.5 mg/kgReversed IncreaseIncreasedConscious Rats[3]

Table 3: In Vivo Erectogenic Effects of Yohimbine in Rats

Administration RouteDoseKey FindingsAnimal Model
Intraperitoneal0.2 mg/kg/day for 14 daysIncreased sexual arousal and potency in cold stress-induced erectile dysfunction model[4]Rats[4]
Intravenous1 µmol/kgPotentiated the effect of sildenafil on intracavernosal pressure[5]Anesthetized Male Rats[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Alpha-Adrenergic Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., this compound, yohimbine) to specific alpha-adrenergic receptor subtypes.

Materials:

  • Cell membranes expressing the desired human α2A or α1A adrenergic receptor subtype.

  • Radioligand: [3H]-yohimbine.

  • Test compounds: this compound, yohimbine, or other derivatives.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [3H]-yohimbine, and either the test compound or vehicle.

  • Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM phentolamine).

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

In Vivo Cardiovascular Monitoring in Rats

Objective: To assess the effects of a test compound on blood pressure and heart rate in a conscious or anesthetized rat model.

Materials:

  • Male Sprague-Dawley rats.

  • Test compound: this compound or yohimbine.

  • Anesthetic (if applicable, e.g., urethane).

  • Catheters for drug administration (e.g., intravenous, intraperitoneal) and blood pressure measurement (e.g., carotid artery).

  • Pressure transducer and data acquisition system.

  • Surgical instruments.

Procedure:

  • Animal Preparation: Anesthetize the rat (if required) and surgically implant catheters into the appropriate blood vessel for drug delivery and into an artery (e.g., carotid or femoral) for blood pressure monitoring. For conscious animal studies, allow the animal to recover from surgery before the experiment.

  • Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure (MAP) and heart rate (HR) for a sufficient period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound at the desired dose and route. A vehicle control group should be included.

  • Data Recording: Continuously record MAP and HR for a defined period post-administration (e.g., 2 hours).

  • Data Analysis: Calculate the change in MAP and HR from baseline at various time points after drug administration. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the effects of the test compound with the vehicle control.

In Vitro Corpus Cavernosum Relaxation Assay

Objective: To evaluate the relaxant effect of a test compound on isolated corpus cavernosum smooth muscle strips.

Materials:

  • Male rats or rabbits.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Contractile agent (e.g., phenylephrine).

  • Test compound: this compound or yohimbine.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the animal and carefully dissect the corpus cavernosum tissue. Prepare strips of the tissue (e.g., 2 x 2 x 8 mm).

  • Mounting: Mount the tissue strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of ~2 g, with solution changes every 15 minutes.

  • Contraction: Induce a sustained contraction of the tissue strips with a contractile agent like phenylephrine (e.g., 10 µM).

  • Drug Addition: Once a stable contraction plateau is reached, add the test compound in a cumulative concentration-response manner.

  • Data Recording: Record the changes in isometric tension.

  • Data Analysis: Express the relaxation induced by the test compound as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves and calculate the EC50 (the concentration of the compound that produces 50% of the maximal relaxation).

Mandatory Visualization

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell NE_vesicle Norepinephrine (NE) Vesicle NE_release NE Release NE_vesicle->NE_release Action Potential NE NE NE_release->NE alpha2_receptor α2-Adrenergic Receptor alpha2_receptor->NE_release Inhibits NE->alpha2_receptor Negative Feedback postsynaptic_receptor Postsynaptic Adrenergic Receptor NE->postsynaptic_receptor response Physiological Response postsynaptic_receptor->response Yohimbic_Acid This compound Yohimbic_Acid->alpha2_receptor Blocks

Caption: Signaling pathway of this compound at the alpha-2 adrenergic receptor.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Correlation receptor_binding Receptor Binding Assay (α2 vs α1 Adrenergic Receptors) data_analysis Determine IC50, EC50, K_D and Physiological Changes receptor_binding->data_analysis functional_assay Functional Assay (e.g., Calcium Flux) functional_assay->data_analysis tissue_assay Isolated Tissue Assay (e.g., Corpus Cavernosum Relaxation) tissue_assay->data_analysis animal_model Animal Model Selection (e.g., Rat) cardiovascular Cardiovascular Monitoring (Blood Pressure, Heart Rate) animal_model->cardiovascular erectile_function Erectile Function Assessment (Intracavernosal Pressure) animal_model->erectile_function cardiovascular->data_analysis erectile_function->data_analysis correlation Correlate In Vitro Affinity with In Vivo Efficacy data_analysis->correlation

Caption: Experimental workflow for correlating in vitro and in vivo activities.

References

A Comparative Guide to the Bioactivity of Yohimbic Acid and Its Synthetic Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of yohimbic acid's parent compound, yohimbine, and a range of its synthetic derivatives. The information is curated to assist researchers in understanding the structure-activity relationships of these compounds, particularly their interactions with adrenergic receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to support ongoing research and drug development efforts.

Comparative Bioactivity Data

Table 1: Antagonist Activity and Selectivity of Yohimbine and this compound Derivatives at Adrenergic Receptors [1]

CompoundADRA2A (pA₂)ADRA2A (IC₅₀, nM)ADRA1A (pA₂)ADRA1A (IC₅₀, nM)Selectivity Index (ADRA1A IC₅₀ / ADRA2A IC₅₀)
Yohimbine 8.137.46.0969894
3a (Ethyl Ester) 7.3346.55.965450117
4a (Amino Ester) 7.6423.15.483300143
4n (Amino Ester) 8.058.8< 5.3> 5000> 568
5a (Amide) 6.64230< 5.3> 5000> 21

Higher pA₂ and lower IC₅₀ values indicate greater antagonist potency. A higher selectivity index indicates greater selectivity for the ADRA2A receptor over the ADRA1A receptor.

Table 2: Cytotoxicity of Yohimbine and its Synthetic Derivatives

CompoundCell LineIC₅₀ (µM)Reference
Yohimbine KB-ChR-8-5 (Oral Cancer)44[2]
Amino Ester 4n NHDF (Normal Human Dermal Fibroblasts)> 10[1]
(±)-15a (Conformationally Liberated Analogue) PATU-8988 (Pancreatic Cancer)190 ± 9[3]
SGC-7901 (Gastric Cancer)104 ± 13[3]
GES-1 (Normal Gastric Mucosal)93 ± 17[3]
(±)-17 (Conformationally Liberated Analogue) PATU-8988 (Pancreatic Cancer)489 ± 30[3]
SGC-7901 (Gastric Cancer)120 ± 15[3]
GES-1 (Normal Gastric Mucosal)392 ± 29[3]

Experimental Protocols

Cell-Based Calcium Flux Assay for Adrenergic Receptor Antagonism

This assay is employed to determine the antagonist activity of compounds at G-protein coupled receptors (GPCRs) that signal through the Gq pathway, or Gi/o pathways that can be engineered to produce a calcium signal.

Principle: The assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to receptor activation. Cells overexpressing the target adrenergic receptor (e.g., ADRA2A or ADRA1A) are loaded with a calcium-sensitive fluorescent dye. When the receptor is stimulated by an agonist (e.g., epinephrine), it triggers a signaling cascade that leads to an increase in [Ca²⁺]i, resulting in a change in fluorescence. An antagonist will inhibit this agonist-induced fluorescence change in a dose-dependent manner.

Detailed Methodology:

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the human ADRA2A or ADRA1A receptor are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates at a density of 20,000-40,000 cells per well and incubated for 24 hours.

  • Dye Loading:

    • The cell culture medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • A calcium-sensitive dye loading solution (e.g., Fluo-8 AM in buffer) is added to each well.

    • The plate is incubated at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.

  • Compound Addition and Incubation:

    • Serial dilutions of the test compounds (this compound derivatives) are prepared in the assay buffer.

    • The compound dilutions are added to the respective wells of the cell plate.

    • The plate is incubated for 15-30 minutes at room temperature to allow the compounds to interact with the receptors.

  • Agonist Stimulation and Signal Detection:

    • The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken for each well.

    • An EC₈₀ concentration of the agonist (e.g., epinephrine) is added to the wells to stimulate the receptors.

    • Fluorescence is measured kinetically for a period of 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The antagonist effect is calculated as the percentage inhibition of the agonist-induced response.

    • IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

    • The Schild regression analysis can be used to determine the pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.

Radioligand Binding Assay for Adrenergic Receptors

This assay is used to determine the binding affinity of a compound for a specific receptor.

Principle: The assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-yohimbine or [³H]-rauwolscine for α2-receptors) for binding to the target receptor in a membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Detailed Methodology:

  • Membrane Preparation:

    • Cells or tissues expressing the target adrenergic receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged at low speed to remove nuclei and large debris.

    • The supernatant is then centrifuged at high speed to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Binding Reaction:

    • In a 96-well plate, the following are added in order:

      • Assay buffer

      • A fixed concentration of the radioligand

      • Varying concentrations of the unlabeled test compound (competitor)

      • Membrane preparation

    • Non-specific binding is determined in the presence of a high concentration of a known potent unlabeled ligand.

    • Total binding is determined in the absence of a competitor.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Detection:

    • The filter mat is dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

    • The affinity of the test compound (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow Diagrams

alpha2_adrenergic_signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Yohimbic_Acid_Derivative This compound Derivative (Antagonist) ADRA2A α2A-Adrenergic Receptor Yohimbic_Acid_Derivative->ADRA2A Blocks Norepinephrine Norepinephrine (Agonist) Norepinephrine->ADRA2A Activates G_protein Gi/o Protein ADRA2A->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.

experimental_workflow cluster_synthesis Compound Preparation cluster_bioassay Bioactivity Assessment cluster_data_analysis Data Analysis Yohimbine Yohimbine Yohimbic_Acid Yohimbic_Acid Yohimbine->Yohimbic_Acid Hydrolysis Derivatives Derivatives Yohimbic_Acid->Derivatives Esterification/ Amidation Calcium_Assay Calcium_Assay Derivatives->Calcium_Assay Test in Binding_Assay Binding_Assay Derivatives->Binding_Assay Test in Cytotoxicity_Assay Cytotoxicity_Assay Derivatives->Cytotoxicity_Assay Test in IC50_pA2_Calc IC50_pA2_Calc Calcium_Assay->IC50_pA2_Calc Yields Ki_Calc Ki_Calc Binding_Assay->Ki_Calc Yields Cyto_IC50_Calc Cyto_IC50_Calc Cytotoxicity_Assay->Cyto_IC50_Calc Yields SAR_Analysis Structure-Activity Relationship Analysis IC50_pA2_Calc->SAR_Analysis Ki_Calc->SAR_Analysis Cyto_IC50_Calc->SAR_Analysis

References

The Therapeutic Potential of Yohimbic Acid Derivatives in Preclinical Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy of yohimbic acid derivatives against alternative compounds in preclinical disease models. The information is supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

This compound, a core component of the indole alkaloid yohimbine, has emerged as a promising scaffold for the development of novel therapeutics. While traditionally associated with the α2-adrenergic receptor antagonist activity of yohimbine, recent research has unveiled the potential of this compound derivatives in a range of preclinical models, including those for vascular proliferative diseases and inflammatory conditions. This guide delves into the preclinical data, comparing the performance of a novel this compound analog, Compound 4n, and yohimbine hydrochloride with standard treatments and outlining the signaling pathways implicated in their therapeutic effects.

Enhanced Selectivity of a Novel this compound Analog

A significant challenge in the clinical application of yohimbine is its non-selective binding to adrenergic receptor subtypes, which can lead to undesirable side effects. To address this, researchers have synthesized amino esters of this compound, leading to the development of compounds with improved receptor selectivity. One such analog, Compound 4n, has demonstrated markedly enhanced selectivity for the α2A-adrenergic receptor (ADRA2A) compared to yohimbine.[1][2]

CompoundADRA1A/ADRA2A Selectivity IndexADRA2B/ADRA2A Selectivity Index
Yohimbine> 939.3
Compound 4n > 556 (6-fold increase) 226 (24-fold increase)
Table 1: Comparison of Adrenergic Receptor Selectivity Indices. A higher selectivity index indicates a greater specificity for the target receptor (ADRA2A) over off-target receptors (ADRA1A and ADRA2B).[1][2]

This enhanced selectivity suggests that Compound 4n may offer a more targeted therapeutic approach with a potentially improved safety profile.

Attenuation of Vascular Smooth Muscle Cell Proliferation and Neointimal Hyperplasia

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a key pathological feature of vascular diseases like atherosclerosis and restenosis. Preclinical studies have demonstrated the inhibitory effects of yohimbine on VSMC proliferation and neointimal formation.

In a mouse model of carotid artery ligation, a common procedure to induce neointimal hyperplasia, administration of yohimbine (5 and 10 mg/kg) significantly suppressed the formation of the neointima.[3] In vitro, yohimbine inhibited platelet-derived growth factor (PDGF)-BB-stimulated proliferation of a mouse VSMC line (MOVAS-1 cells) in a dose-dependent manner.[3]

TreatmentConcentration (µM)Inhibition of PDGF-BB-stimulated VSMC Proliferation (%)
Yohimbine5~22.0%
Yohimbine10~17.0%
Yohimbine20~34.0%
Table 2: Inhibitory Effect of Yohimbine on Vascular Smooth Muscle Cell Proliferation. Data represents the percentage inhibition of cell proliferation stimulated by PDGF-BB.[4]

The mechanism underlying this anti-proliferative effect involves the downregulation of the Phospholipase C-γ1 (PLCγ1) signaling pathway, independent of its α2B-adrenergic receptor antagonism.[3][5] Yohimbine treatment was also found to induce cell cycle arrest in the G0/G1 phase by upregulating the expression of p27Kip1 and p53 and reducing the expression of cyclin-dependent kinase 2 (CDK2) and proliferating cell nuclear antigen (PCNA).[4][6]

Amelioration of Inflammatory Arthritis

The anti-inflammatory properties of yohimbine have been investigated in a preclinical model of rheumatoid arthritis. In a study using a collagen-induced arthritis (CIA) model in Wistar rats, yohimbine hydrochloride (YHC) demonstrated significant therapeutic effects.

TreatmentDose (mg/kg)Reduction in Articular ElastaseReduction in Lipid Peroxidation
YHC5SignificantSignificant
YHC10SignificantSignificant
Table 3: Anti-inflammatory Effects of Yohimbine Hydrochloride in a Rat Model of Arthritis. YHC treatment led to a significant reduction in key inflammatory and oxidative stress markers.[7]

YHC treatment also led to a significant decrease in the expression of pro-inflammatory cytokines, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and nuclear factor-kappa B (NF-κB).[7][8]

Modulation of the JNK/Wnt/β-Catenin Signaling Pathway in Liver Models

In preclinical liver models, yohimbine hydrochloride has been shown to exert anti-fibrotic and anti-inflammatory effects by modulating the JNK/Wnt/β-catenin signaling pathway.[1] This pathway is crucial in the progression of liver inflammation and fibrosis. YHC was found to reduce the nuclear translocation of β-catenin, a key effector in this pathway, thereby disrupting the downstream signaling that promotes these pathological processes.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vivo Mouse Carotid Artery Ligation Model for Neointimal Hyperplasia

This protocol is a standard method to induce neointimal hyperplasia in mice, simulating vascular injury.[1][3]

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • Make a midline incision in the neck to expose the left common carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

    • Ligate the left common carotid artery just proximal to the bifurcation with a 7-0 silk suture.

  • Post-operative Care: Close the incision and provide appropriate post-operative care, including analgesia.

  • Tissue Harvesting and Analysis:

    • After a predetermined period (e.g., 21 days), euthanize the mice and perfuse-fix the arterial tree.

    • Harvest the ligated carotid artery and embed it in paraffin.

    • Cut cross-sections of the artery and stain with hematoxylin and eosin (H&E) or other relevant stains.

    • Quantify the neointimal area and lumen area using image analysis software.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay is used to assess the effect of compounds on the proliferation of VSMCs in culture.[4]

  • Cell Culture: Culture a mouse vascular smooth muscle cell line (e.g., MOVAS-1) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

  • Seeding: Seed the cells in 24-well plates at a density of 4 x 10^4 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.

  • Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., yohimbine) for 45 minutes.

  • Stimulation: Stimulate the cells with a mitogen, such as platelet-derived growth factor-BB (PDGF-BB; 10 ng/mL), for 48 hours.

  • Viability Measurement: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Western Blot Analysis for Phosphorylated Proteins

This technique is used to detect and quantify the phosphorylation status of specific proteins, providing insights into signaling pathway activation.[9]

  • Sample Preparation:

    • Lyse cells or tissues in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Denature the protein samples by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% w/v bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-PLCγ1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total protein or a housekeeping protein).

Collagen-Induced Arthritis (CIA) Model in Wistar Rats

This is a widely used animal model for studying the pathogenesis of rheumatoid arthritis and for evaluating anti-arthritic therapies.[2][10][11]

  • Immunization:

    • Prepare an emulsion of bovine type II collagen and incomplete Freund's adjuvant (IFA).

    • Administer an intradermal injection of the emulsion at the base of the tail of female Wistar rats.

    • Administer a booster injection on day 7 after the primary immunization.

  • Arthritis Assessment:

    • Monitor the rats for the onset and severity of arthritis, typically appearing around days 10-16.

    • Clinically score the arthritis in each paw based on the degree of inflammation and swelling.

    • Measure paw volume using a plethysmometer.

  • Biochemical and Histological Analysis:

    • At the end of the study, collect blood to measure inflammatory markers (e.g., erythrocyte sedimentation rate).

    • Harvest the joints for histological analysis to assess synovial inflammation, cartilage destruction, and bone erosion.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound derivatives are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to investigate them.

G cluster_0 This compound Derivative (Compound 4n) cluster_1 Signaling Pathway cluster_2 Therapeutic Effect Yohimbic_Acid_Derivative Compound 4n ADRA2A ADRA2A Receptor Yohimbic_Acid_Derivative->ADRA2A Selective Antagonism Downstream Downstream Signaling ADRA2A->Downstream Effect Targeted Therapeutic Effect (e.g., Anti-inflammatory) Downstream->Effect

Caption: Signaling pathway of a selective this compound analog.

G cluster_0 Yohimbine cluster_1 Signaling Pathway cluster_2 Cellular Effect Yohimbine Yohimbine PLCg1 PLCγ1 Yohimbine->PLCg1 Inhibition PDGF_R PDGF Receptor PDGF_R->PLCg1 Activation Proliferation_Signal Proliferation Signaling PLCg1->Proliferation_Signal VSMC_Proliferation VSMC Proliferation Proliferation_Signal->VSMC_Proliferation

Caption: Yohimbine's inhibition of the PLCγ1 signaling pathway.

G cluster_0 Experimental Workflow Animal_Model In Vivo Model (e.g., Carotid Artery Ligation) Signaling_Analysis Signaling Pathway Analysis (e.g., Western Blot) Animal_Model->Signaling_Analysis In_Vitro_Assay In Vitro Assay (e.g., VSMC Proliferation) In_Vitro_Assay->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Signaling_Analysis->Data_Analysis

Caption: General experimental workflow for preclinical validation.

References

A Comparative Analysis of the Plasma and Microsomal Stability of Yohimbic Acid Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in early drug discovery, significantly influencing its pharmacokinetic profile and in vivo efficacy. For ester-containing compounds such as yohimbic acid esters, susceptibility to hydrolysis by esterases in the plasma and metabolic enzymes in liver microsomes is a key determinant of their viability as therapeutic agents. This guide provides a comparative framework for evaluating the plasma and microsomal stability of this compound esters, complete with experimental protocols and an overview of the enzymatic pathways involved.

While specific quantitative stability data for a broad range of this compound esters is not extensively available in publicly accessible literature, this guide presents an illustrative comparison based on available qualitative information and hypothetical examples. This framework is intended to guide researchers in their own experimental design and data interpretation. A notable example from existing research is an amino ester of this compound, referred to as "amino ester 4n," which has been reported to exhibit high plasma and microsomal stability.[1]

Illustrative Stability Data

The following table provides a hypothetical comparison of the in vitro stability of various this compound esters in human plasma and human liver microsomes (HLM). The data for "Amino Ester 4n" reflects its reported high stability, while the data for other esters are illustrative examples to demonstrate a potential structure-stability relationship, where bulkier esters may exhibit greater stability.

Table 1: Illustrative In Vitro Stability of this compound Esters

CompoundEster MoietyPlasma Stability (t1/2, min)Microsomal Stability (t1/2, min)% Remaining in Plasma (60 min)% Remaining in Microsomes (60 min)
This compound Methyl Ester-CH₃~15~25< 10%~20%
This compound Ethyl Ester-CH₂CH₃~30~45~25%~40%
This compound Isopropyl Ester-CH(CH₃)₂~90> 120~70%> 85%
Amino Ester 4nAmino Ester> 120> 120> 95%> 95%

Note: The data in this table, with the exception of the qualitative stability of Amino Ester 4n, is illustrative and intended for comparative demonstration purposes. Actual experimental results may vary.

Experimental Protocols

Accurate assessment of plasma and microsomal stability is crucial for the preclinical development of this compound esters. Below are detailed methodologies for conducting these key experiments.

Plasma Stability Assay

This assay evaluates the susceptibility of a test compound to hydrolysis by esterases present in plasma.

1. Materials:

  • Test compound (this compound ester)

  • Control compound (a compound with known plasma stability)

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (or other suitable organic solvent) for protein precipitation

  • Incubator

  • LC-MS/MS system

2. Procedure:

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • The test compound is added to pre-warmed plasma to achieve a final concentration typically in the low micromolar range.

  • The mixture is incubated at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Samples are centrifuged to pellet the precipitated proteins.

  • The supernatant is collected and analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The half-life (t1/2) is determined by plotting the natural logarithm of the percent remaining versus time.

Microsomal Stability Assay

This assay assesses the metabolic stability of a test compound when exposed to drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), located in the liver microsomes.

1. Materials:

  • Test compound

  • Control compound (a compound with known microsomal stability)

  • Pooled human liver microsomes (or from other species)

  • NADPH regenerating system (to ensure the continuous activity of CYP enzymes)

  • Phosphate buffer, pH 7.4

  • Acetonitrile (or other suitable organic solvent)

  • Incubator

  • LC-MS/MS system

2. Procedure:

  • A stock solution of the test compound is prepared.

  • The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are removed at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction is stopped by the addition of a cold organic solvent.

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.

3. Data Analysis:

  • The disappearance of the parent compound over time is monitored.

  • The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance.

Visualizing the Pathways and Workflow

To better understand the processes involved in determining the stability of this compound esters, the following diagrams illustrate the enzymatic pathways and the experimental workflow.

G cluster_plasma Plasma cluster_microsomes Liver Microsomes YAE_p This compound Ester YA_p This compound YAE_p->YA_p Hydrolysis Alc_p Corresponding Alcohol YAE_p->Alc_p Hydrolysis Esterases Plasma Esterases (e.g., Carboxylesterases) Esterases->YAE_p YAE_m This compound Ester YA_m This compound YAE_m->YA_m Hydrolysis Alc_m Corresponding Alcohol YAE_m->Alc_m Hydrolysis Metabolite Oxidative Metabolites YAE_m->Metabolite Oxidation CES Carboxylesterases (CES) CES->YAE_m CYP450 Cytochrome P450s CYP450->YAE_m

Caption: Enzymatic hydrolysis of this compound esters in plasma and liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis stock Prepare Stock Solution of this compound Ester incubate_plasma Incubate with Plasma at 37°C stock->incubate_plasma incubate_microsomes Incubate with Liver Microsomes + NADPH at 37°C stock->incubate_microsomes sample_plasma Take Aliquots at Time Points (0-120 min) incubate_plasma->sample_plasma sample_microsomes Take Aliquots at Time Points (0-60 min) incubate_microsomes->sample_microsomes quench_plasma Quench with Cold Acetonitrile sample_plasma->quench_plasma analyze LC-MS/MS Analysis of Parent Compound quench_plasma->analyze quench_microsomes Quench with Cold Acetonitrile sample_microsomes->quench_microsomes quench_microsomes->analyze calculate Calculate % Remaining and Half-life (t½) analyze->calculate

Caption: Experimental workflow for plasma and microsomal stability assays.

Discussion

The stability of this compound esters in plasma and liver microsomes is a multifactorial issue. In plasma, hydrolysis is primarily mediated by various esterases. The rate of this hydrolysis can be influenced by the steric hindrance around the ester bond; bulkier ester groups may provide protection against enzymatic attack, leading to greater stability.

In liver microsomes, this compound esters are subject to metabolism by both carboxylesterases and Phase I enzymes like the cytochrome P450 superfamily.[2] The parent molecule, yohimbine, is known to be metabolized by CYP2D6 and CYP3A4, leading to hydroxylated metabolites.[2] It is plausible that this compound esters are also substrates for these enzymes, undergoing oxidative metabolism in addition to hydrolysis.

The high stability of "amino ester 4n" suggests that the specific structure of its amino ester group may confer resistance to both plasma and microsomal enzymes.[1] Further structure-activity relationship studies are warranted to explore how different ester modifications can modulate the metabolic stability of the this compound scaffold, thereby optimizing its pharmacokinetic properties for drug development.

References

A Direct Comparative Analysis of Yohimbine and Alpha-Yohimbine (Rauwolscine) with Reference to Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological properties of yohimbine and its stereoisomer, alpha-yohimbine (rauwolscine). Due to a notable lack of direct comparative studies in publicly available scientific literature, a quantitative comparison involving yohimbic acid cannot be provided. This document will, however, address the chemical relationship of this compound to these compounds and summarize the available data for yohimbine and alpha-yohimbine to offer a valuable resource for research and development.

Executive Summary

Yohimbine and alpha-yohimbine are both potent antagonists of α2-adrenergic receptors, a property that underlies their sympathomimetic effects. While structurally similar, subtle differences in their stereochemistry lead to variations in receptor affinity and selectivity, which may translate to different pharmacological and toxicological profiles. Alpha-yohimbine is often reported to have a higher affinity for α2-adrenergic receptors compared to yohimbine.[1] this compound, a metabolite and synthetic precursor to yohimbine and its analogs, lacks the methyl ester group of yohimbine, which is crucial for its adrenergic receptor binding. Consequently, this compound itself is considered to have significantly lower pharmacological activity at these receptors.

Comparative Pharmacodynamics: Yohimbine vs. Alpha-Yohimbine

The primary mechanism of action for both yohimbine and alpha-yohimbine is the blockade of α2-adrenergic receptors.[2][3] These receptors are predominantly located on presynaptic nerve terminals and, when activated, inhibit the release of norepinephrine. By antagonizing these receptors, yohimbine and alpha-yohimbine increase the synaptic concentration of norepinephrine, leading to a sympathomimetic state characterized by increased heart rate, blood pressure, and alertness.[1][4][5]

Receptor Binding Affinities

Direct comparative studies providing Ki values from the same experimental conditions are limited. However, the available data consistently suggest that alpha-yohimbine (rauwolscine) has a higher affinity for α2-adrenergic receptors than yohimbine.

Receptor SubtypeYohimbine (Ki in nM)Alpha-Yohimbine (Rauwolscine) (Ki in nM)Reference
α2A-Adrenergic1.4Higher affinity than yohimbine[6][7]
α2B-Adrenergic7.1Data not available in direct comparison[6][7]
α2C-Adrenergic0.88Preferential selectivity reported[1][6][7]
5-HT1A7452[7]
5-HT2~50.1 (pKB 7.3)~79.4 (pKB 7.1)[7]
Dopamine D2Moderate affinityHigh binding affinity (in-silico)[6][7]

Note: The data presented is a synthesis from multiple sources and may not be directly comparable due to variations in experimental conditions.

This compound: A Note on its Limited Activity

This compound is structurally related to yohimbine, differing by the absence of a methyl ester at the C16 position. This structural modification significantly reduces its affinity for adrenergic receptors. Studies investigating yohimbine analogs have shown that modifications to the methyl ester group dramatically alter binding affinity and selectivity for α2-adrenergic receptors. While this compound serves as a scaffold for the synthesis of novel yohimbine-based compounds, it is not considered to be a significant contributor to the pharmacological effects of yohimbe bark extracts.

Signaling Pathways and Experimental Workflows

Alpha-2 Adrenergic Receptor Antagonism Signaling Pathway

Both yohimbine and alpha-yohimbine act as antagonists at presynaptic α2-adrenergic receptors. This action blocks the negative feedback loop that normally inhibits norepinephrine release. The resulting increase in synaptic norepinephrine leads to the activation of postsynaptic adrenergic receptors (α1, β1, β2, etc.), mediating the physiological effects.

G Alpha-2 Adrenergic Receptor Antagonism by Yohimbine/Alpha-Yohimbine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Yohimbine Yohimbine / Alpha-Yohimbine Alpha2_Receptor α2-Adrenergic Receptor Yohimbine->Alpha2_Receptor Antagonizes NE_Release Norepinephrine Release Alpha2_Receptor->NE_Release Inhibits (-) NE_Vesicle Norepinephrine Vesicle NE_Vesicle->NE_Release NE_Synapse Norepinephrine NE_Release->NE_Synapse NE_Synapse->Alpha2_Receptor Activates (Feedback) Postsynaptic_Receptor Postsynaptic Adrenergic Receptor (α1, β1, etc.) NE_Synapse->Postsynaptic_Receptor Activates Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased heart rate) Postsynaptic_Receptor->Cellular_Response

Caption: Antagonism of presynaptic α2-adrenergic receptors by yohimbine or alpha-yohimbine.

Experimental Workflow: Competitive Radioligand Binding Assay

The receptor binding affinities presented in this guide are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., yohimbine or alpha-yohimbine) to displace a radiolabeled ligand that is known to bind to the target receptor.

G Workflow for Competitive Radioligand Binding Assay Preparation 1. Preparation of cell membranes expressing the target receptor Incubation 2. Incubation of membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the competitor compound (Yohimbine or Alpha-Yohimbine) Preparation->Incubation Separation 3. Separation of bound from free radioligand (e.g., via filtration) Incubation->Separation Quantification 4. Quantification of bound radioactivity (e.g., using a scintillation counter) Separation->Quantification Analysis 5. Data analysis to determine the IC50 of the competitor, which is then used to calculate the Ki (inhibition constant) Quantification->Analysis

Caption: A generalized workflow for determining receptor binding affinity.

Experimental Protocols

Competitive Radioligand Binding Assay for α2-Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of yohimbine and alpha-yohimbine for α2-adrenergic receptor subtypes.

Materials:

  • Cell membranes prepared from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.

  • Radioligand: [3H]Rauwolscine or another suitable α2-adrenergic antagonist.

  • Competitor compounds: Yohimbine hydrochloride, alpha-yohimbine hydrochloride.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and scintillation counter.

Procedure:

  • Cell membranes are thawed and diluted in assay buffer to a final protein concentration of 20-40 µ g/well .

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand (typically at or near its Kd value) and a range of concentrations of the unlabeled competitor compound (e.g., from 10^-11 to 10^-5 M).

  • Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).

  • The plates are incubated at room temperature for 60-90 minutes.

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.

  • The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.

  • The filters are dried, and scintillation fluid is added.

  • The amount of bound radioactivity is quantified using a liquid scintillation counter.

  • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

While yohimbine and alpha-yohimbine (rauwolscine) are both established α2-adrenergic receptor antagonists, the available data suggest that alpha-yohimbine possesses a higher affinity for these receptors, particularly the α2C subtype.[1] This difference in receptor binding may underlie reported variations in their potency and side-effect profiles. Further direct, head-to-head comparative studies under identical experimental conditions are necessary to fully elucidate the pharmacological distinctions between these two compounds. This compound, lacking the critical methyl ester moiety, is not a significant ligand for adrenergic receptors and should be considered pharmacologically distinct from yohimbine and alpha-yohimbine. Researchers developing novel therapeutics based on the yohimbine scaffold should consider the significant impact of modifications at the C16 position on receptor affinity and selectivity.

References

Safety Operating Guide

Navigating the Safe Disposal of Yohimbic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Yohimbic acid, an indole alkaloid, requires careful handling and adherence to established disposal protocols to mitigate risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound waste.

Hazard Profile and Safety Precautions

This compound is classified as an acute toxic substance. According to the Globally Harmonized System (GHS), it is toxic if swallowed, in contact with skin, or if inhaled[1]. The primary hazards necessitate the use of appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, when handling the compound[2][3]. Work should be conducted in a well-ventilated area, preferably under a fume hood, to avoid inhalation of dust or fumes[2][4].

Immediate Safety Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water and remove contaminated clothing[2].

  • In case of inhalation: Move the individual to fresh air and seek medical attention[2].

  • If swallowed: Immediately call a poison center or doctor. Do not induce vomiting[2][5][6].

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local hazardous waste regulations[2]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under guidelines such as the US EPA's 40 CFR 261.3[2].

  • Waste Characterization: The first step is to determine if the this compound waste is hazardous. Given its acute toxicity, it will likely be classified as such. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for a final hazardous waste determination[7].

  • Segregation: Do not mix this compound waste with other waste streams. It should be segregated from incompatible materials, such as strong oxidizing agents[3][8]. Store acids and bases separately[8].

  • Containerization:

    • Use a dedicated, compatible, and properly sealed waste container. Plastic containers are often preferred for chemical waste[7][9].

    • The container must be in good condition, with no cracks or signs of deterioration, and have a secure, leak-proof closure[8][10].

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the chemical name ("this compound"), concentration, and accumulation start date[7].

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA at or near the point of generation[7][8].

    • The SAA should be a secondary containment system to prevent spills from spreading[10].

    • Keep the waste container closed except when adding waste[7].

  • Arrange for Pickup and Disposal: Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste[7][11]. Disposal should be carried out at an approved waste disposal plant[2][4].

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, general laboratory waste guidelines provide quantitative limits for storage.

ParameterGuideline
Maximum Hazardous Waste in SAA55 gallons
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Storage Time in SAA12 months (if accumulation limits are not exceeded)
Maximum Weight of a Single Waste Container15 kg

Data sourced from general laboratory chemical waste management guidelines[7][11].

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A This compound Waste Generation B Segregate from Incompatible Waste A->B C Select Appropriate Waste Container B->C D Transfer Waste to Container C->D E Securely Cap Container D->E F Label with 'Hazardous Waste' & Chemical Details E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Contact Environmental Health & Safety (EHS) H->I J Arrange for Professional Disposal I->J K Transport to Approved Waste Facility J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Comprehensive Safety and Handling Guide for Yohimbic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Yohimbic Acid, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risks.

Note: Safety data for this compound is often aggregated with its more common salt, Yohimbine Hydrochloride. The following guidelines are based on the available data for both compounds and represent best practices for handling this class of indole alkaloids.

Hazard Identification and Classification

This compound and its salts are potent compounds that require careful handling due to their toxicity. The primary hazards are associated with acute toxicity through oral, dermal, and inhalation routes.[1][2][3]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 2 / 3DangerH300/H301: Fatal or Toxic if swallowed[1][2][3]
Acute Toxicity, DermalCategory 3DangerH311: Toxic in contact with skin[1][2][3]
Acute Toxicity, InhalationCategory 2 / 3DangerH330/H331: Fatal or Toxic if inhaled[1][2]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate the risks of exposure. The following equipment should be worn at all times when handling this compound.

  • Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] A face shield may be necessary for operations with a higher risk of splashing.

  • Skin Protection :

    • Gloves : Wear appropriate chemical-resistant gloves. The exact breakthrough time of glove material should be confirmed with the glove manufacturer.[1]

    • Protective Clothing : A lab coat or other protective clothing is required to prevent skin exposure.[4][5][6] For larger quantities or in case of a spill, a full body suit may be necessary.[7]

  • Respiratory Protection :

    • All handling of powdered this compound should be conducted in a chemical fume hood to avoid generating dust.[4]

    • If a fume hood is not available or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., P3 filter for dusts).[4][6]

Operational and Disposal Plans

The following procedural guidance outlines the lifecycle of handling this compound in a laboratory setting, from receipt to disposal.

Step-by-Step Handling Protocol
  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, well-ventilated place, away from light and incompatible materials such as strong oxidizing agents.[4][5][8]

    • Keep the container tightly closed and store locked up, accessible only to authorized personnel.[5][6][9]

  • Preparation and Use :

    • Work in a designated area, preferably a chemical fume hood, to ensure adequate ventilation and to contain any dust or aerosols.[4]

    • Avoid all personal contact, including inhalation of dust.[6]

    • Do not eat, drink, or smoke in the handling area.[5][6][10]

    • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][5]

  • Spill Management :

    • In case of a spill, evacuate non-essential personnel from the area.[3]

    • Wear full PPE, including respiratory protection.

    • Clean up spills immediately, avoiding the generation of dust.[4] Use dry clean-up procedures.[6]

    • Collect the spilled material into a suitable, sealed container for disposal.[3][4]

    • Wash the spill area with soap and water.[3][4]

    • Prevent spillage from entering drains or water courses.[6][9]

Disposal Plan
  • Dispose of this compound waste in accordance with all federal, state, and local regulations.

  • Waste must not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]

  • Dispose of contents and container to an approved waste disposal plant.[5][9]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air immediately.[1][4][9] If breathing is difficult, provide oxygen. If breathing has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[4][9] Seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing.[1][4][6] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1][4][5][9] Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[4][5] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4][5][6]

Visual Workflow for Handling this compound

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_use Experimental Use cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures a Don PPE b Work in Fume Hood a->b c Weigh and Handle b->c d Conduct Experiment c->d h Spill Occurs c->h Potential Incident i Exposure Event c->i Potential Incident e Segregate Waste d->e f Decontaminate Workspace d->f g Dispose via Approved Vendor e->g j Follow Spill Protocol h->j k Administer First Aid i->k l Seek Medical Attention k->l

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yohimbic Acid
Reactant of Route 2
Yohimbic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.